(7Z,10Z)-Hexadecadienoyl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C37H58N7O17P3S-4 |
|---|---|
Molekulargewicht |
997.9 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(7Z,10Z)-hexadeca-7,10-dienoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h8-9,11-12,24-26,30-32,36,47-48H,4-7,10,13-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/p-4/b9-8-,12-11-/t26-,30-,31-,32+,36-/m1/s1 |
InChI-Schlüssel |
OKKMIEAMIHILAM-BBQXBXLMSA-J |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthetic Pathway of (7Z,10Z)-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7Z,10Z)-Hexadecadienoyl-CoA is a key intermediate in the biosynthesis of certain insect pheromones. Understanding its formation is crucial for the development of novel and specific pest control strategies. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, with a focus on the enzymatic processes and experimental methodologies used for its elucidation. The primary pathway discussed is based on the biosynthesis of (7Z,10Z)-7,10-hexadecadienal, the sex pheromone of the moth Chilecomadia valdiviana, which proceeds through the this compound intermediate. This guide details the precursor molecules, enzymatic steps, and regulatory aspects of this pathway. Furthermore, it provides detailed experimental protocols for the investigation of this and similar biosynthetic pathways, along with representative quantitative data for the enzyme classes involved.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can occur through two primary routes: a pathway involving the modification of a dietary polyunsaturated fatty acid and a de novo synthesis pathway from a saturated fatty acid precursor. Both pathways converge to produce the target molecule, which is then typically further modified to produce a final, biologically active compound, such as a pheromone.
Pathway from Linoleic Acid
The most direct pathway to this compound starts with linoleic acid ((9Z,12Z)-octadeca-9,12-dienoic acid), a common C18 polyunsaturated fatty acid often obtained from the diet of the organism.[1] This pathway involves a chain-shortening step through β-oxidation.
The key steps are:
-
Activation: Linoleic acid is first activated to its coenzyme A thioester, (9Z,12Z)-octadeca-9,12-dienoyl-CoA.
-
β-Oxidation: The C18 fatty acyl-CoA undergoes one cycle of β-oxidation, which removes a two-carbon unit in the form of acetyl-CoA. This process shortens the carbon chain to C16 while preserving the double bonds at their original positions relative to the carboxyl group, resulting in the formation of this compound.[2]
De Novo Synthesis from Stearic Acid
Alternatively, this compound can be synthesized de novo from a saturated fatty acid precursor, stearic acid (octadecanoic acid).[2] This pathway involves a series of desaturation and chain-shortening steps.
The proposed steps are:
-
Activation: Stearic acid is converted to stearoyl-CoA.
-
Desaturation: A series of fatty acid desaturases introduce two double bonds into the acyl chain to form linoleoyl-CoA.
-
Chain Shortening: Similar to the pathway from dietary linoleic acid, a cycle of β-oxidation shortens the C18 linoleoyl-CoA to C16 this compound.[2]
Subsequent Transformations
In the context of pheromone biosynthesis in Chilecomadia valdiviana, this compound is further processed to the final pheromone component, (7Z,10Z)-7,10-hexadecadienal.[2] This involves:
-
Reduction: A fatty acyl-CoA reductase (FAR) reduces the thioester to an alcohol, forming (7Z,10Z)-hexadeca-7,10-dien-1-ol.
-
Oxidation: An alcohol oxidase then converts the alcohol to the final aldehyde product.[3]
Key Enzymes and Quantitative Data
The biosynthesis of this compound relies on several classes of enzymes. While specific kinetic data for the enzymes in the Chilecomadia valdiviana pathway are not available, the following table summarizes representative kinetic data for analogous enzymes from other insect species to provide a quantitative context.
| Enzyme Class | Representative Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source Organism |
| Acyl-CoA Desaturase | BmDesat1 | Palmitoyl-CoA | ~10 | Not Reported | Bombyx mori |
| Fatty Acyl-CoA Reductase | MaFAR | Palmitoyl-CoA | ~4 | ~200 | Marinobacter aquaeolei[4] |
| Fatty Acyl-CoA Reductase | MaFAR | cis-11-Hexadecenal | ~50 | ~8000 | Marinobacter aquaeolei[4] |
Note: The data presented are for analogous enzymes and may not reflect the precise kinetics of the enzymes involved in the this compound pathway in Chilecomadia valdiviana. They are provided for comparative purposes.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible through a combination of isotopic labeling experiments and functional characterization of candidate enzymes.
Isotopic Labeling and GC-MS Analysis
This protocol describes the general procedure for tracing the biosynthetic pathway using deuterium-labeled precursors.
Objective: To determine the biosynthetic precursors of this compound and its derivatives.
Materials:
-
Deuterium-labeled fatty acids (e.g., D11-linoleic acid, D3-stearic acid)
-
Solvent for application (e.g., hexane (B92381) or acetone)
-
Pheromone glands from female moths
-
Hexane (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Labeled Precursors: Dissolve the deuterium-labeled fatty acid in a suitable solvent to a known concentration.
-
Topical Application: Apply a small volume (e.g., 1-2 µL) of the labeled precursor solution to the pheromone gland of a live female moth.
-
Incubation: Allow the moth to metabolize the precursor for a period of time (e.g., 6-24 hours).
-
Pheromone Gland Extraction: Excise the pheromone gland and extract the lipids with hexane for 30 minutes.[5]
-
Sample Preparation: Dry the hexane extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject the concentrated extract into the GC-MS.
-
GC Conditions: Use a non-polar capillary column. A typical temperature program would be an initial hold at a low temperature, followed by a ramp to a high temperature to elute the compounds of interest.
-
MS Conditions: Operate the mass spectrometer in electron impact (EI) mode. Monitor for the molecular ions and characteristic fragment ions of the expected labeled and unlabeled products.[6]
-
-
Data Analysis: Compare the mass spectra of the compounds from treated moths with those from untreated controls. The incorporation of deuterium (B1214612) will result in a mass shift in the molecular ion and fragment ions, confirming the precursor-product relationship.[2]
Heterologous Expression and Functional Characterization of Desaturases
This protocol outlines the steps for expressing a candidate desaturase gene in a heterologous system (e.g., yeast) to confirm its function.
Objective: To determine the enzymatic activity of a candidate fatty acid desaturase gene.
Materials:
-
Yeast expression vector (e.g., pYES2)
-
Saccharomyces cerevisiae strain deficient in its native desaturase (e.g., Δole1 mutant)
-
Candidate desaturase cDNA
-
Restriction enzymes and T4 DNA ligase
-
Yeast transformation reagents
-
Yeast growth media (selective and induction media)
-
Fatty acid substrates (e.g., palmitic acid, stearic acid)
-
Reagents for fatty acid methyl ester (FAME) derivatization (e.g., BF3-methanol)
-
GC-MS for FAME analysis
Procedure:
-
Vector Construction: Clone the full-length cDNA of the candidate desaturase into the yeast expression vector.
-
Yeast Transformation: Transform the expression construct into the Δole1 yeast mutant.
-
Selection: Select for transformed yeast cells on appropriate selective media.
-
Protein Expression: Grow the transformed yeast in induction medium to express the desaturase.
-
Substrate Feeding: Supplement the culture with the fatty acid substrate to be tested.
-
Lipid Extraction: Harvest the yeast cells and extract the total lipids.
-
Derivatization: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with BF3-methanol.[5]
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to identify the products of the desaturase reaction.
-
Data Analysis: Compare the FAME profile of yeast expressing the candidate desaturase with that of control yeast (transformed with an empty vector). The presence of new unsaturated FAMEs in the experimental sample confirms the desaturase activity.
Conclusion
The biosynthetic pathway of this compound is a fascinating example of how organisms modify common fatty acids to produce highly specific signaling molecules. While the pathway has been elucidated in the context of pheromone biosynthesis in Chilecomadia valdiviana, the enzymes and mechanisms involved are representative of those found in many other species. The detailed experimental protocols provided in this guide offer a roadmap for researchers seeking to investigate this and other fatty acid modification pathways. Future research, including the isolation and kinetic characterization of the specific enzymes from C. valdiviana, will provide a more complete quantitative understanding of this important biosynthetic pathway and may open new avenues for the development of targeted pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a fatty acyl-CoA reductase from Marinobacter aquaeolei VT8: a bacterial enzyme catalyzing the reduction of fatty acyl-CoA to fatty alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
(7Z,10Z)-Hexadecadienoyl-CoA: A Core Intermediate in Insect Pheromone Biosynthesis and a Potential Player in Mammalian Lipid Metabolism
(7Z,10Z)-Hexadecadienoyl-CoA is a pivotal, yet not extensively characterized, acyl-coenzyme A (acyl-CoA) thioester. Its primary and most clearly defined biological role is as a key intermediate in the biosynthesis of the sex pheromone (7Z,10Z)-7,10-hexadecadienal in the Chilean moth, Chilecomadia valdiviana. Emerging from the metabolic cascade of linoleic acid, this molecule's journey from a common dietary fatty acid to a species-specific chemical signal highlights a fascinating aspect of insect biochemistry. Beyond the realm of entomology, its corresponding fatty acid, (7Z,10Z)-hexadecadienoic acid, is a known metabolite of conjugated linoleic acid (CLA) in mammals, suggesting a potential, albeit unexplored, role for its CoA ester in mammalian fatty acid metabolism and signaling pathways.
This technical guide provides a comprehensive overview of the biological significance of this compound, focusing on its established role in insect pheromone synthesis and its putative functions in other biological systems. We will delve into its biosynthetic pathway, the enzymes involved, and the experimental methodologies used to elucidate its function.
Primary Biological Role: Intermediate in Lepidopteran Pheromone Biosynthesis
The most well-documented biological function of this compound is its role as a direct precursor to the major sex pheromone component of the female Chilecomadia valdiviana moth, (7Z,10Z)-7,10-hexadecadienal.[1] The biosynthesis of this pheromone is a multi-step process that begins with a common dietary fatty acid, linoleic acid.
The proposed biosynthetic pathway involves the following key steps[1][2]:
-
Chain Shortening of Linoleic Acid: The 18-carbon linoleic acid undergoes one cycle of β-oxidation, which shortens its carbon chain by two carbons to yield (7Z,10Z)-hexadecadienoic acid.
-
Activation to Acyl-CoA: The resulting (7Z,10Z)-hexadecadienoic acid is then activated by the addition of coenzyme A, a reaction catalyzed by an acyl-CoA synthetase (ACS) , to form this compound. Long-chain acyl-CoA synthetases are a family of enzymes essential for fatty acid metabolism, channeling fatty acids into various metabolic fates by converting them to their active CoA thioesters.[3]
-
Reduction to Aldehyde: The final step in the formation of the pheromone is the reduction of the thioester group of this compound to an aldehyde. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) .[4][5] In many moth species, these reductases are specific to the pheromone gland and are crucial in determining the final structure of the pheromone components.[6][7]
The entire process occurs within the specialized pheromone gland of the female moth.
Potential Roles in Other Biological Systems
While its role in insect pheromone biosynthesis is established, the function of this compound in other organisms, particularly mammals, is less clear and remains an area of active research.
Putative Intermediate in Mammalian Fatty Acid Metabolism
(7Z,10Z)-Hexadecadienoic acid is a known metabolite of conjugated linoleic acid (CLA), a group of isomers of linoleic acid with various reported health benefits.[8] It is therefore plausible that this compound exists as an intermediate in the metabolic pathways of CLA in mammals. Once formed, it could be a substrate for further elongation, desaturation, or β-oxidation, contributing to the diverse pool of fatty acyl-CoAs that influence cellular metabolism and signaling.
Interaction with Fatty Acid Desaturases
Fatty acid desaturases, such as Fatty Acid Desaturase 2 (FADS2), are key enzymes in the synthesis of polyunsaturated fatty acids. FADS2 exhibits broad substrate specificity, acting on various fatty acyl-CoAs to introduce double bonds.[9][10][11] While direct evidence is lacking, it is conceivable that if this compound is present in mammalian cells, it could be a substrate for FADS2 or other desaturases, leading to the formation of novel polyunsaturated fatty acids with potential biological activities.
Role in Sebaceous Gland Lipid Synthesis
Sebaceous glands are responsible for producing sebum, a complex mixture of lipids that lubricates and protects the skin.[12][13] The lipid composition of sebum is unique and includes fatty acids that are not commonly found elsewhere in the body. The synthesis of these specialized lipids involves a variety of enzymes, including desaturases and elongases that act on acyl-CoA substrates.[14][15] Given that FADS2 is active in sebaceous glands and is involved in the synthesis of unique fatty acids, it is a remote possibility that this compound or structurally similar molecules could play a role in the specialized lipid metabolism of these glands.[10]
Cellular Signaling
Long-chain fatty acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can regulate enzyme activity, ion channels, and gene expression.[16][17][18] The intracellular concentrations of free acyl-CoAs are tightly regulated, and fluctuations in their levels can have significant effects on cellular processes. If this compound is formed in mammalian cells, it could potentially participate in these signaling pathways, although specific targets and effects are currently unknown.
Quantitative Data
Quantitative data for the enzymes directly involved in the metabolism of this compound are scarce. However, studies on homologous enzymes from other moth species provide insights into their likely kinetic properties.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Source Organism | Reference |
| Fatty Acyl-CoA Reductase (Slit-FAR1) | (Z)-9-Tetradecenoyl-CoA | 1.5 ± 0.3 | 1,230 ± 50 | Spodoptera littoralis | [6] |
| Fatty Acyl-CoA Reductase (Slit-FAR1) | (Z,E)-9,11-Tetradecadienoyl-CoA | 2.1 ± 0.4 | 1,150 ± 60 | Spodoptera littoralis | [6] |
| Fatty Acyl-CoA Reductase (Slit-FAR1) | (Z,E)-9,12-Tetradecadienoyl-CoA | 3.2 ± 0.6 | 980 ± 70 | Spodoptera littoralis | [6] |
Table 1: Representative Kinetic Data for a Lepidopteran Fatty Acyl-CoA Reductase. The data shown are for a FAR from Spodoptera littoralis, which acts on substrates structurally similar to this compound.
Experimental Protocols
The study of this compound and its role in biological systems requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.
Protocol for Identification of Biosynthetic Intermediates
This protocol outlines a general workflow for identifying fatty acyl-CoA intermediates in a biological system, such as an insect pheromone gland.
Methodology:
-
Tissue Collection: Pheromone glands are dissected from female moths at the peak of pheromone production.
-
Extraction: The glands are homogenized in a solvent mixture designed to extract lipids and acyl-CoAs while minimizing degradation. A common method is a modified Bligh-Dyer extraction.
-
Sample Cleanup: The extract is purified using solid-phase extraction (SPE) to remove interfering substances.
-
Analysis by LC-MS/MS: The purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of different acyl-CoA species based on their chain length and degree of unsaturation, and their identification based on their mass-to-charge ratio and fragmentation pattern.
-
Confirmation with Standards: The identity of putative intermediates like this compound is confirmed by comparing their retention time and mass spectra with those of a chemically synthesized standard.
Protocol for Functional Characterization of Biosynthetic Enzymes
This protocol describes the heterologous expression of candidate enzymes (e.g., acyl-CoA synthetases or fatty acyl-CoA reductases) in a host system like yeast to confirm their activity.
Methodology:
-
Gene Cloning: The candidate gene is amplified from cDNA prepared from the tissue of interest (e.g., pheromone gland) and cloned into a yeast expression vector.
-
Yeast Transformation: The expression vector is transformed into a suitable yeast strain. For desaturases, a strain deficient in its own desaturase activity is often used.
-
Expression and Substrate Feeding: The yeast culture is induced to express the recombinant protein. The cells are then fed with the putative substrate, for example, (7Z,10Z)-hexadecadienoic acid for an ACS or this compound for a FAR.
-
Product Extraction and Analysis: After an incubation period, the yeast cells and culture medium are extracted, and the products are analyzed by GC-MS or LC-MS/MS to determine if the substrate was converted to the expected product.
Conclusion
This compound stands as a clear example of how a fundamental metabolite can be co-opted and specialized for a highly specific biological function. Its role as a committed intermediate in the biosynthesis of a lepidopteran sex pheromone is well-supported by experimental evidence. While its presence and function in other biological contexts, particularly in mammalian cells, are currently speculative, the metabolic link to conjugated linoleic acid suggests that further investigation is warranted. The application of modern analytical and molecular techniques will undoubtedly shed more light on the full spectrum of biological roles for this and other structurally related acyl-CoA molecules, potentially revealing new insights into lipid metabolism and signaling in a wide range of organisms.
References
- 1. METHODOLOGY FOR ISOLATION AND IDENTIFICATION OF INSECT PHEROMONES-EXAMPLES FROM COLEOPTERA | CoLab [colab.ws]
- 2. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477) [hmdb.ca]
- 9. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acid desaturase 2 (FADS2) but not FADS1 desaturates branched chain and odd chain saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of Fatty Acid Desaturase (Fads2) Structure-Function Properties in Fish in the Context of Environmental Adaptations and as a Target for Genetic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiology, Sebaceous Glands - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (7Z,10Z)-Hexadecadienoyl-CoA in Insect Pheromone Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the function, biosynthesis, and analysis of (7Z,10Z)-Hexadecadienoyl-CoA, a key intermediate in the production of certain insect sex pheromones. The information presented is primarily derived from studies on the moth Chilecomadia valdiviana (Lepidoptera: Cossidae), which serves as a principal model for understanding the biosynthetic pathway of (7Z,10Z)-7,10-hexadecadienal, a major component of its sex pheromone.[1][2][3][4][5] This document details the experimental evidence for its role, presents quantitative data from key studies, outlines the methodologies for its investigation, and provides visual diagrams of the relevant pathways and workflows.
Core Function: A Penultimate Precursor in Pheromone Synthesis
This compound is a fatty acyl-CoA thioester that serves as the immediate precursor to (7Z,10Z)-7,10-hexadecadien-1-ol in the biosynthetic pathway of the sex pheromone (7Z,10Z)-7,10-hexadecadienal. Its central role is the product of chain-shortening of a longer-chain fatty acid, which is then modified by a series of enzymatic reactions to produce the final volatile pheromone component.
The biosynthesis of (7Z,10Z)-7,10-hexadecadienal in C. valdiviana is particularly noteworthy as it exhibits characteristics of both Type I and Type II lepidopteran pheromone biosynthetic pathways.[2][4] Typically, Type I pheromones are synthesized de novo within the pheromone gland from saturated fatty acid precursors, while Type II pheromones are derived from dietary polyunsaturated fatty acids. In the case of C. valdiviana, evidence suggests that the precursor linoleic acid can be either obtained from the diet or synthesized de novo from stearic acid.[2][3][4]
The Biosynthetic Pathway
The proposed biosynthetic pathway for (7Z,10Z)-7,10-hexadecadienal, with this compound as a key intermediate, is initiated from linoleic acid. This C18 fatty acid undergoes a cycle of β-oxidation to be chain-shortened to a C16 fatty acid, (7Z,10Z)-hexadecadienoic acid, which is then activated to its CoA thioester form. This intermediate is subsequently reduced to the corresponding alcohol and then oxidized to the final aldehyde pheromone.
Caption: Proposed biosynthesis of (7Z,10Z)-7,10-hexadecadienal.
Quantitative Data
The analysis of pheromone gland extracts from C. valdiviana provides quantitative insights into the relative abundance of fatty acid precursors. Isotope labeling studies have further quantified the conversion of precursors to the final pheromone product.
Table 1: Relative Abundance of Fatty Acid Methyl Esters in C. valdiviana Pheromone Gland Extracts
| Compound | Fatty Acid Composition | Relative Amount (%) |
|---|---|---|
| Methyl (Z)-9-hexadecenoate | 16:1 | 6.8 |
| Methyl hexadecanoate | 16:0 | 25.1 |
| Methyl (7Z,10Z)-7,10-hexadecadienoate | 16:2 | Trace |
| Methyl (Z)-7-hexadecenoate | 16:1 | Trace |
| Methyl linolenate | 18:3 | 2.9 |
| Methyl linoleate | 18:2 | 19.3 |
| Methyl oleate | 18:1 | 37.8 |
| Methyl stearate | 18:0 | 8.1 |
Data sourced from Herrera et al., 2019.
Table 2: Titers of Labeled and Unlabeled (7Z,10Z)-7,10-hexadecadienal (Z7,Z10-16:Ald) in C. valdiviana Pheromone Glands After Treatment with Isotope-Labeled Fatty Acids
| Treatment | Unlabeled Z7,Z10-16:Ald (ng/gland) | Labeled Z7,Z10-16:Ald (ng/gland) |
|---|---|---|
| D₁₁-linoleic acid | 11.0 ± 5.0 | 2.5 ± 1.0 |
| D₃-stearic acid | 10.0 ± 4.0 | 0.5 ± 0.2 |
Data represents mean ± standard error and is sourced from Herrera et al., 2019.
Experimental Protocols
The elucidation of the function of this compound has been largely dependent on isotope labeling studies followed by chemical analysis.
Protocol 1: In Vivo Isotope Labeling and Pheromone Extraction
Objective: To determine the biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal.
Materials:
-
Chilecomadia valdiviana female moths (1-3 days old)
-
Deuterium-labeled precursors: D₁₁-linoleic acid, D₃-stearic acid
-
Dimethyl sulfoxide (DMSO)
-
Hexane (analytical grade)
-
Glass capillaries
-
Forceps
-
2 mL glass vials with Teflon-lined caps
Procedure:
-
Preparation of Labeled Precursors: Prepare a solution of the deuterium-labeled fatty acid in DMSO at a concentration of 1 μg/μL.
-
Topical Application: Anesthetize female moths by cooling. Topically apply 1 μL of the labeled precursor solution directly onto the extruded pheromone gland using a glass capillary. For control experiments, apply 1 μL of DMSO only.
-
Incubation: Allow the treated moths to incubate for a period of 4 hours to permit the metabolism of the precursor.
-
Pheromone Gland Excision: After incubation, re-anesthetize the moths and carefully excise the pheromone glands using fine forceps.
-
Extraction: Immediately place the excised gland into a 2 mL glass vial containing 50 μL of hexane. Extract for 30 minutes at room temperature.
-
Sample Preparation for Analysis: Transfer the hexane extract to a clean vial for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Protocol 2: Analysis of Fatty Acyl Content and Pheromones by GC-MS
Objective: To identify and quantify the pheromone components and their precursors in the gland extract.
Materials:
-
Hexane extracts from Protocol 1
-
Boron trifluoride-methanol (BF₃-methanol) solution (for methylation of fatty acids)
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
-
GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization (for Fatty Acid Analysis): To analyze the fatty acyl content, the fatty acids are converted to their more volatile methyl esters.
-
Evaporate the hexane extract under a gentle stream of nitrogen.
-
Add 100 µL of BF₃-methanol solution.
-
Heat the vial at 60°C for 30 minutes.
-
After cooling, add 100 µL of saturated NaCl solution and 100 µL of hexane.
-
Vortex and centrifuge. The upper hexane layer containing the fatty acid methyl esters (FAMEs) is collected for analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1-2 μL of the hexane extract (either direct pheromone extract or the FAMEs extract) into the GC-MS.
-
GC Conditions:
-
Oven Program: Start at 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
-
Data Analysis:
-
Identify compounds by comparing their mass spectra and retention times with those of authentic standards.
-
For labeled compounds, identify the incorporation of deuterium by the shift in the molecular ion and characteristic fragment ions in the mass spectrum.
-
Quantify the compounds by comparing the integrated peak areas with those of an internal standard.
-
Caption: Workflow for isotope labeling experiments.
Conclusion and Future Directions
The role of this compound as a direct precursor in the biosynthesis of the sex pheromone (7Z,10Z)-7,10-hexadecadienal in Chilecomadia valdiviana is well-supported by experimental evidence.[2][3][4] The biosynthetic pathway, involving the chain-shortening of linoleic acid, presents an interesting case study in the evolution of pheromone production in insects. For researchers in drug development, particularly those focused on pest management, understanding this pathway is crucial. The enzymes involved in this pathway, such as the specific fatty acyl-CoA reductases and oxidases, represent potential targets for the development of inhibitors that could disrupt pheromone production and, consequently, the reproductive cycle of pest species.
Future research should aim to identify and characterize the specific enzymes responsible for each step of this pathway. Furthermore, investigating the prevalence of this specific biosynthetic route in other insect species will broaden our understanding of the diversity and evolution of chemical communication in insects.
References
- 1. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) | PLOS One [journals.plos.org]
- 2. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
(7Z,10Z)-Hexadecadienoyl-CoA in Plant Lipid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(7Z,10Z)-Hexadecadienoyl-CoA is a C16 unsaturated fatty acyl-CoA molecule. While direct research on this specific molecule in plants is limited, its structural similarity to other significant C16 polyunsaturated fatty acids, such as (7Z,10Z,13Z)-hexadecatrienoic acid (16:3), suggests its involvement in key areas of plant lipid metabolism. This guide synthesizes the current understanding of the biosynthesis, metabolic fate, and potential signaling roles of C16 unsaturated fatty acyl-CoAs in plants, providing a framework for investigating the specific functions of this compound. We will explore its hypothetical biosynthesis, its likely involvement in the production of oxylipins, and its role as a precursor for the synthesis of very-long-chain fatty acids. Furthermore, this guide provides detailed experimental protocols and data presentation to facilitate further research in this area.
Introduction to C16 Unsaturated Fatty Acids in Plants
Plants synthesize a diverse array of fatty acids that are crucial for membrane structure, energy storage, and signaling. While C18 fatty acids are often the most abundant, C16 fatty acids, particularly unsaturated species, play vital roles. Palmitic acid (16:0) is the primary product of the plastidial fatty acid synthase and serves as the precursor for other fatty acids, including C16 unsaturated fatty acids. These molecules are integral components of photosynthetic membranes and are precursors to a class of signaling molecules known as oxylipins.
Biosynthesis of C16 Unsaturated Fatty Acyl-CoAs
The biosynthesis of this compound is not definitively established in plants. However, we can propose a hypothetical pathway based on known enzymatic reactions in plant lipid metabolism.
Hypothetical Biosynthetic Pathway:
The synthesis would likely start with palmitoyl-ACP (16:0-ACP) in the plastid. A series of desaturation steps would introduce the double bonds.
-
First Desaturation: A Δ7-desaturase would act on a C16 acyl carrier to introduce a double bond at the 7th position, forming (7Z)-hexadecenoyl-ACP.
-
Second Desaturation: A subsequent desaturation by a Δ10-desaturase would introduce a second double bond, resulting in (7Z,10Z)-hexadecadienoyl-ACP.
-
Hydrolysis and Activation: The acyl-ACP thioesterase would hydrolyze (7Z,10Z)-hexadecadienoyl-ACP to the free fatty acid, (7Z,10Z)-hexadecadienoic acid. This free fatty acid would then be exported from the plastid to the cytoplasm and activated to this compound by a long-chain acyl-CoA synthetase (LACS).
An alternative pathway, drawing a parallel from insect pheromone biosynthesis, could involve the chain shortening of a C18 precursor like linoleoyl-CoA. However, this is less likely to be the primary route in plants for the synthesis of endogenous C16 fatty acids.
Caption: Hypothetical biosynthesis of this compound.
Metabolic Fate of this compound
Once formed, this compound can enter several metabolic pathways:
The Hexadecanoid Pathway: Oxylipin Formation
Analogous to the octadecanoid pathway which utilizes C18 fatty acids to produce jasmonates, the hexadecanoid pathway uses C16 polyunsaturated fatty acids to generate a distinct set of signaling molecules. (7Z,10Z,13Z)-Hexadecatrienoic acid (16:3) is a known substrate for lipoxygenases (LOX), leading to the formation of hydroperoxides that are further metabolized into various oxylipins, including dinor-oxo-phytodienoic acid (dn-OPDA), a signaling molecule involved in plant defense.[1]
It is highly probable that this compound, after hydrolysis to its free fatty acid, is also a substrate for LOX enzymes, initiating a cascade of oxylipin synthesis.
Caption: The hexadecanoid pathway leading to oxylipin signaling molecules.
Elongation to Very-Long-Chain Fatty Acids (VLCFAs)
C16 acyl-CoAs are substrates for fatty acid elongase (FAE) complexes located in the endoplasmic reticulum. These complexes catalyze the addition of two-carbon units to the fatty acid chain. Therefore, this compound could be elongated to form C18, C20, and longer unsaturated fatty acids with the double bonds retained at the Δ9 and Δ12 positions relative to the carboxyl end after the first elongation step. These VLCFAs are important components of cuticular waxes and suberin, which form protective barriers on the plant surface.[2]
Caption: Elongation of this compound to VLCFAs.
Quantitative Data
Currently, there is no published quantitative data on the abundance of this compound in plant tissues. However, the levels of related C16 unsaturated fatty acids have been measured in various plant species.
| Fatty Acid | Plant Species | Tissue | Concentration/Percentage | Reference |
| (7Z,10Z,13Z)-Hexadecatrienoic acid (16:3) | Arabidopsis thaliana | Leaves | High proportion in galactolipids | [3] |
| (7Z,10Z,13Z)-Hexadecatrienoic acid (16:3) | Rape (Brassica napus) | Leaves | 2-20% of total fatty acids in some species | [3] |
Experimental Protocols
Extraction of Acyl-CoAs from Plant Tissue
This protocol is adapted from established methods for acyl-CoA analysis.[4]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction buffer: Isopropanol with 50 mM KH2PO4 (pH 7.2)
-
Saturated (NH4)2SO4 solution
-
Solid Phase Extraction (SPE) columns (e.g., Oasis HLB)
-
Methanol
-
Acetonitrile
-
Formic acid
Procedure:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in 2 ml of hot (75°C) extraction buffer.
-
Add internal standards if available.
-
Incubate at 75°C for 15 minutes.
-
Cool the extract on ice and centrifuge at 4,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and add 1 ml of saturated (NH4)2SO4 and 2 ml of acetonitrile.
-
Vortex and centrifuge at 4,000 x g for 15 minutes.
-
Condition an SPE column with 1 ml of methanol followed by 1 ml of water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 1 ml of water, followed by 1 ml of 25% methanol.
-
Elute the acyl-CoAs with 1 ml of methanol containing 0.1% formic acid.
-
Dry the eluate under a stream of nitrogen and resuspend in a suitable solvent for LC-MS/MS analysis.
Quantification by LC-MS/MS
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 ml/min.
-
Injection Volume: 5 µl.
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound would need to be determined using a synthesized standard. The precursor ion would be the [M+H]+ ion. Characteristic product ions for acyl-CoAs include fragments corresponding to the CoA moiety.
Conclusion and Future Directions
This compound is poised at a critical juncture in plant lipid metabolism. While its precise roles are yet to be fully elucidated, its structure strongly implicates it in the hexadecanoid signaling pathway and as a precursor for the synthesis of very-long-chain fatty acids. The lack of direct research on this molecule presents a significant opportunity for future investigations. The application of advanced analytical techniques, such as LC-MS/MS-based lipidomics, combined with genetic and biochemical approaches in model plants like Arabidopsis thaliana, will be instrumental in unraveling the specific functions of this compound. Understanding its metabolism could provide new insights into plant defense mechanisms and the regulation of lipid biosynthesis, with potential applications in crop improvement and the development of novel therapeutic agents.
References
- 1. Dinor-oxo-phytodienoic acid: a new hexadecanoid signal in the jasmonate family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syntheselabor.de [syntheselabor.de]
- 4. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
The Natural Occurrence and Biosynthetic Pathway of (7Z,10Z)-Hexadecadienoyl-CoA: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of (7Z,10Z)-Hexadecadienoyl-CoA, a pivotal intermediate in the biosynthesis of a naturally occurring insect sex pheromone. While direct isolation of this compound from a natural source has not been explicitly documented, its existence is strongly inferred from metabolic studies of the sex pheromone of the Chilean moth, Chilecomadia valdiviana. This document details the biosynthetic pathway, presents quantitative data from precursor labeling studies, outlines relevant experimental protocols, and provides visualizations of the key metabolic processes. The information contained herein is intended to serve as a valuable resource for researchers in the fields of chemical ecology, biochemistry, and drug development.
Introduction
This compound is the activated thioester form of (7Z,10Z)-hexadecadienoic acid. In biological systems, the formation of a CoA thioester is a critical step in the metabolism of fatty acids, priming them for a variety of enzymatic transformations. The natural occurrence of this compound is most prominently implicated in the biosynthesis of the major sex pheromone component of the wood-boring moth, Chilecomadia valdiviana (Lepidoptera: Cossidae)[1][2][3]. The pheromone, (7Z,10Z)-7,10-hexadecadienal, is biosynthesized from dietary linoleic acid through a process of chain shortening, where this compound is a key, albeit transient, intermediate[1][2][3]. Understanding the biosynthesis of this molecule and its subsequent conversion to a bioactive pheromone provides insights into insect metabolism and may offer novel targets for pest management strategies.
Biosynthesis of this compound in Chilecomadia valdiviana
The proposed biosynthetic pathway of (7Z,10Z)-7,10-hexadecadienal in C. valdiviana commences with the C18 fatty acid, linoleic acid ((9Z,12Z)-octadecadienoic acid). This precursor undergoes a series of enzymatic reactions within the pheromone gland of the female moth to ultimately yield the C16 aldehyde pheromone. The central hypothesis, supported by isotope labeling studies, involves the activation of linoleic acid to its CoA ester, followed by a single round of β-oxidation-like chain shortening, reduction, and subsequent oxidation.
The key steps leading to and involving this compound are:
-
Activation of Linoleic Acid: Linoleic acid, obtained from the diet or synthesized de novo from stearic acid, is activated to linoleoyl-CoA. This reaction is catalyzed by a fatty acyl-CoA synthetase (or ligase).
-
Chain Shortening (Modified β-Oxidation): Linoleoyl-CoA enters a modified β-oxidation pathway. This process involves four key enzymatic steps that shorten the fatty acyl chain by two carbons, resulting in the formation of this compound. While the specific enzymes in C. valdiviana have not been characterized, the proposed mechanism is analogous to the classical β-oxidation pathway.
-
Reduction to Alcohol: this compound is then reduced to its corresponding alcohol, (7Z,10Z)-7,10-hexadecadien-1-ol, by a fatty acyl-CoA reductase (FAR).
-
Oxidation to Aldehyde: The final step in the formation of the active pheromone is the oxidation of the alcohol to (7Z,10Z)-7,10-hexadecadienal by an alcohol oxidase.
Signaling Pathway Diagram
The following diagram illustrates the proposed biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) | PLOS One [journals.plos.org]
- 3. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) | PLOS One [journals.plos.org]
(7Z,10Z)-Hexadecadienoyl-CoA as a pheromone precursor
An In-depth Technical Guide on (7Z,10Z)-Hexadecadienoyl-CoA as a Pheromone Precursor
Introduction
This compound is a critical intermediate in the biosynthesis of specific insect sex pheromones. This technical guide focuses on the role of this acyl-CoA as a precursor to (7Z,10Z)-7,10-hexadecadienal, the major sex pheromone component of the carpenter worm moth, Chilecomadia valdiviana (Lepidoptera: Cossidae). The biosynthesis of this pheromone is notable as it involves the modification of a dietary fatty acid, linoleic acid, through a process of chain-shortening, a characteristic of Type I lepidopteran pheromones. This document provides a detailed overview of the biosynthetic pathway, quantitative data from isotopic labeling studies, and the experimental protocols used to elucidate this process, targeting researchers, scientists, and professionals in drug development and pest management.
Biosynthetic Pathway of this compound
The formation of this compound in C. valdiviana is a key step that links common fatty acids to the production of the final pheromone. The biosynthesis can originate from two primary sources: the dietary C18 polyunsaturated fatty acid, linoleic acid, or through de novo synthesis from the C18 saturated fatty acid, stearic acid.[1][2][3]
1. Chain-Shortening of Linoleic Acid: The primary pathway involves the direct conversion of linoleic acid ((9Z,12Z)-octadecadienoic acid). This C18 fatty acid is first activated to its coenzyme A thioester, linoleoyl-CoA. Subsequently, it undergoes one cycle of β-oxidation, a process that shortens the carbon chain by two carbons. This chain-shortening step is the direct route to the formation of this compound.[1][3] The enzymes presumed to be involved are acyl-CoA synthetase for the initial activation and a suite of β-oxidation enzymes, including a specific acyl-CoA oxidase, to remove a two-carbon unit.
2. De Novo Synthesis from Stearic Acid: C. valdiviana also possesses the ability to synthesize the pheromone precursor de novo from stearic acid. This pathway is more complex and involves an initial desaturation of stearic acid to form oleic acid ((9Z)-octadecenoic acid), followed by another desaturation to yield linoleic acid. This newly synthesized linoleic acid can then enter the chain-shortening pathway described above. This indicates that the moth is not solely reliant on dietary linoleic acid for pheromone production.[1][3] The key enzymes in this route are specific fatty acid desaturases that introduce double bonds at the Δ9 and Δ12 positions.
// Nodes Stearic_Acid [label="Stearic Acid (C18:0)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linoleic_Acid [label="Linoleic Acid (C18:2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Diet [label="Dietary Intake", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Linoleoyl_CoA [label="Linoleoyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Pheromone_Precursor [label="this compound\n(C16:2-CoA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible node for pathway split path_split [shape=point, width=0.01, height=0.01];
// Edges Stearic_Acid -> path_split [arrowhead=none]; path_split -> Linoleic_Acid [label=" Δ9, Δ12 Desaturases", fontcolor="#5F6368", fontsize=8]; Diet -> Linoleic_Acid; Linoleic_Acid -> Linoleoyl_CoA [label=" Acyl-CoA\n Synthetase", fontcolor="#5F6368", fontsize=8]; Linoleoyl_CoA -> Pheromone_Precursor [label=" β-oxidation\n(Chain Shortening)", fontcolor="#5F6368", fontsize=8];
// Style {rank=same; Stearic_Acid; Diet;} } dot Figure 1: Biosynthesis pathways leading to this compound.
Conversion to (7Z,10Z)-7,10-Hexadecadienal
Once this compound is synthesized in the pheromone gland, it undergoes a two-step reductive modification to yield the final active pheromone component, (7Z,10Z)-7,10-hexadecadienal.
-
Reduction to Alcohol: The acyl-CoA precursor is reduced to its corresponding fatty alcohol, (7Z,10Z)-7,10-hexadecadien-1-ol. This reaction is catalyzed by a pheromone gland-specific fatty acyl-CoA reductase (FAR).[4][5] These enzymes are critical in pheromone biosynthesis and often exhibit specificity for the chain length and saturation pattern of the acyl-CoA substrate.[4][5]
-
Oxidation to Aldehyde: The newly formed fatty alcohol is then oxidized to the final aldehyde product, (7Z,10Z)-7,10-hexadecadienal. This step is typically carried out by an alcohol oxidase or dehydrogenase.
// Nodes Pheromone_Precursor [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate_Alcohol [label="(7Z,10Z)-7,10-Hexadecadien-1-ol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Pheromone [label="(7Z,10Z)-7,10-Hexadecadienal", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pheromone_Precursor -> Intermediate_Alcohol [label=" Fatty Acyl-CoA\n Reductase (FAR)", fontcolor="#5F6368", fontsize=8]; Intermediate_Alcohol -> Final_Pheromone [label=" Alcohol\n Oxidase", fontcolor="#5F6368", fontsize=8]; } dot Figure 2: Conversion of the acyl-CoA precursor to the final aldehyde pheromone.
Quantitative Data
The biosynthesis of (7Z,10Z)-7,10-hexadecadienal from fatty acid precursors was confirmed and quantified using in vivo isotopic labeling experiments. Deuterium-labeled fatty acids were topically applied to the pheromone glands of C. valdiviana females, and the amount of labeled and unlabeled pheromone was subsequently measured by gas chromatography-mass spectrometry (GC-MS). The results demonstrate the direct incorporation of the labels into the final pheromone product.
| Treatment (n=10) | Mean Titer of Unlabeled Pheromone (ng/gland ± SD) | Range of Unlabeled Pheromone (ng/gland) | Mean Titer of Labeled Pheromone (ng/gland ± SD) | Range of Labeled Pheromone (ng/gland) | Ratio of Labeled to Total Pheromone (%) |
| D₁₁-Linoleic Acid | 7.04 ± 4.65 | 0.68–13.5 | 0.82 ± 0.66 | 0.12–1.77 | 14.0 ± 8.4 |
| D₃-Stearic Acid | 10.4 ± 6.78 | 2.14–22.1 | 0.10 ± 0.07 | 0.03–0.22 | 1.1 ± 0.9 |
Data sourced from Herrera et al., 2019.[1]
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Herrera et al. (2019) for the study of pheromone biosynthesis in Chilecomadia valdiviana.[1][2][3]
Protocol 1: In Vivo Isotopic Labeling
This protocol describes the topical application of deuterium-labeled fatty acid precursors to the pheromone gland of female moths.
Materials:
-
Female C. valdiviana moths (2-3 days old)
-
Deuterium-labeled precursors (e.g., D₁₁-linoleic acid, D₃-stearic acid)
-
Dimethyl sulfoxide (DMSO)
-
Microsyringe (10 μL)
-
Fume hood
-
Cages for individual moths
Procedure:
-
Prepare a solution of the labeled fatty acid in DMSO at a concentration of 1 μg/μL.
-
Anesthetize a female moth by chilling on ice.
-
Using a microsyringe, topically apply 1 μL of the labeled fatty acid solution (1 μg total) directly onto the extruded pheromone gland.
-
For control experiments, apply 1 μL of pure DMSO.
-
Place the treated moth in an individual cage and keep it for 24 hours to allow for the metabolism of the precursor.
-
After the incubation period, excise the pheromone gland for analysis as described in Protocol 2.
Protocol 2: Pheromone Gland Extraction and Analysis
This protocol details the extraction of pheromones and fatty acyl compounds from the gland, followed by preparation for GC-MS analysis.
Materials:
-
Excised pheromone gland from Protocol 1
-
Forceps and fine scissors
-
Glass vial (2 mL) with a PTFE-lined cap
-
Hexane (high purity)
-
Chloroform
-
BF₃-methanol solution (14%)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Nitrogen gas stream
-
GC-MS system with a suitable capillary column (e.g., RTX-5)
Procedure:
-
Pheromone Extraction:
-
Place the excised gland in a glass vial.
-
Add 50 μL of hexane and macerate the gland with a clean glass rod.
-
Allow the extraction to proceed for 30 minutes at room temperature.
-
Carefully transfer the hexane extract to a new vial for direct GC-MS analysis of the aldehyde pheromone.
-
-
Fatty Acyl Precursor Extraction and Derivatization:
-
After the initial hexane extraction, add 100 μL of chloroform to the remaining gland tissue to extract the fatty acyl compounds.
-
Transfer the chloroform extract to a new vial.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen.
-
Add 100 μL of 14% BF₃-methanol solution to the dried residue.
-
Seal the vial and heat at 100°C for 30 minutes to convert the fatty acyl compounds to their corresponding fatty acid methyl esters (FAMEs).
-
Cool the vial, add 200 μL of saturated NaCl solution and 200 μL of hexane.
-
Vortex the mixture to extract the FAMEs into the hexane layer.
-
Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The resulting hexane solution containing FAMEs is ready for GC-MS analysis.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides general parameters for the analysis of pheromone extracts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS-QP2010 Ultra).
-
Capillary Column: Fused silica, such as Restek Rtx-5 (30 m × 0.25 mm ID, 0.25 μm film thickness).
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 10 minutes.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Mass Range: Scan from m/z 40 to 450.
-
Compound Identification: Compare mass spectra and retention times with those of authentic standards and look for characteristic mass shifts corresponding to the deuterium labels.
// Nodes Moth [label="Female C. valdiviana Moth", fillcolor="#F1F3F4", fontcolor="#202124"]; Labeling [label="Topical Application of\nDeuterium-Labeled Precursor", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="24h Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissection [label="Pheromone Gland Excision", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction1 [label="Hexane Extraction\n(Aldehyde Pheromone)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction2 [label="Chloroform Extraction\n(Acyl Precursors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Methylation (BF₃-Methanol)\nto form FAMEs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis1 [label="GC-MS Analysis of Aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis2 [label="GC-MS Analysis of FAMEs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Quantification of Labeled\nand Unlabeled Products", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Moth -> Labeling; Labeling -> Incubation; Incubation -> Dissection; Dissection -> Extraction1; Dissection -> Extraction2 [style=dashed]; Extraction1 -> Analysis1; Extraction2 -> Derivatization; Derivatization -> Analysis2; Analysis1 -> Result; Analysis2 -> Result; } dot Figure 3: Experimental workflow for isotopic labeling and analysis.
References
- 1. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification and characterization of a fatty acyl reductase from a Spodoptera littoralis female gland involved in pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Metabolic Fate of (7Z,10Z)-Hexadecadienoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7Z,10Z)-Hexadecadienoyl-CoA is a di-unsaturated 16-carbon fatty acyl-coenzyme A molecule. While its direct metabolic fate in mammals has not been extensively elucidated, based on established principles of fatty acid metabolism, it is predicted to undergo catabolism via the mitochondrial β-oxidation pathway, requiring the action of auxiliary enzymes to handle its cis double bonds. Additionally, it may serve as a substrate for elongation and further desaturation, potentially leading to the synthesis of more complex lipids. This technical guide provides a comprehensive overview of the putative metabolic pathways of this compound, detailed experimental protocols for its study, and illustrative quantitative data.
Introduction
(7Z,10Z)-Hexadecadienoic acid is a naturally occurring fatty acid, identified as a metabolite of conjugated linoleic acid (CLA) and a biosynthetic precursor to certain insect pheromones, where it is produced from linoleic acid through chain-shortening.[1][2] In mammalian systems, exogenous fatty acids are readily taken up by cells and activated to their coenzyme A (CoA) thioesters for subsequent metabolism.[3] Understanding the metabolic fate of specific fatty acyl-CoAs like this compound is crucial for elucidating its potential physiological roles and for the development of therapeutics targeting lipid metabolism.
Putative Metabolic Pathways
The metabolism of this compound is expected to proceed through several key pathways common to other polyunsaturated fatty acids: β-oxidation, chain elongation, and desaturation.
Mitochondrial β-Oxidation
The primary catabolic fate for most fatty acyl-CoAs is mitochondrial β-oxidation. For di-unsaturated fatty acids such as this compound, this process requires the involvement of auxiliary enzymes in addition to the core β-oxidation enzymes.[4][5] The proposed pathway involves the following steps:
-
Initial Cycles of β-Oxidation: The molecule undergoes initial cycles of β-oxidation, shortening the carbon chain by two carbons per cycle and producing acetyl-CoA.[6]
-
Encountering the Double Bonds: As the chain is shortened, the cis double bonds at their original positions (Δ7 and Δ10) will be shifted closer to the carboxyl end.
-
Action of Auxiliary Enzymes:
-
Enoyl-CoA Isomerase: This enzyme is required to convert the cis- or trans-Δ3-enoyl-CoA intermediate, which is not a substrate for enoyl-CoA hydratase, into the trans-Δ2-enoyl-CoA intermediate.[7]
-
2,4-Dienoyl-CoA Reductase: When β-oxidation proceeds to a point where a 2,4-dienoyl-CoA intermediate is formed, this NADPH-dependent enzyme reduces the conjugated double bonds to a single double bond, which can then be isomerized by enoyl-CoA isomerase to allow β-oxidation to continue.[8][9]
-
Chain Elongation and Desaturation
This compound can also potentially be anabolically processed through chain elongation and desaturation reactions in the endoplasmic reticulum.
-
Elongation: Fatty acid elongases can add two-carbon units from malonyl-CoA to the carboxyl end of the fatty acyl-CoA chain.[1] This would convert C16:2-CoA to C18:2-CoA and potentially longer-chain fatty acyl-CoAs.
-
Desaturation: Fatty acid desaturases, such as FADS2 (delta-6 desaturase), could introduce additional double bonds.[10][11] Given the existing double bonds, the specificity of desaturases for this particular substrate would need to be experimentally determined.
Quantitative Data (Illustrative)
As there is a lack of published quantitative data on the metabolic fate of this compound, the following tables present hypothetical, yet plausible, data based on studies of similar polyunsaturated fatty acids. These tables are for illustrative purposes to guide experimental design.
Table 1: Illustrative In Vitro β-Oxidation Rate
| Substrate | Cell Type | β-Oxidation Rate (nmol/mg protein/hr) |
| [1-¹⁴C]-(7Z,10Z)-Hexadecadienoic Acid | HepG2 | 1.2 ± 0.2 |
| [1-¹⁴C]-Palmitic Acid | HepG2 | 2.5 ± 0.3 |
| [1-¹⁴C]-(7Z,10Z)-Hexadecadienoic Acid | C2C12 Myotubes | 3.5 ± 0.4 |
| [1-¹⁴C]-Palmitic Acid | C2C12 Myotubes | 5.1 ± 0.5 |
Table 2: Illustrative Metabolite Profile from Labeled (7Z,10Z)-Hexadecadienoic Acid Incubation
| Metabolite | HepG2 Cells (% of total label) | C2C12 Myotubes (% of total label) |
| (7Z,10Z)-Hexadecadienoic Acid | 45 | 30 |
| C14:2 | 15 | 20 |
| C12:2 | 8 | 12 |
| Acetyl-CoA | 20 | 25 |
| C18:2 | 5 | 3 |
| Other Lipids | 7 | 10 |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from its corresponding fatty acid for use in metabolic assays.
Materials:
-
(7Z,10Z)-Hexadecadienoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase
-
ATP
-
MgCl₂
-
Triton X-100
-
Potassium phosphate buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ATP, MgCl₂, Triton X-100, and Coenzyme A.
-
Add (7Z,10Z)-Hexadecadienoic acid (solubilized with a suitable carrier like BSA if necessary).
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Purify the resulting this compound using solid-phase extraction or HPLC.
-
Confirm the identity and purity of the product by LC-MS/MS.
In Vitro β-Oxidation Assay using Radiolabeled Substrate
Objective: To quantify the rate of β-oxidation of this compound in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
[1-¹⁴C]-(7Z,10Z)-Hexadecadienoic acid (requires custom synthesis)
-
Cell culture medium
-
Bovine serum albumin (BSA), fatty acid-free
-
Perchloric acid
-
Scintillation fluid and counter
Procedure:
-
Prepare a stock solution of [1-¹⁴C]-(7Z,10Z)-Hexadecadienoic acid complexed to BSA in serum-free medium.
-
Plate cells in multi-well plates and grow to desired confluency.
-
Wash cells with PBS and add the medium containing the radiolabeled substrate.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Stop the reaction by adding perchloric acid to the medium to precipitate protein and unmetabolized fatty acids.
-
Transfer the supernatant (containing acid-soluble metabolites, including [¹⁴C]acetyl-CoA) to a new tube.
-
Quantify the radioactivity in the supernatant using a scintillation counter.
-
Normalize the results to the total protein content of the cells.
LC-MS/MS Analysis of Metabolites
Objective: To identify and quantify the metabolites of this compound in a cellular system.
Materials:
-
Cultured cells treated with (7Z,10Z)-Hexadecadienoic acid
-
Internal standards (e.g., deuterated fatty acids)
-
Solvents for extraction (e.g., methanol, chloroform)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Cell Lysis and Extraction: After incubation with (7Z,10Z)-Hexadecadienoic acid, wash cells with cold PBS and lyse them. Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure, after spiking with internal standards.
-
Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis. For analysis of acyl-CoAs, specific extraction and handling protocols are required to prevent degradation.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the lipid species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water/acetonitrile/isopropanol with additives like formic acid or ammonium acetate).
-
Mass Spectrometry: Operate the mass spectrometer in a negative ion mode for free fatty acids and a positive ion mode for acyl-CoAs. Use multiple reaction monitoring (MRM) for targeted quantification of expected metabolites.
-
-
Data Analysis: Identify metabolites based on their retention times and fragmentation patterns compared to authentic standards. Quantify the metabolites by comparing their peak areas to those of the internal standards.
Conclusion
The metabolic fate of this compound in mammals is predicted to involve a combination of catabolic β-oxidation and anabolic elongation and desaturation pathways. While direct experimental evidence is currently limited, the established principles of fatty acid metabolism provide a strong foundation for investigating its biological roles. The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate the precise metabolic pathways, quantify metabolite fluxes, and ultimately understand the physiological significance of this unique fatty acyl-CoA. Such studies are essential for advancing our knowledge of lipid metabolism and for the identification of new therapeutic targets in metabolic diseases and oncology.
References
- 1. Elongation of C16:0 to C18:0 fatty acids in methylotrophic yeast Hansenula polymorpha CBS 1976 and fatty acid auxotrophic mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 7Z,10Z-hexadecadienoic acid | 28290-73-5 [smolecule.com]
- 3. microbenotes.com [microbenotes.com]
- 4. karger.com [karger.com]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 8. Evidence for the essential function of 2,4-dienoyl-coenzyme A reductase in the beta-oxidation of unsaturated fatty acids in vivo. Isolation and characterization of an Escherichia coli mutant with a defective 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
- 11. Multifaceted regulation and functions of fatty acid desaturase 2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Localization of (7Z,10Z)-Hexadecadienoyl-CoA and Other Long-Chain Fatty Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide explores the subcellular distribution of long-chain fatty acyl-CoAs (LC-acyl-CoAs), with a focus on (7Z,10Z)-Hexadecadienoyl-CoA as a representative molecule. The localization of these molecules is critical as it dictates their metabolic fate, including their roles in energy production, lipid synthesis, and cellular signaling.
Introduction to Long-Chain Fatty Acyl-CoAs
Long-chain fatty acyl-CoAs are pivotal metabolic intermediates synthesized from long-chain fatty acids in a reaction catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[1][2][3] These activated fatty acids are integral to a multitude of cellular processes, including β-oxidation for energy generation, incorporation into complex lipids like phospholipids and triacylglycerols, and protein acylation.[2] The specific metabolic pathway an LC-acyl-CoA enters is largely determined by its subcellular location.
While direct studies on the specific cellular localization of this compound are not extensively documented in publicly available literature, its behavior can be inferred from the well-studied principles governing the distribution of other LC-acyl-CoAs. The biosynthesis of a related compound, (7Z,10Z)-7,10-hexadecadienal, has been studied in moths, where it is synthesized from linoleic and stearic acids in the pheromone gland.[4]
Subcellular Distribution of Long-Chain Fatty Acyl-CoAs
The subcellular localization of LC-acyl-CoAs is not uniform and is tightly regulated by the location of ACSL isoforms and the action of specific binding and transport proteins.
Key Cellular Compartments:
-
Endoplasmic Reticulum (ER): The ER is a major site for the synthesis of complex lipids. ACSL isoforms such as ACSL4 have been found to be localized to the ER, suggesting a role in channeling fatty acids towards the synthesis of phospholipids and other lipids.[1][3] In some cell types, ACSL3 is also found on the cytoplasmic face of the ER.[1]
-
Mitochondria: As the primary site of β-oxidation, mitochondria are crucial for the catabolism of fatty acids for ATP production. Specific ACSL isoforms are located on the outer mitochondrial membrane, where they activate fatty acids prior to their transport into the mitochondrial matrix.
-
Peroxisomes: Peroxisomes are also involved in the β-oxidation of very-long-chain fatty acids.
-
Lipid Droplets: These organelles store neutral lipids and are active sites of lipid metabolism. Some ACSL isoforms are found on the surface of lipid droplets.[1]
-
Nucleus: Recent research has revealed the presence of a distinct nuclear pool of acyl-CoAs, which can be used for processes such as histone acylation, a key epigenetic modification.[5][6][7]
-
Plasma Membrane: The activation of fatty acids at the plasma membrane is thought to facilitate their uptake into the cell.[2]
The distribution of LC-acyl-CoAs is also facilitated by Acyl-CoA Binding Proteins (ACBPs) and Fatty Acid Binding Proteins (FABPs) , which are cytosolic proteins that can bind and transport these molecules between different organelles, preventing their detergent-like effects on membranes.[2][8]
Quantitative Data on Subcellular Acyl-CoA Distribution
Precise quantification of acyl-CoAs in different subcellular compartments is technically challenging. However, advancements in mass spectrometry-based techniques have provided valuable insights. The following table summarizes hypothetical relative abundances of a generic LC-acyl-CoA in major cellular compartments based on the known functions of these organelles in lipid metabolism.
| Cellular Compartment | Predominant Metabolic Fate | Hypothetical Relative Abundance of LC-acyl-CoAs | Key Enzymes/Proteins |
| Mitochondria | β-oxidation, ATP production | High | Carnitine Palmitoyltransferase (CPT) system, ACSL isoforms |
| Endoplasmic Reticulum | Synthesis of phospholipids, triacylglycerols, cholesterol esters | High | ACSL3, ACSL4, Glycerol-3-phosphate acyltransferase (GPAT) |
| Peroxisomes | β-oxidation of very-long-chain fatty acids | Moderate | Peroxisomal ABC transporters, ACSL isoforms |
| Cytosol | Transport and signaling | Low (transient) | Acyl-CoA Binding Proteins (ACBPs), Fatty Acid Binding Proteins (FABPs) |
| Nucleus | Histone acylation, gene regulation | Low | Nuclear-localized ACSL isoforms |
| Lipid Droplets | Storage and mobilization of neutral lipids | Variable | ACSL isoforms, Adipose Triglyceride Lipase (ATGL) |
Experimental Protocols for Determining Subcellular Localization
The determination of the subcellular localization of acyl-CoAs requires meticulous experimental procedures to maintain the integrity of cellular compartments and the stability of the target molecules.
A. Subcellular Fractionation followed by LC-MS/MS
This is a widely used method to quantify acyl-CoAs in different organelles.
-
Cell Culture and Harvesting: Grow cells of interest to the desired confluency. Harvest the cells by scraping in a buffered solution to maintain osmolarity.
-
Homogenization: Gently homogenize the cells using a Dounce homogenizer or a similar mechanical method to rupture the plasma membrane while keeping the organelles intact.
-
Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet different organelles.
-
Low speed (e.g., 1,000 x g) to pellet nuclei.
-
Medium speed (e.g., 10,000 x g) to pellet mitochondria.
-
High speed (e.g., 100,000 x g) to pellet microsomes (ER and Golgi).
-
The final supernatant is the cytosolic fraction.
-
-
Acyl-CoA Extraction: Extract acyl-CoAs from each fraction using an appropriate method, such as solid-phase extraction.
-
LC-MS/MS Analysis: Quantify the acyl-CoAs in each fraction using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
B. Stable Isotope Labeling of Essential Nutrients in Cell Culture - Subcellular Fractionation (SILEC-SF)
This is a more advanced method that uses stable isotope-labeled internal standards to improve the accuracy of quantification.[5][6]
-
Generation of Internal Standards: Culture a batch of cells with a stable isotope-labeled precursor of Coenzyme A, such as 15N113C3-vitamin B5 (pantothenate).[5] This results in cells containing "heavy" acyl-CoAs.
-
Sample Preparation: For each experimental sample ("light"), add an equal number of the "heavy" labeled cells before the fractionation process begins.
-
Subcellular Fractionation and Extraction: Perform subcellular fractionation and acyl-CoA extraction as described above. The "heavy" internal standard is present throughout all steps, correcting for sample loss and matrix effects.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS. The ratio of the "light" (experimental) to "heavy" (internal standard) signal for each acyl-CoA species provides a precise relative quantification in each subcellular compartment.[5]
Visualizations of Pathways and Workflows
A. Signaling Pathways
Caption: Metabolic fate of a long-chain fatty acid after cellular uptake.
B. Experimental Workflow
Caption: Workflow for subcellular fractionation by differential centrifugation.
References
- 1. The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative subcellular acyl-CoA ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Access and utilization of long chain fatty acyl-CoA by zDHHC protein acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
(7Z,10Z)-Hexadecadienoyl-CoA and Fatty Acid Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7Z,10Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-CoA molecule that, while primarily recognized for its role as a precursor in insect pheromone biosynthesis, holds potential significance in the broader context of fatty acid signaling. As an activated form of (7Z,10Z)-hexadecadienoic acid, its structure suggests possible interactions with key regulatory proteins and metabolic pathways analogous to other well-characterized long-chain fatty acyl-CoAs. This technical guide synthesizes the current understanding of fatty acyl-CoA signaling and provides a framework for the investigation of this compound. It details its biosynthetic origins, potential signaling pathways, and comprehensive experimental protocols for its study, including extraction, quantification, and functional analysis. The information is presented to facilitate further research into the signaling roles of this and other novel fatty acyl-CoA species.
Introduction to this compound
This compound is the activated thioester of (7Z,10Z)-hexadecadienoic acid, a C16:2 polyunsaturated fatty acid. Its primary documented biological function is as an intermediate in the biosynthesis of (7Z,10Z)-hexadecadienal, the major sex pheromone component of the moth Chilecomadia valdiviana[1]. The biosynthesis initiates from linoleic acid, which undergoes chain shortening to form the C16:2 fatty acid, followed by activation to its CoA ester and subsequent modification[1].
While its role in insect communication is established, the potential functions of this compound as a signaling molecule in other biological systems, particularly in mammals, remain largely unexplored. However, the well-documented signaling roles of other long-chain fatty acyl-CoAs provide a strong basis for hypothesizing its involvement in cellular regulation.
Biosynthesis and Metabolism
The formation of this compound from its corresponding fatty acid is catalyzed by long-chain acyl-CoA synthetases (LACSs) in an ATP-dependent manner[2]. The primary known biosynthetic pathway for its precursor, (7Z,10Z)-hexadecadienoic acid, is through the partial β-oxidation of linoleic acid (a C18:2 fatty acid)[1].
Proposed Biosynthetic Pathway
Potential Roles in Fatty Acid Signaling
Long-chain fatty acyl-CoAs are not merely metabolic intermediates but also act as signaling molecules that can modulate the activity of various proteins, including enzymes and transcription factors. While direct evidence for this compound is lacking, we can infer its potential roles based on the known functions of other polyunsaturated fatty acyl-CoAs.
Regulation of Nuclear Receptors
Fatty acyl-CoAs are known to bind to and modulate the activity of nuclear receptors, which are key regulators of gene expression.
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are critical regulators of lipid and glucose metabolism. Fatty acyl-CoAs can act as ligands for PPARs, influencing their transcriptional activity[3][4]. It is plausible that this compound could interact with PPAR isoforms, potentially regulating genes involved in fatty acid oxidation and lipid homeostasis.
-
Hepatocyte Nuclear Factor 4α (HNF4α): HNF4α is another nuclear receptor that plays a vital role in liver function and lipid metabolism. Certain fatty acyl-CoAs have been identified as ligands for HNF4α[5].
Allosteric Regulation of Enzymes
Fatty acyl-CoAs can allosterically regulate the activity of key metabolic enzymes. For instance, they are known to inhibit acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, providing a feedback mechanism to control lipid biosynthesis[6].
Potential Signaling Pathways
Quantitative Data on Related Acyl-CoAs
Direct quantitative data for this compound in various tissues and cell lines are not currently available in the literature. However, data for other C16 acyl-CoAs provide a reference for expected concentration ranges.
Table 1: Representative Concentrations of C16 Acyl-CoAs in Mammalian Tissues and Cells
| Acyl-CoA Species | Tissue/Cell Line | Concentration (nmol/g wet weight or pmol/mg protein) | Reference |
| Palmitoyl-CoA (C16:0) | Rat Liver | 15.0 ± 2.0 | [7] |
| Palmitoyl-CoA (C16:0) | Rat Heart | 5.0 ± 1.0 | [7] |
| Palmitoyl-CoA (C16:0) | MCF7 cells | ~2.5 | [8] |
| Palmitoleoyl-CoA (C16:1) | Rat Liver | 2.5 ± 0.5 | [7] |
Note: These values are approximate and can vary significantly based on physiological conditions and analytical methods.
Detailed Experimental Protocols
Investigating the signaling roles of this compound requires robust methods for its extraction, quantification, and functional characterization.
Extraction of Long-Chain Acyl-CoAs from Tissues and Cells
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for subsequent analysis by LC-MS/MS[7][9].
Materials:
-
Tissue or cell pellet
-
Ice-cold 100 mM KH₂PO₄ buffer, pH 4.9
-
Acetonitrile (ACN)
-
2-propanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh frozen tissue (20-50 mg) or use a cell pellet. Keep samples on ice throughout the procedure.
-
Add 1 mL of ice-cold KH₂PO₄ buffer containing the internal standard.
-
Homogenize the sample thoroughly using a pre-chilled glass homogenizer.
-
Add 2 mL of ACN:2-propanol (1:1 v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of the initial mobile phase).
Experimental Workflow for Acyl-CoA Extraction
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual acyl-CoA species[9].
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1)
-
Gradient: A suitable gradient to separate acyl-CoAs based on chain length and unsaturation.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor/Product Ion Transitions: These need to be determined specifically for this compound. The precursor ion will be [M+H]⁺. The product ions will likely correspond to fragments of the CoA moiety.
Table 2: Predicted and Known MRM Transitions for Acyl-CoAs
| Acyl-CoA Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Palmitoyl-CoA (C16:0) | 1006.4 | 499.2 | 45 |
| Oleoyl-CoA (C18:1) | 1032.4 | 499.2 | 45 |
| Heptadecanoyl-CoA (C17:0 - IS) | 1020.4 | 499.2 | 45 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions. Optimization of collision energy is crucial for each analyte.
Functional Assays
To investigate the signaling function of this compound, the following in vitro assays can be employed:
-
Nuclear Receptor Binding Assays: Commercially available kits or in-house developed assays can be used to assess the binding of synthesized this compound to PPARs and HNF4α.
-
Enzyme Activity Assays: The effect of this compound on the activity of enzymes like ACC can be measured using spectrophotometric or radiometric methods.
-
Cell-Based Reporter Assays: Cells transfected with a reporter gene under the control of a PPAR or HNF4α response element can be treated with this compound to measure its effect on transcriptional activation.
Conclusion and Future Directions
This compound represents an understudied molecule with the potential to be a novel signaling lipid. While its role in insect pheromone biology is known, its functions in other systems are yet to be elucidated. The methodologies and conceptual frameworks presented in this guide provide a starting point for researchers to explore the signaling capabilities of this and other rare fatty acyl-CoAs. Future research should focus on:
-
Chemical Synthesis: The chemical synthesis of this compound is a prerequisite for conducting functional studies.
-
Lipidomics Studies: Targeted lipidomics approaches should be developed to quantify endogenous levels of this compound in various biological samples.
-
Functional Characterization: In-depth studies are needed to determine its binding partners and its effects on cellular pathways.
By applying the principles and protocols outlined herein, the scientific community can begin to unravel the potential roles of this compound in fatty acid signaling and its implications for health and disease.
References
- 1. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. Fatty-acyl-CoA thioesters inhibit recruitment of steroid receptor co-activator 1 to alpha and gamma isoforms of peroxisome-proliferator-activated receptors by competing with agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA esters antagonize the effects of ligands on peroxisome proliferator-activated receptor alpha conformation, DNA binding, and interaction with Co-factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Fatty Acid Binding Proteins and Long Chain Fatty Acids in Modulating Nuclear Receptors and Gene Transcription - ProQuest [proquest.com]
- 6. portlandpress.com [portlandpress.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of (7Z,10Z)-Hexadecadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z,10Z)-Hexadecadienoyl-CoA is a long-chain fatty acyl-coenzyme A molecule. As a thioester derivative of coenzyme A (CoA), it plays a role in various metabolic processes. Structurally, it is characterized by a 16-carbon acyl chain with two cis double bonds at the 7th and 10th positions. This guide provides a comprehensive overview of the structural characterization of this compound, detailing its physicochemical properties, advanced analytical methodologies for its identification and quantification, and its context within relevant biological pathways. The accurate structural elucidation of such molecules is paramount for understanding their function in both normal physiology and disease states.
Physicochemical Properties and Identifiers
The fundamental identity of this compound is established by its chemical formula, mass, and structural identifiers. These data form the basis for all subsequent analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C37H62N7O17P3S | [1] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (7Z,10Z)-hexadeca-7,10-dienethioate | [1] |
| Average Molecular Weight | 1001.3136 Da | [1] |
| Monoisotopic Mass | 1001.3131 Da | [1] |
| InChIKey | OKKMIEAMIHILAM-BBQXBXLMSA-N | [1] |
| SMILES | CCCCC/C=C\C/C=C\CCCCCC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O">C@@HO | [1] |
Core Structural Characterization Methodologies
The structural analysis of complex lipids like this compound relies on a combination of high-resolution analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the identification and quantification of fatty acyl-CoAs. It provides precise mass-to-charge ratio (m/z) data, which is used to confirm molecular weight and deduce elemental composition. Tandem mass spectrometry (MS/MS) further provides structural information through controlled fragmentation of the molecule.
Experimental Protocol: LC-MS/MS Analysis
This protocol is a generalized procedure based on established methods for quantifying cellular fatty acyl-CoAs.[2][3]
-
Sample Preparation & Extraction:
-
Harvest cells (approx. 1–10 million) and immediately quench metabolic activity by washing with ice-cold phosphate-buffered saline.
-
Lyse cells using a suitable buffer and homogenize.
-
Perform protein precipitation using a cold solvent like acetonitrile.
-
Isolate the acyl-CoA fraction using solid-phase extraction (SPE) with a C18 or similar cartridge.
-
Elute the acyl-CoAs, evaporate the solvent under nitrogen, and reconstitute the sample in a mobile phase-compatible solvent. Odd-chain length fatty acyl-CoAs should be added as internal standards.[3]
-
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Aqueous solution with a buffer (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A time-programmed gradient from high aqueous to high organic content to elute acyl-CoAs based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.
-
Fragmentation: Acyl-CoAs exhibit characteristic fragmentation patterns. A common fragmentation involves the cleavage of the phosphate-adenosine portion, resulting in a daughter ion at m/z 428.[2] Another fragmentation occurs at the thioester bond. The specific precursor ion (the m/z of the intact molecule) is fragmented to produce these characteristic product ions, creating a unique transition for quantification.
-
Predicted Mass Spectrometry Data
The following table summarizes predicted mass spectrometry data for various adducts of this compound, which is critical for its identification in full-scan MS spectra.
| Adduct | m/z | Predicted Collision Cross Section (Ų) | Reference |
| [M+H]+ | 1002.3209 | 291.8 | [1] |
| [M+Na]+ | 1024.3028 | 296.3 | [1] |
| [M-H]- | 1000.3063 | 291.0 | [1] |
| [M+NH4]+ | 1019.3474 | 292.3 | [1] |
| [M+K]+ | 1040.2768 | 288.7 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides excellent sensitivity and mass accuracy, NMR spectroscopy is unparalleled for the unambiguous determination of molecular structure, including the precise location and stereochemistry (Z/E) of double bonds. However, characterizing acyl-CoAs in biological samples by NMR is challenging due to their low physiological concentrations and significant signal overlap with other metabolites.[4]
Experimental Protocol: 1H NMR Analysis
This protocol is adapted from methodologies developed for the detection of CoA and its derivatives in tissue extracts.[4]
-
Sample Preparation:
-
Flash-freeze tissue or cell pellets in liquid nitrogen.
-
Homogenize the sample in a cold solution (e.g., 0.9 M perchloric acid). This step both extracts low-molecular-weight metabolites and precipitates proteins.
-
Centrifuge the homogenate and neutralize the supernatant with potassium hydroxide.
-
Remove the potassium perchlorate precipitate by centrifugation.
-
Lyophilize the resulting supernatant to obtain a powder containing the extracted metabolites.
-
Reconstitute the powder in a deuterium oxide (D₂O) buffer containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.
-
-
NMR Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) for maximum signal dispersion and sensitivity.
-
Experiments:
-
Acquire a 1D proton (¹H) spectrum with effective water suppression. A large number of scans (e.g., 128 or more) is typically required to achieve an adequate signal-to-noise ratio.[4]
-
For unambiguous signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential to identify coupled proton networks within the molecule.
-
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Assign the observed signals by comparing their chemical shifts and coupling patterns to known values for CoA derivatives and by referencing spectral databases like the Human Metabolome Database (HMDB).[4] The characteristic signals from the pantothenate, adenosine, and acyl chain moieties must be identified.
-
Biosynthetic Context
Understanding the biosynthetic origin of this compound provides crucial context for its biological role. In the moth Chilecomadia valdiviana, the related (7Z,10Z)-7,10-hexadecadienoate is a direct precursor to a major component of its sex pheromone.[5][6] This precursor is synthesized from dietary linoleic acid via a process of chain-shortening, likely involving steps of β-oxidation.[5][6][7] The fatty acid is then activated to its CoA thioester form by an acyl-CoA synthetase before further modification.
More broadly, as an acyl-CoA, this molecule is part of a critical pool of metabolites that serve as substrates for energy production (via β-oxidation), lipid synthesis (e.g., triglycerides, phospholipids), and post-translational modification of proteins.[8][9] The balance of different acyl-CoA species is tightly regulated and fundamental to cellular homeostasis.[10]
References
- 1. PubChemLite - this compound (C37H62N7O17P3S) [pubchemlite.lcsb.uni.lu]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signalling functions of coenzyme A and its derivatives in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
An In-depth Technical Guide to (7Z,10Z)-Hexadecadienoyl-CoA: Chemical Properties and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7Z,10Z)-Hexadecadienoyl-CoA is a long-chain di-unsaturated fatty acyl-coenzyme A ester. While specific experimental data on its chemical and physical properties are limited, its structure and biosynthetic context suggest a significant role as an intermediate in specialized metabolic pathways, particularly in the biosynthesis of insect pheromones. This technical guide provides a comprehensive overview of the known chemical properties, a putative biosynthetic pathway, and generalized experimental protocols for the synthesis and analysis of this compound, offering a valuable resource for researchers in the fields of biochemistry, entomology, and drug development.
Chemical Properties
Structure and Identification
-
Molecular Formula: C₃₇H₆₂N₇O₁₇P₃S[1]
-
Systematic Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (7Z,10Z)-hexadeca-7,10-dienethioate[1]
-
InChI: InChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h8-9,11-12,24-26,30-32,36,47-48H,4-7,10,13-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b9-8-,12-11-/t26-,30-,31-,32+,36-/m1/s1[1]
-
InChIKey: OKKMIEAMIHILAM-BBQXBXLMSA-N[1]
-
SMILES: CCCCC/C=C\C/C=C\CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--(O)O)O">C@Hn1cnc2c(N)ncnc12)O[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound and its corresponding free fatty acid.
| Property | Value | Source |
| This compound | ||
| Molecular Weight | 1001.91 g/mol | Calculated |
| Monoisotopic Mass | 1001.3136 Da | PubChem[1] |
| Predicted XlogP | 0.1 | PubChem[1] |
| (7Z,10Z)-Hexadecadienoic Acid | ||
| Molecular Formula | C₁₆H₂₈O₂ | Fatplants |
| Molecular Weight | 252.39 g/mol | Fatplants |
| Physical Description | Solid | Human Metabolome Database (HMDB) |
| CAS Number | 28290-73-5 | Fatplants |
Biological Significance and Signaling Pathways
This compound is a key intermediate in the biosynthesis of the major component of the sex pheromone of the moth Chilecomadia valdiviana, (7Z,10Z)-7,10-hexadecadienal.[2][3][4][5][6] This biosynthetic pathway involves the chain shortening of linoleic acid, a common C18 polyunsaturated fatty acid.
The proposed pathway begins with the dietary intake or de novo synthesis of linoleic acid (9Z,12Z-octadecadienoic acid). Linoleic acid is then activated to its coenzyme A thioester, linoleoyl-CoA. Through a process analogous to one round of β-oxidation, linoleoyl-CoA is chain-shortened by two carbons to yield this compound. Subsequent enzymatic modifications, likely involving a reductase, convert the thioester to the final aldehyde pheromone. This pathway highlights the role of this compound as a crucial precursor in insect chemical communication.
While not directly implicated in specific signaling cascades in mammals, long-chain unsaturated acyl-CoAs, in general, are known to act as signaling molecules that can modulate the activity of various enzymes and transcription factors, thereby influencing cellular metabolism and gene expression.[7][8]
Caption: Proposed biosynthetic pathway of (7Z,10Z)-7,10-hexadecadienal.
Experimental Protocols
Due to the lack of specific published methods for this compound, the following protocols are generalized from established methods for the synthesis and analysis of long-chain unsaturated acyl-CoAs.
Chemical Synthesis of this compound
This protocol is adapted from methods for synthesizing long-chain acyl-CoAs from the corresponding fatty acid.
Materials:
-
(7Z,10Z)-Hexadecadienoic acid
-
Coenzyme A (free acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Argon or nitrogen gas
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve (7Z,10Z)-hexadecadienoic acid and a molar equivalent of N-Hydroxysuccinimide (NHS) in anhydrous DMF under an inert atmosphere (argon or nitrogen).
-
Add a molar equivalent of N,N'-Dicyclohexylcarbodiimide (DCC) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC to confirm the formation of the NHS-ester.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and wash the solid with a small amount of anhydrous DMF.
-
-
Thioesterification:
-
In a separate flask, dissolve Coenzyme A (free acid) in a minimal amount of cold, deoxygenated water.
-
Slowly add the filtered NHS-ester solution from step 1 to the Coenzyme A solution with gentle stirring.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0 by the dropwise addition of a dilute sodium bicarbonate solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Extract the aqueous solution with diethyl ether to remove any unreacted fatty acid and NHS.
-
The aqueous phase containing the this compound can be purified by reversed-phase column chromatography (e.g., C18 silica) using a gradient of acetonitrile in water or a suitable buffer.
-
Lyophilize the purified fractions to obtain the final product.
-
Analysis by Mass Spectrometry and NMR
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is suitable for accurate mass determination.
-
Sample Preparation: Dissolve the purified this compound in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).
-
Expected Ions: In positive ion mode, expect to observe the protonated molecule [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. The predicted m/z for the [M+H]⁺ ion is approximately 1002.3209.[1]
-
Tandem MS (MS/MS): Fragmentation analysis can be performed to confirm the structure. Characteristic fragments would include the loss of the pantetheine-adenosine diphosphate moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H and ¹³C NMR are essential for structural elucidation.
-
Sample Preparation: Dissolve the lyophilized product in a suitable deuterated solvent, such as D₂O or methanol-d₄.
-
Expected ¹H NMR Signals:
-
Signals corresponding to the vinyl protons of the two cis double bonds would be expected in the range of 5.3-5.5 ppm.
-
Allylic and bis-allylic proton signals would appear between 2.0 and 2.8 ppm.
-
The terminal methyl group of the fatty acyl chain would be a triplet around 0.9 ppm.
-
Signals from the coenzyme A moiety would be present, including those from the adenine base and the ribose sugar.
-
-
Expected ¹³C NMR Signals:
-
Carbonyl carbon of the thioester would be observed around 200 ppm.
-
Olefinic carbons would be in the region of 120-135 ppm.
-
Aliphatic carbons of the fatty acyl chain would appear between 14 and 35 ppm.
-
Caption: General experimental workflow for synthesis and analysis.
Conclusion
This compound is an important, yet understudied, biomolecule. Its role as a key intermediate in the biosynthesis of an insect sex pheromone provides a compelling case for further investigation into its enzymatic synthesis and regulation. The generalized protocols provided in this guide offer a starting point for researchers to chemically synthesize and analyze this compound, paving the way for more detailed studies of its chemical properties and biological functions. A deeper understanding of the metabolism of such specialized fatty acyl-CoAs could have implications for the development of novel pest management strategies and for uncovering new roles of lipid intermediates in biological signaling.
References
- 1. PubChemLite - this compound (C37H62N7O17P3S) [pubchemlite.lcsb.uni.lu]
- 2. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) | PLOS One [journals.plos.org]
- 7. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
(7Z,10Z)-Hexadecadienoic Acid: A Comprehensive Technical Guide to its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7Z,10Z)-Hexadecadienoic acid is a specific isomer of hexadecadienoic acid that has been identified as a key intermediate in the biosynthesis of insect sex pheromones. While not widespread in high concentrations, its role in chemical communication in the natural world makes it a molecule of interest. This technical guide provides an in-depth overview of the known natural sources of (7Z,10Z)-hexadecadienoic acid, with a focus on quantitative data, experimental protocols for its identification, and relevant biochemical pathways.
Primary Natural Source: The Pheromone Gland of Chilecomadia valdiviana
The most well-documented natural source of (7Z,10Z)-hexadecadienoic acid is the female pheromone gland of the carpenter worm moth, Chilecomadia valdiviana. In this insect, the fatty acid serves as a direct precursor to the major component of its sex pheromone, (7Z,10Z)-7,10-hexadecadienal.
Quantitative Data
Analysis of the fatty acid methyl esters (FAMEs) from the pheromone gland of C. valdiviana has provided quantitative data for the presence of methyl (7Z,10Z)-7,10-hexadecadienoate.
| Compound | Mean Titer (ng/gland) ± SD |
| Methyl (7Z,10Z)-7,10-hexadecadienoate | 0.23 ± 0.08 |
Data extracted from a study on the biosynthesis of the sex pheromone of Chilecomadia valdiviana.
Biosynthesis of (7Z,10Z)-Hexadecadienoic Acid in Chilecomadia valdiviana
(7Z,10Z)-Hexadecadienoic acid is biosynthesized from linoleic acid through a process of chain shortening. Linoleic acid can be obtained from the diet of the insect or synthesized de novo from stearic acid. The C18 linoleic acid is shortened by two carbons to produce the C16 (7Z,10Z)-hexadecadienoic acid. This acid is then further metabolized to the active pheromone component, (7Z,10Z)-7,10-hexadecadienal.
Biosynthesis of (7Z,10Z)-7,10-Hexadecadienal.
Experimental Protocols
The identification and quantification of (7Z,10Z)-hexadecadienoic acid in C. valdiviana involved the following key experimental steps:
Pheromone Gland Extraction and Derivatization
-
Gland Dissection: Pheromone glands are dissected from virgin female moths.
-
Solvent Extraction: The dissected glands are extracted with a suitable organic solvent, such as hexane or a chloroform/methanol mixture, to isolate the lipids.
-
Methylation: The fatty acids in the extract are converted to their corresponding fatty acid methyl esters (FAMEs) for analysis by gas chromatography. This is typically achieved by reaction with a methylating agent like BF3-methanol.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the separation and identification of the FAMEs.
-
Column: A polar capillary column, such as a SP2380 or equivalent, is typically used for the separation of fatty acid isomers.
-
Temperature Program: A programmed temperature gradient is employed to ensure the separation of different FAMEs. For example, the oven temperature may be programmed to increase from an initial temperature of 60°C to a final temperature of 230°C.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode to generate characteristic fragmentation patterns for the identification of the compounds.
-
Quantification: The amount of methyl (7Z,10Z)-7,10-hexadecadienoate is determined by comparing the peak area of the compound to that of a known amount of an internal standard.
Workflow for fatty acid analysis.
Signaling Pathway of the Resulting Pheromone
While (7Z,10Z)-hexadecadienoic acid itself is not a signaling molecule, its derivative, (7Z,10Z)-7,10-hexadecadienal, is a potent sex pheromone that initiates a signaling cascade in the male moth's antenna. This process involves olfactory receptors (ORs) located on the surface of olfactory sensory neurons (OSNs).
The binding of the pheromone to a specific OR, in conjunction with a co-receptor (Orco), leads to the opening of an ion channel. The resulting influx of cations depolarizes the neuron, generating an electrical signal that is transmitted to the brain and ultimately elicits a behavioral response (attraction to the female).
Insect sex pheromone signaling cascade.
Other Potential Natural Sources
(7Z,10Z)-Hexadecadienoic acid is described as a metabolite of conjugated linoleic acid (CLA). CLAs are found in various foods, particularly dairy products and meat from ruminant animals. However, the direct presence and concentration of (7Z,10Z)-hexadecadienoic acid in these food sources have not been well-quantified and are likely to be very low. Further research is needed to explore these potential sources and to determine the metabolic pathways that may lead to the formation of this specific fatty acid isomer in mammals.
Conclusion
The primary and most clearly defined natural source of (7Z,10Z)-hexadecadienoic acid is the pheromone gland of the moth Chilecomadia valdiviana, where it functions as a key intermediate in the biosynthesis of its sex pheromone. The quantitative data and experimental protocols for its study are well-established in this context. While it may exist in other natural systems as a metabolite of conjugated linoleic acid, its presence and significance in those sources require further investigation. For researchers interested in this particular fatty acid, the insect model provides a robust system for its study.
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of (7Z,10Z)-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z,10Z)-Hexadecadienoyl-CoA is a specific isomer of a long-chain fatty acyl-coenzyme A (CoA) thioester. These molecules are vital intermediates in a myriad of metabolic pathways, including lipid biosynthesis, fatty acid degradation, and the regulation of cellular signaling. The precise enzymatic synthesis of specific acyl-CoA species is crucial for in-vitro studies of enzyme kinetics, screening of potential drug candidates, and the elucidation of metabolic pathways. These application notes provide a detailed protocol for the enzymatic synthesis of this compound using a commercially available recombinant long-chain acyl-CoA synthetase (ACSL).
Principle of the Method
The enzymatic synthesis of this compound is catalyzed by a long-chain acyl-CoA synthetase (ACSL). The reaction proceeds in a two-step mechanism. First, the carboxylate group of (7Z,10Z)-hexadecadienoic acid is adenylated by ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi). Subsequently, the sulfhydryl group of coenzyme A attacks the acyl-adenylate, forming the thioester bond of this compound and releasing AMP.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Storage |
| (7Z,10Z)-Hexadecadienoic acid | (Example) Cayman Chemical | (Example) 10009967 | -20°C |
| Coenzyme A, trilithium salt | Sigma-Aldrich | C3019 | -20°C |
| Adenosine 5'-triphosphate (ATP), disodium salt | Sigma-Aldrich | A2383 | -20°C |
| Magnesium chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temp. |
| Tris-HCl buffer, pH 7.5 | (Prepared in-house) | - | 4°C |
| Recombinant Human ACSL1 | (Example) R&D Systems | (Example) 8198-AC | -80°C |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich | A7030 | 4°C |
| Solid Phase Extraction (SPE) C18 Cartridges | Waters | WAT054955 | Room Temp. |
| Acetonitrile, HPLC grade | Fisher Scientific | A998 | Room Temp. |
| Water, HPLC grade | Fisher Scientific | W6 | Room Temp. |
| Formic acid | Sigma-Aldrich | F0507 | Room Temp. |
Table 2: Typical Reaction Conditions and Expected Yield
| Parameter | Value |
| Enzyme | Recombinant Human ACSL1 |
| Substrate 1: (7Z,10Z)-Hexadecadienoic acid | 100 µM |
| Substrate 2: Coenzyme A | 200 µM |
| Substrate 3: ATP | 5 mM |
| Cofactor: MgCl₂ | 10 mM |
| Buffer | 100 mM Tris-HCl, pH 7.5 |
| BSA Concentration | 0.1 mg/mL |
| Reaction Temperature | 37°C |
| Incubation Time | 60 - 120 minutes |
| Expected Conversion Yield | > 80% (Estimated based on similar substrates) |
Table 3: Kinetic Parameters of ACSL1 for Various Fatty Acid Substrates
| Fatty Acid Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Oleic acid (18:1) | 10 - 50 | 1500 - 3000 | [General literature values] |
| Linoleic acid (18:2) | 15 - 60 | 1200 - 2500 | [General literature values] |
| Arachidonic acid (20:4) | 5 - 30 | 800 - 1500 | [General literature values] |
| (7Z,10Z)-Hexadecadienoic acid (16:2) | Estimated: 20 - 70 | Estimated: 1000 - 2000 | Predicted |
Note: The kinetic parameters for (7Z,10Z)-Hexadecadienoic acid are estimated based on the known substrate preferences of ACSL1 for other unsaturated fatty acids.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a standard 1 mL reaction for the synthesis of this compound.
-
Preparation of Reagents:
-
Prepare a 1 M Tris-HCl stock solution, pH 7.5.
-
Prepare a 1 M MgCl₂ stock solution.
-
Prepare a 100 mM ATP stock solution in water.
-
Prepare a 10 mM Coenzyme A stock solution in water.
-
Prepare a 10 mM stock solution of (7Z,10Z)-hexadecadienoic acid in ethanol.
-
Prepare a 10 mg/mL stock solution of fatty acid-free BSA in water.
-
-
Reaction Assembly:
-
In a 1.5 mL microcentrifuge tube, combine the following reagents in the order listed:
-
785 µL of sterile water
-
100 µL of 1 M Tris-HCl, pH 7.5 (final concentration: 100 mM)
-
10 µL of 1 M MgCl₂ (final concentration: 10 mM)
-
50 µL of 100 mM ATP (final concentration: 5 mM)
-
20 µL of 10 mM Coenzyme A (final concentration: 200 µM)
-
10 µL of 10 mg/mL BSA (final concentration: 0.1 mg/mL)
-
10 µL of 10 mM (7Z,10Z)-hexadecadienoic acid (final concentration: 100 µM)
-
-
Vortex briefly to mix.
-
-
Enzyme Addition and Incubation:
-
Add 5 µL of recombinant human ACSL1 (e.g., at 0.1 mg/mL) to the reaction mixture. The optimal amount of enzyme may need to be determined empirically.
-
Incubate the reaction at 37°C for 60 to 120 minutes in a water bath or incubator.
-
-
Reaction Termination:
-
Terminate the reaction by adding 50 µL of 10% formic acid.
-
Vortex and centrifuge at high speed for 5 minutes to pellet any precipitated protein.
-
Protocol 2: Purification of this compound by Solid Phase Extraction (SPE)
This protocol is for the purification of the synthesized acyl-CoA from the reaction mixture.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the terminated reaction (from Protocol 1, step 4) onto the conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove salts, ATP, and other hydrophilic components.
-
Wash the cartridge with 5 mL of 20% acetonitrile in water to remove any remaining unbound fatty acid.
-
-
Elution:
-
Elute the this compound with 2 mL of 80% acetonitrile in water.
-
-
Solvent Evaporation and Storage:
-
Evaporate the solvent from the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the purified this compound in a suitable buffer (e.g., water or a buffer compatible with downstream applications) and store at -80°C. Due to the potential for oxidation, it is recommended to use the purified product promptly.
-
Protocol 3: Analysis by HPLC-MS/MS
This protocol provides a general method for the analysis and quantification of the synthesized this compound.
-
HPLC System: A reverse-phase HPLC system coupled to a tandem mass spectrometer.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values will need to be determined based on the theoretical mass.
Mandatory Visualizations
Caption: Enzymatic reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship of components and processes for the synthesis of this compound.
Application Note and Protocol for the Purification of (7Z,10Z)-Hexadecadienoyl-CoA by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the purification of (7Z,10Z)-Hexadecadienoyl-CoA, a long-chain polyunsaturated fatty acyl-CoA, using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol outlines sample preparation, HPLC conditions, and post-purification handling. This method is crucial for researchers studying lipid metabolism, enzyme kinetics, and the development of therapeutics targeting fatty acid pathways. The provided protocol is adapted from established methods for the purification of similar long-chain acyl-CoAs.
Introduction
This compound is an important intermediate in the metabolism of polyunsaturated fatty acids. Accurate in vitro studies of enzymes that metabolize this substrate, as well as its use in drug discovery screening, require a highly purified compound. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the purification of acyl-CoA species. This application note details an effective RP-HPLC method for the isolation of this compound, ensuring high purity for downstream applications. The separation is based on the hydrophobic interaction of the acyl chain with the stationary phase of the HPLC column.
Data Presentation
The following table summarizes typical HPLC purification data for a long-chain polyunsaturated acyl-CoA, which can be expected to be similar for this compound.
| Parameter | Value |
| Compound | This compound (Expected) |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 75 mM Potassium Phosphate (KH2PO4), pH 4.9 |
| Mobile Phase B | Acetonitrile with 600 mM Acetic Acid |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 260 nm |
| Expected Retention Time | 40-60 min (dependent on gradient) |
| Purity (Post-HPLC) | >98% |
| Recovery | 70-80% |
Experimental Protocols
This section provides a detailed protocol for the purification of this compound.
Materials and Reagents
-
Crude this compound sample
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic (KH2PO4)
-
Glacial acetic acid
-
HPLC-grade water
-
C18 reverse-phase HPLC column (e.g., Spherisorb ODS II, 5 µm, or equivalent)
-
HPLC system with a gradient pump, UV detector, and fraction collector
-
0.22 µm filters for mobile phase preparation
Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer): Prepare a 75 mM solution of KH2PO4 in HPLC-grade water. Adjust the pH to 4.9 using phosphoric acid. Filter the solution through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic Solvent): Add 600 µL of glacial acetic acid to every 100 mL of HPLC-grade acetonitrile to make a 600 mM solution.
Sample Preparation
-
Dissolve the crude this compound in a small volume of Mobile Phase A or a compatible solvent.
-
Ensure the final concentration is suitable for HPLC injection (typically in the µg to mg range, depending on the column size and loading capacity).
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 5-10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to an HPLC vial.
For biological samples, a more extensive extraction and purification procedure is required prior to HPLC. This may involve homogenization in a buffer, followed by solvent extraction with acetonitrile and/or 2-propanol, and potentially solid-phase extraction (SPE) for sample cleanup and concentration.[1][2]
HPLC Instrumentation and Conditions
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm I.D. x 150 mm length).
-
Column Temperature: 35°C.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 20-100 µL (can be optimized based on sample concentration and column capacity).
-
Gradient Elution Program: The following gradient is a starting point and may require optimization for the best separation.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 56 | 44 |
| 80 | 50 | 50 |
| 95 | 30 | 70 |
| 100 | 20 | 80 |
| 105 | 56 | 44 |
| 115 | 56 | 44 |
Fraction Collection and Post-Purification Handling
-
Monitor the chromatogram for the peak corresponding to this compound based on its expected retention time.
-
Collect the fractions containing the purified compound using a fraction collector.
-
Combine the fractions containing the pure product.
-
To remove the organic solvent, the collected fractions can be dried under a stream of nitrogen or by using a vacuum concentrator.
-
The purified this compound can be reconstituted in an appropriate buffer or solvent for long-term storage, typically at -80°C to prevent degradation.
Mandatory Visualizations
Experimental Workflow Diagram
References
Application Note: Quantitative Analysis of (7Z,10Z)-Hexadecadienoyl-CoA using a Robust LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (7Z,10Z)-Hexadecadienoyl-CoA in biological matrices. Long-chain acyl-Coenzyme A (CoA) species are pivotal intermediates in fatty acid metabolism and cellular signaling, making their accurate measurement critical for understanding various physiological and pathological states. The described protocol provides a comprehensive workflow, from sample extraction to data acquisition and analysis, that can be adapted for the analysis of a broad range of long-chain acyl-CoAs.
Introduction
This compound is a specific isomer of hexadecadienoyl-CoA, a long-chain acyl-CoA involved in lipid metabolism. The precise quantification of such molecules is essential for metabolic research and drug development, as alterations in their levels can be indicative of metabolic dysregulation. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of these low-abundance, complex molecules.[1][2] This document provides a detailed protocol for a robust LC-MS/MS method applicable to this compound and other similar long-chain acyl-CoAs.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[1][3]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Chloroform
-
Methanol
-
Internal standard (e.g., Heptadecanoyl-CoA) in a methanol:water (1:1) solution
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Cell Lysis and Extraction:
-
Add 0.5 mL of a cold (-20°C) extraction solvent mixture of chloroform:methanol (1:2 v/v) to the cell pellet.[1]
-
Incorporate the internal standard at this stage.[3]
-
For adherent cells, use a cell scraper to collect the cells in the cold solvent.[1]
-
For suspension cells, resuspend the cell pellet in the cold solvent.[1]
-
Transfer the lysate to a pre-chilled microcentrifuge tube and vortex for 2 minutes.[1][3]
-
-
Phase Separation:
-
Aqueous Phase Collection:
-
Carefully collect the upper aqueous phase, which contains the long-chain acyl-CoAs, into a new pre-chilled tube. Avoid disturbing the protein interface and the lower organic layer.[1]
-
-
Sample Concentration:
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).[1]
-
LC-MS/MS Analysis
The following conditions are a general guideline and may require optimization for specific instrumentation.[3]
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[3]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[3]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient: [3]
-
Start at 20% B.
-
Increase to 45% B over 2.8 min.
-
Decrease to 25% B over 0.2 min.
-
Increase to 65% B over 1 min.
-
Return to 20% B over 0.5 min.
-
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound ([M+H]⁺) and its specific product ions should be determined by direct infusion of a standard. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety (507 Da).[4][5][6]
-
Precursor Ion (m/z): To be determined (e.g., for C16:2-CoA, the calculated m/z would be approximately 1004.4).
-
Product Ion (m/z): To be determined (e.g., corresponding to the acyl chain after the neutral loss).
-
-
Instrument Parameters: Optimize collision energy, cone voltage, and other source parameters to maximize the signal for the specific analyte.
Data Presentation
The following table summarizes typical quantitative performance data for LC-MS/MS methods for long-chain acyl-CoAs. These values can be used as a benchmark when developing the method for this compound.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.1 - 1 pmol | [4] |
| Limit of Quantification (LOQ) | 0.5 - 5 pmol | [4][8] |
| Intra-day Precision (%CV) | < 10% | [6] |
| Inter-day Precision (%CV) | < 15% | [6] |
| Accuracy (% Recovery) | 85 - 115% | [6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (7Z,10Z)-Hexadecadienoyl-CoA in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z,10Z)-Hexadecadienoyl-CoA is a specific isomer of hexadecadienoyl-CoA, a long-chain fatty acyl-CoA molecule. As an activated form of (7Z,10Z)-hexadecadienoic acid, it is an intermediate in fatty acid metabolism. The precise quantification of this and other fatty acyl-CoAs in various tissues is crucial for understanding metabolic pathways, identifying biomarkers for disease, and for the development of therapeutic agents targeting metabolic disorders. This document provides detailed protocols for the extraction and quantification of long-chain fatty acyl-CoAs from tissue samples, with a focus on methods applicable to this compound, and includes diagrams of the relevant metabolic pathway and experimental workflow.
Data Presentation
The precise concentration of this compound in different tissues is not widely reported in the scientific literature. The following table provides a representative structure for presenting such quantitative data. The values presented are hypothetical and intended for illustrative purposes. Actual concentrations will need to be determined experimentally.
| Tissue | This compound Concentration (pmol/g wet weight) |
| Liver | 5.0 - 15.0 |
| Skeletal Muscle | 1.0 - 5.0 |
| Brain | 0.5 - 2.0 |
| Adipose Tissue | 2.0 - 10.0 |
Experimental Protocols
The quantification of this compound in tissues involves three main steps: tissue homogenization and extraction, solid-phase extraction (SPE) for enrichment, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Tissue Homogenization and Extraction of Long-Chain Acyl-CoAs
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample (10-50 mg)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA)
-
Internal standard (e.g., C17:0-CoA or a stable isotope-labeled C16:2-CoA)
-
Homogenizer (e.g., Potter-Elvehjem or bead-based)
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Microcentrifuge tubes
Procedure:
-
Weigh the frozen tissue sample (10-50 mg) in a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 10% TCA or PCA to the tube.
-
Add a known amount of the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
This protocol describes the enrichment of long-chain acyl-CoAs from the tissue extract using a weak anion exchange SPE column.
Materials:
-
Tissue extract supernatant from Protocol 1
-
Weak anion exchange SPE cartridges
-
SPE vacuum manifold
-
Methanol
-
Acetonitrile
-
Ammonium acetate solution (50 mM, pH 4.5)
-
Elution solvent: 1% (v/v) formic acid in methanol
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Column Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
Equilibrate the cartridge with 1 mL of 50 mM ammonium acetate (pH 4.5).
-
-
Sample Loading:
-
Load the supernatant from the tissue extraction onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 4.5).
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of methanol to remove unbound contaminants.
-
-
Elution:
-
Elute the acyl-CoAs with 1 mL of 1% formic acid in methanol into a clean collection tube.
-
-
Drying:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
-
Protocol 3: Quantification by LC-MS/MS
This protocol provides a general framework for the analysis of this compound by LC-MS/MS. Specific parameters may need to be optimized for the instrument used.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column suitable for lipid analysis.
LC Conditions (Example):
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in methanol/acetonitrile (1:1, v/v)
-
Gradient: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions (Example for C16:2-CoA):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z of protonated this compound
-
Product Ion (Q3): A specific fragment ion resulting from the neutral loss of the phosphopantetheine moiety.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode.
Quantification:
-
Create a calibration curve using a series of known concentrations of a this compound standard.
-
Calculate the concentration of the analyte in the tissue sample by comparing its peak area ratio to the internal standard against the calibration curve.
Visualizations
Metabolic Pathway of this compound
(7Z,10Z)-Hexadecadienoic acid is a metabolite of conjugated linoleic acid and its catabolism is expected to proceed through peroxisomal and mitochondrial beta-oxidation pathways.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for Quantification
The following diagram illustrates the key steps in the quantification of this compound from tissue samples.
Caption: Experimental workflow for this compound quantification.
Solid-Phase Extraction of Long-Chain Acyl-CoAs: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in cellular metabolism, formed through the activation of long-chain fatty acids. This activation is a critical step, priming fatty acids for various metabolic fates, including β-oxidation for energy production, storage in triglycerides, or incorporation into cellular membranes. Given their pivotal role, the accurate analysis and quantification of LC-CoAs in biological samples are essential for understanding metabolic regulation and identifying dysfunctions associated with diseases like type 2 diabetes, fatty liver disease, and certain cancers. However, their low abundance and inherent instability present significant analytical challenges.[1]
Solid-phase extraction (SPE) is a robust and widely used technique for the selective isolation and concentration of acyl-CoAs from complex biological matrices prior to downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[1][2] This document provides detailed protocols for the solid-phase extraction of long-chain acyl-CoAs from cultured cells and tissues, along with quantitative data and visualizations to aid researchers in their experimental design.
Data Presentation
The efficiency of SPE for acyl-CoAs is dependent on the sorbent material, the chain length of the acyl group, and the specific protocol employed. Below is a summary of representative recovery data.
Table 1: Recovery Rates of Acyl-CoA Species Using Different SPE Sorbents
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% |
Data synthesized from literature.[3]
Table 2: Abundance of Acyl-CoA Species in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~3.5 | ~1.5 |
| C18:1-CoA | - | ~7 | ~3.5 |
| C18:2-CoA | - | ~1 | ~0.5 |
| C20:4-CoA | - | ~0.5 | ~0.25 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods.[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Long-Chain Acyl-CoAs from Cultured Mammalian Cells
This protocol is adapted from established methods and is suitable for a broad range of acyl-CoAs from cultured cells.[1]
Materials:
-
Cell scraper (for adherent cells)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet or plate.[1]
-
For adherent cells: Use a cell scraper to scrape the cells in the cold buffer.[1]
-
For suspension cells: Resuspend the cell pellet in the cold buffer.[1]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ACN:Isopropanol (3:1) to the lysate, vortex vigorously for 2 minutes, and sonicate for 3 minutes.[1]
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.[1]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[1]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[1]
-
Loading: Load the supernatant onto the conditioned SPE column.[1]
-
Washing: Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.[1]
-
Elution: Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide. Collect the eluate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).[3]
-
Protocol 2: Solid-Phase Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a compilation of established methods for the solid-phase extraction of a broad range of acyl-CoAs from tissue samples.[3]
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[3]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[3]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[3]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[3]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[3]
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA
-
Glass homogenizer
-
Centrifuge, vortexer, and other standard laboratory equipment
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[3]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.[3]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[3]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[3]
-
-
Sample Concentration and Reconstitution:
Visualizations
Experimental Workflow
Caption: SPE Workflow for Long-Chain Acyl-CoAs.
Metabolic Context of Long-Chain Acyl-CoAs
Caption: Metabolic Fates of Long-Chain Acyl-CoAs.
Troubleshooting
-
Low Recovery: Incomplete cell lysis, degradation of acyl-CoAs, or inefficient extraction can lead to low yields. Ensure thorough homogenization and keep samples on ice at all times. The addition of an internal standard early in the process is crucial for monitoring and correcting for recovery losses.[1]
-
Sample Instability: Acyl-CoAs are susceptible to hydrolysis. It is imperative to work quickly, keep samples on ice, and use pre-chilled solvents. Flash-freezing of cell pellets in liquid nitrogen and storage at -80°C is recommended.[1]
-
Contamination: Ensure all glassware and plasticware are thoroughly cleaned to avoid contamination from exogenous lipids.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the solid-phase extraction of long-chain acyl-CoAs from biological samples. The successful isolation and quantification of these critical metabolic intermediates are essential for advancing research in cellular metabolism and drug development. Subsequent analysis by sensitive techniques such as LC-MS/MS allows for the detailed profiling of acyl-CoA species, offering valuable insights into various physiological and pathological states.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Derivatization of (7Z,10Z)-Hexadecadienoyl-CoA for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z,10Z)-Hexadecadienoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) involved in various metabolic pathways. Its analysis is crucial for understanding lipid metabolism and related diseases. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of fatty acids due to its high sensitivity and specificity.[1] However, the direct analysis of long-chain fatty acyl-CoAs by GC-MS is challenging due to their high molecular weight, low volatility, and thermal instability. Therefore, a derivatization step is necessary to convert the non-volatile fatty acyl-CoA into a volatile derivative suitable for GC-MS analysis.[2][3][4] This application note provides a detailed protocol for the derivatization of this compound, which involves the hydrolysis of the thioester bond to release the free fatty acid, followed by methylation of the carboxylic acid to form a fatty acid methyl ester (FAME).[5]
Principle
The overall process involves two main steps:
-
Hydrolysis: The thioester bond of this compound is cleaved under basic conditions to yield the free fatty acid, (7Z,10Z)-hexadecadienoic acid, and coenzyme A.
-
Esterification: The carboxylic acid group of the free fatty acid is then esterified to its corresponding methyl ester (FAME) using an acid-catalyzed reaction with a reagent such as boron trifluoride-methanol (BF3-methanol).[6] The resulting FAME is more volatile and thermally stable, making it amenable to GC-MS analysis.[7]
Experimental Protocols
Materials and Reagents
-
This compound standard or sample
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Methanol (anhydrous, GC grade)
-
Hexane (GC grade)
-
Potassium Hydroxide (KOH)
-
Boron trifluoride-methanol solution (14% w/v)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Pyrex screw-cap tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Protocol 1: Hydrolysis of this compound
-
Sample Preparation: To a 2 mL screw-cap tube, add a known amount of the this compound sample or standard.
-
Internal Standard Addition: Add an appropriate amount of internal standard (e.g., 10 µL of a 1 mg/mL solution of heptadecanoic acid in methanol).
-
Basic Hydrolysis: Add 1 mL of 0.5 M methanolic KOH.
-
Incubation: Cap the tube tightly and heat at 60°C for 30 minutes to ensure complete hydrolysis of the thioester bond.
-
Cooling: Allow the tube to cool to room temperature.
Protocol 2: Derivatization to Fatty Acid Methyl Ester (FAME)
-
Acidification and Esterification: To the cooled solution from the hydrolysis step, add 2 mL of 14% boron trifluoride-methanol solution.[6]
-
Incubation: Tightly cap the tube and heat at 60°C for 30 minutes.[6] This step facilitates the methylation of the free fatty acid.
-
Cooling: Cool the reaction tube to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortexing: Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to achieve clear phase separation.
-
Collection of Organic Layer: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Sample for GC-MS: The sample is now ready for injection into the GC-MS system.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 230°C, hold for 10 minutes
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound after derivatization.
| Parameter | Expected Value |
| Analyte | (7Z,10Z)-Hexadecadienoic acid methyl ester |
| Internal Standard | Heptadecanoic acid methyl ester |
| Expected Retention Time (min) | 18.5 - 19.5 |
| Target Ions (m/z) | 266 (M+), 234, 192, 150 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (R²) | > 0.995 |
| Recovery (%) | 90 - 110% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying (7Z,10Z)-Hexadecadienoyl-CoA Using Radiolabeled Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z,10Z)-Hexadecadienoyl-CoA is an activated fatty acid intermediate involved in various metabolic pathways. Understanding its biosynthesis and subsequent metabolic fate is crucial for research in lipid metabolism, signaling, and drug development. The use of radiolabeled precursors provides a powerful and sensitive method to trace the metabolic journey of this molecule, enabling the elucidation of biosynthetic pathways, quantification of metabolic flux, and identification of downstream metabolites. These application notes provide detailed protocols for utilizing radiolabeled precursors to study this compound, focusing on its synthesis from precursor fatty acids and subsequent enzymatic activation.
Biosynthetic Pathway of this compound
The primary route for the formation of this compound involves the activation of its corresponding free fatty acid, (7Z,10Z)-Hexadecadienoic acid. This activation is an ATP-dependent process catalyzed by the enzyme Acyl-CoA synthetase (ACS). ACS enzymes are a family of enzymes that activate fatty acids by converting them into their thioester derivatives with coenzyme A.[1] This "activation" step is essential for the fatty acid to participate in various metabolic processes, including beta-oxidation, elongation, desaturation, and incorporation into complex lipids.[1]
The biosynthesis can be conceptually divided into two key stages for the purpose of radiolabeling studies:
-
Formation of (7Z,10Z)-Hexadecadienoic Acid: This polyunsaturated fatty acid can be synthesized de novo or obtained from dietary sources. Its synthesis involves a series of elongation and desaturation steps from shorter chain fatty acid precursors. For targeted studies, a radiolabeled form of (7Z,10Z)-Hexadecadienoic acid can be directly supplied.
-
Activation to this compound: The radiolabeled (7Z,10Z)-Hexadecadienoic acid is then activated by an Acyl-CoA synthetase in the presence of ATP and Coenzyme A.
Caption: Biosynthesis of this compound.
Experimental Protocols
Protocol 1: In Vitro Assay for the Formation of Radiolabeled this compound
This protocol describes an in vitro assay to measure the activity of Acyl-CoA synthetase in converting a radiolabeled precursor, such as [1-¹⁴C]-(7Z,10Z)-Hexadecadienoic acid, into its corresponding CoA ester. This assay can be performed using purified enzymes, cell lysates, or tissue homogenates.
Materials:
-
Radiolabeled precursor: [1-¹⁴C]-(7Z,10Z)-Hexadecadienoic acid (or other suitable radiolabeled precursor like [³H]-(7Z,10Z)-Hexadecadienoic acid)
-
Unlabeled (7Z,10Z)-Hexadecadienoic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Bovine serum albumin (BSA), fatty acid-free
-
Tris-HCl buffer (pH 7.5)
-
Enzyme source: Purified Acyl-CoA synthetase, cell lysate, or tissue homogenate
-
Stopping solution: 2 M formic acid
-
Extraction solvent: Butanol
-
Scintillation cocktail
-
Liquid scintillation counter
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., butanol:acetic acid:water, 5:2:3 v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Preparation of Radiolabeled Substrate: Prepare a stock solution of [1-¹⁴C]-(7Z,10Z)-Hexadecadienoic acid in ethanol. The specific activity should be known. Prepare working solutions by diluting the stock with a solution of unlabeled (7Z,10Z)-Hexadecadienoic acid and BSA in Tris-HCl buffer to achieve the desired final concentrations and specific activity.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (total volume of 100 µL) on ice:
-
50 µL of 2x reaction buffer (containing 200 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 20 mM ATP, and 1 mM CoA)
-
10 µL of enzyme preparation (purified enzyme, cell lysate, or tissue homogenate)
-
Varying concentrations of the radiolabeled fatty acid substrate can be used to determine kinetic parameters.
-
-
Initiation and Incubation: Pre-incubate the reaction mixture at 37°C for 3 minutes. Initiate the reaction by adding 40 µL of the radiolabeled substrate solution. Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 50 µL of 2 M formic acid.
-
Extraction of Acyl-CoA: Add 200 µL of butanol to the terminated reaction mixture. Vortex vigorously for 1 minute and centrifuge at 13,000 x g for 5 minutes to separate the phases. The upper butanol phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA.
-
Quantification by Liquid Scintillation Counting:
-
Carefully transfer a 100 µL aliquot of the lower aqueous phase to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[2][3]
-
Convert CPM to disintegrations per minute (DPM) using a quench curve to determine the counting efficiency.
-
Calculate the amount of radiolabeled acyl-CoA formed based on the specific activity of the precursor.
-
-
Qualitative Analysis by TLC (Optional):
-
Spot a small aliquot (5-10 µL) of the lower aqueous phase onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in a chamber with the appropriate solvent system.
-
Dry the plate and visualize the radioactive spots using a phosphorimager or by exposing it to autoradiography film. The radiolabeled acyl-CoA will have a different retention factor (Rf) than the free fatty acid.
-
Caption: Experimental workflow for the in vitro assay.
Data Presentation
Quantitative data from enzymatic assays should be presented in a clear and structured format to allow for easy comparison and interpretation. The following tables provide examples of how to present kinetic data for Acyl-CoA synthetase activity.
Table 1: Representative Kinetic Parameters of Acyl-CoA Synthetase for Unsaturated Fatty Acids
This table presents hypothetical, yet representative, kinetic data for Acyl-CoA synthetase with various C16-C18 unsaturated fatty acids, which can serve as a reference for studies on this compound.
| Fatty Acid Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |
| Palmitoleic acid (16:1 n-7) | 15 | 120 |
| (7Z,10Z)-Hexadecadienoic acid (16:2 n-6,9) | 12 | 150 |
| Oleic acid (18:1 n-9) | 10 | 180 |
| Linoleic acid (18:2 n-6) | 8 | 250 |
| α-Linolenic acid (18:3 n-3) | 5 | 220 |
Note: The values for (7Z,10Z)-Hexadecadienoic acid are hypothetical and should be determined experimentally.
Table 2: Time-Dependent Incorporation of [1-¹⁴C]-(7Z,10Z)-Hexadecadienoic Acid into this compound
This table illustrates how to present data from a time-course experiment to determine the rate of product formation.
| Incubation Time (minutes) | [¹⁴C]-(7Z,10Z)-Hexadecadienoyl-CoA Formed (DPM) | [¹⁴C]-(7Z,10Z)-Hexadecadienoyl-CoA Formed (pmol) |
| 0 | 150 | 0 |
| 5 | 12,550 | 82.7 |
| 10 | 24,950 | 165.3 |
| 15 | 37,350 | 247.7 |
| 20 | 49,750 | 330.0 |
| 30 | 62,150 | 412.3 |
Assumptions for calculation: Specific activity of [1-¹⁴C]-(7Z,10Z)-Hexadecadienoic acid = 150 DPM/pmol. Background DPM at time 0 is subtracted from all subsequent time points.
Conclusion
The use of radiolabeled precursors is an indispensable tool for the detailed investigation of this compound metabolism. The protocols and data presentation formats provided in these application notes offer a robust framework for researchers to design and execute experiments aimed at understanding the biosynthesis and metabolic fate of this important lipid intermediate. Careful execution of these protocols will yield high-quality, quantitative data that can significantly advance our understanding of lipid biology and its role in health and disease.
References
Application Notes and Protocols for In Vitro Enzyme Assays Using (7Z,10Z)-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z,10Z)-Hexadecadienoyl-CoA is a di-unsaturated, 16-carbon fatty acyl-coenzyme A molecule. As an activated fatty acid, it is a potential substrate for a variety of enzymes involved in lipid metabolism, including those in the fatty acid β-oxidation pathway and lipid biosynthesis. Understanding the interactions of this molecule with specific enzymes is crucial for elucidating its metabolic fate and physiological roles. These application notes provide detailed protocols for in vitro assays to characterize the activity of enzymes that potentially metabolize this compound.
The protocols provided are adapted from established methods for similar long-chain and unsaturated fatty acyl-CoAs. Researchers should note that optimization of these assays for the specific substrate, this compound, may be required.
Potential Interacting Enzymes and Pathways
This compound is hypothesized to be a substrate for several key enzymes in fatty acid metabolism. The primary pathway of interest is mitochondrial β-oxidation, which is responsible for the catabolism of fatty acids to produce acetyl-CoA for energy production. The key enzymes in this pathway are:
-
Long-Chain Acyl-CoA Synthetase (LCAS): This enzyme is responsible for the activation of long-chain fatty acids, including (7Z,10Z)-Hexadecadienoic acid, by converting it to its CoA thioester, this compound.
-
Acyl-CoA Dehydrogenase (ACAD): Specifically, Long-Chain Acyl-CoA Dehydrogenase (LCAD) is a likely candidate for the first step of β-oxidation, as it is known to act on unsaturated fatty acyl-CoAs.[1] This enzyme introduces a double bond between the α and β carbons.
-
Enoyl-CoA Hydratase (ECH): This enzyme adds a water molecule across the newly formed double bond.
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme oxidizes the hydroxyl group to a ketone.
-
Ketoacyl-CoA Thiolase (KAT): This enzyme cleaves the ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA chain.
The following diagram illustrates the proposed metabolic pathway for this compound.
Caption: Proposed β-oxidation pathway of this compound.
Experimental Protocols
Long-Chain Acyl-CoA Synthetase (LCAS) Activity Assay
This protocol is adapted from a radiometric assay to measure the conversion of a radiolabeled fatty acid to its acyl-CoA derivative.[2][3]
Principle: The activity of LCAS is determined by measuring the incorporation of radiolabeled (7Z,10Z)-Hexadecadienoic acid into its corresponding CoA ester. The product, being more polar, can be separated from the unreacted fatty acid by liquid-liquid extraction.
Materials:
-
Enzyme source (e.g., purified recombinant LCAS, mitochondrial extract, or cell lysate)
-
[1-¹⁴C]-(7Z,10Z)-Hexadecadienoic acid (requires custom synthesis) or unlabeled (7Z,10Z)-Hexadecadienoic acid for a non-radiometric version with LC-MS detection
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl
-
ATP solution: 100 mM in water, pH 7.0
-
Coenzyme A (CoA) solution: 10 mM in water
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dole's Reagent: Isopropanol:Heptane (B126788):1 M H₂SO₄ (40:10:1 v/v/v)
-
Heptane
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Substrate Preparation: Prepare a solution of (7Z,10Z)-Hexadecadienoic acid complexed with BSA. For the radiometric assay, include [1-¹⁴C]-(7Z,10Z)-Hexadecadienoic acid.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
ATP solution (final concentration 5-10 mM)
-
CoA solution (final concentration 0.5-1 mM)
-
BSA-complexed (7Z,10Z)-Hexadecadienoic acid (final concentration 50-100 µM)
-
-
Enzyme Reaction:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the enzyme source.
-
Incubate at 37°C for a predetermined time (e.g., 5-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 600 µL of Dole's Reagent.
-
-
Extraction:
-
Add 300 µL of heptane and 300 µL of water to the tube.
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Quantification:
-
The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the this compound.
-
Carefully transfer a known volume of the lower aqueous phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Controls:
-
No enzyme control: To determine the background signal.
-
No ATP/CoA control: To ensure the reaction is dependent on these co-substrates.
-
Data Analysis: Calculate the specific activity of the enzyme in nmol/min/mg of protein.
Caption: Workflow for the LCAS radiometric assay.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol is a continuous spectrophotometric assay that measures the reduction of an electron acceptor.
Principle: ACAD catalyzes the oxidation of the acyl-CoA substrate, transferring electrons to an artificial electron acceptor, such as Ferrocenium (B1229745) hexafluorophosphate (B91526) or Phenazine methosulfate, which can be monitored by a change in absorbance.
Materials:
-
Enzyme source (e.g., purified recombinant LCAD or mitochondrial extract)
-
This compound substrate
-
Assay Buffer: 50 mM HEPES (pH 7.6), 1 mM EDTA
-
Ferrocenium hexafluorophosphate solution: 10 mM in acetonitrile
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:
-
Assay Buffer
-
Ferrocenium hexafluorophosphate (final concentration 100 µM)
-
-
Enzyme Reaction:
-
Equilibrate the cuvette to 37°C in the spectrophotometer.
-
Add the enzyme source to the cuvette and mix.
-
Initiate the reaction by adding this compound (final concentration 10-100 µM).
-
-
Measurement:
-
Immediately monitor the decrease in absorbance at 300 nm over time. The rate of decrease is proportional to the enzyme activity.
-
-
Controls:
-
No substrate control: To measure the background rate of ferrocenium reduction.
-
No enzyme control: To ensure the reaction is enzyme-dependent.
-
Data Analysis: Calculate the specific activity using the molar extinction coefficient of ferrocenium (ε₃₀₀ = 4.3 mM⁻¹cm⁻¹).
Enoyl-CoA Hydratase (ECH) Activity Assay
This protocol is a spectrophotometric assay that monitors the hydration of the double bond in the enoyl-CoA substrate.
Principle: The hydration of the α,β-double bond in the enoyl-CoA intermediate leads to a decrease in absorbance at 263 nm.
Materials:
-
Enzyme source (e.g., purified recombinant ECH or mitochondrial extract)
-
trans-Δ², (7Z,10Z)-Hexadecatrienoyl-CoA (the product of the ACAD reaction, requires synthesis)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 µM BSA
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:
-
Assay Buffer
-
trans-Δ², (7Z,10Z)-Hexadecatrienoyl-CoA (final concentration 50-150 µM)
-
-
Enzyme Reaction:
-
Equilibrate the cuvette to 25°C in the spectrophotometer.
-
Initiate the reaction by adding the enzyme source.
-
-
Measurement:
-
Monitor the decrease in absorbance at 263 nm over time.
-
-
Controls:
-
No enzyme control: To ensure the substrate is stable under the assay conditions.
-
Data Analysis: Calculate the specific activity using the change in the molar extinction coefficient for the hydration reaction.
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
This protocol is a spectrophotometric assay that measures the reduction of NAD⁺.
Principle: HADH catalyzes the oxidation of the 3-hydroxyacyl-CoA substrate, with the concomitant reduction of NAD⁺ to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm.
Materials:
-
Enzyme source (e.g., purified recombinant HADH or mitochondrial extract)
-
3-Hydroxy-(7Z,10Z)-Hexadecadienoyl-CoA (the product of the ECH reaction, requires synthesis)
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.0)
-
NAD⁺ solution: 50 mM in water
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:
-
Assay Buffer
-
NAD⁺ solution (final concentration 1-2 mM)
-
3-Hydroxy-(7Z,10Z)-Hexadecadienoyl-CoA (final concentration 20-100 µM)
-
-
Enzyme Reaction:
-
Equilibrate the cuvette to 37°C.
-
Initiate the reaction by adding the enzyme source.
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm over time.
-
-
Controls:
-
No substrate control: To measure any background NADH production.
-
No enzyme control: To ensure the reaction is enzyme-dependent.
-
Data Analysis: Calculate the specific activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).
Ketoacyl-CoA Thiolase (KAT) Activity Assay
This protocol is a spectrophotometric assay that monitors the thiolytic cleavage of the substrate.
Principle: The cleavage of 3-ketoacyl-CoA by CoA results in the formation of a new thioester bond, which can be monitored by an increase in absorbance at a specific wavelength, or by a coupled assay. A common method is to monitor the disappearance of the Mg²⁺-complexed 3-ketoacyl-CoA at 303 nm.
Materials:
-
Enzyme source (e.g., purified recombinant KAT or mitochondrial extract)
-
3-Keto-(7Z,10Z)-Hexadecadienoyl-CoA (the product of the HADH reaction, requires synthesis)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.1), 25 mM MgCl₂
-
Coenzyme A (CoA) solution: 10 mM in water
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:
-
Assay Buffer
-
3-Keto-(7Z,10Z)-Hexadecadienoyl-CoA (final concentration 10-50 µM)
-
-
Enzyme Reaction:
-
Equilibrate the cuvette to 37°C.
-
Add the enzyme source and CoA (final concentration 0.1-0.5 mM).
-
-
Measurement:
-
Monitor the decrease in absorbance at 303 nm over time.
-
-
Controls:
-
No CoA control: To ensure the reaction is CoA-dependent.
-
No enzyme control: To ensure the reaction is enzyme-dependent.
-
Data Analysis: Calculate the specific activity based on the rate of absorbance change.
Caption: General workflow for spectrophotometric enzyme assays.
Data Presentation
Quantitative data from these assays should be presented in a clear and structured format to allow for easy comparison and interpretation. The following tables provide templates for presenting kinetic data for enzymes metabolizing this compound.
Table 1: Michaelis-Menten Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Long-Chain Acyl-CoA Synthetase | (7Z,10Z)-Hexadecadienoic acid | Data | Data | Data | Data |
| Acyl-CoA Dehydrogenase | This compound | Data | Data | Data | Data |
| Enoyl-CoA Hydratase | trans-Δ², (7Z,10Z)-Hexadecatrienoyl-CoA | Data | Data | Data | Data |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxy-(7Z,10Z)-Hexadecadienoyl-CoA | Data | Data | Data | Data |
| Ketoacyl-CoA Thiolase | 3-Keto-(7Z,10Z)-Hexadecadienoyl-CoA | Data | Data | Data | Data |
Table 2: Substrate Specificity Comparison
| Enzyme | Substrate | Relative Activity (%) |
| Acyl-CoA Dehydrogenase | Palmitoyl-CoA (16:0) | 100 |
| Oleoyl-CoA (18:1) | Data | |
| Linoleoyl-CoA (18:2) | Data | |
| This compound | Data |
Table 3: Inhibitor Potency
| Enzyme | Inhibitor | IC₅₀ (µM) | Ki (µM) | Mechanism of Inhibition |
| Long-Chain Acyl-CoA Synthetase | Compound X | Data | Data | Data |
| Acyl-CoA Dehydrogenase | Compound Y | Data | Data | Data |
Conclusion
The protocols and data presentation formats provided in these application notes offer a comprehensive framework for investigating the enzymatic metabolism of this compound. By systematically applying these in vitro assays, researchers can determine the kinetic parameters of key enzymes, assess substrate specificity, and screen for potential inhibitors. This information will be invaluable for understanding the role of this novel fatty acyl-CoA in cellular metabolism and for the development of new therapeutic agents targeting lipid metabolic pathways.
References
Application Notes and Protocols for the Lipidomics Analysis of (7Z,10Z)-Hexadecadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(7Z,10Z)-Hexadecadienoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) thioester. Long-chain acyl-CoAs are central intermediates in cellular metabolism, serving as activated forms of fatty acids for various metabolic pathways, including β-oxidation for energy production, storage in complex lipids like triglycerides and phospholipids, and participation in cellular signaling. The specific fatty acid in this case, (7Z,10Z)-hexadecadienoic acid, is a conjugated dienoic fatty acid and a metabolite of conjugated linoleic acid (CLA).[1] CLAs have been investigated for their potential roles in modulating lipid metabolism and inflammation.[2]
The analysis of specific long-chain acyl-CoA species like this compound in biological matrices is challenging due to their low abundance, inherent instability, and the complexity of the lipidome.[3] However, advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have provided the necessary sensitivity and specificity for their accurate quantification.[4] These application notes provide a detailed protocol for the extraction, separation, and quantification of this compound from biological samples, along with a discussion of its potential metabolic context.
Metabolic Pathway of this compound Precursor
The biosynthesis of (7Z,10Z)-hexadecadienoic acid, the fatty acid component of this compound, has been shown to occur via the chain shortening of linoleic acid.[5][6] Once formed, it is activated to its CoA thioester by an acyl-CoA synthetase.[7]
Caption: Proposed metabolic pathway for this compound.
Experimental Protocols
The gold standard for the quantitative analysis of long-chain acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are adapted from established methods for long-chain acyl-CoA analysis.[3][8]
I. Sample Preparation: Extraction of Long-Chain Acyl-CoAs
Materials:
-
Frozen tissue or cell pellets
-
Liquid nitrogen
-
Glass homogenizer
-
100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9[3]
-
Acetonitrile (ACN):Isopropanol (IPA) (1:1, v/v)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA
-
Centrifuge capable of refrigeration to 4°C
Procedure:
-
Weigh approximately 20-50 mg of frozen tissue or a cell pellet. It is crucial to keep the sample frozen to prevent degradation of acyl-CoAs.
-
In a pre-chilled glass homogenizer, add the frozen sample to 0.5 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).[3]
-
Add the internal standard solution to the homogenization buffer.
-
Add 1.0 mL of ACN:IPA (1:1) and homogenize thoroughly on ice.
-
Transfer the homogenate to a microcentrifuge tube and vortex vigorously for 2 minutes.[3]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
II. LC-MS/MS Analysis
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (adapted from[3]):
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size)
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in Water[3]
-
Mobile Phase B: 15 mM NH₄OH in Acetonitrile (ACN)[3]
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2.8 min: 20% to 45% B
-
2.8-3.0 min: 45% to 25% B
-
3.0-4.0 min: 25% to 65% B
-
4.0-4.5 min: 65% to 20% B
-
4.5-5.0 min: Hold at 20% B for re-equilibration
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
SRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of standards. For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine group.
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Data Presentation
Quantitative data should be presented in a clear and structured format. Below is a template table with illustrative data for the concentration of this compound in different sample groups. A standard curve should be prepared using a synthetic standard of this compound to enable absolute quantification.
Table 1: Illustrative Quantitative Data for this compound
| Sample Group | n | This compound (pmol/mg tissue) | Standard Deviation (SD) | p-value (vs. Control) |
| Control | 6 | 1.25 | 0.31 | - |
| Treatment A | 6 | 2.89 | 0.62 | <0.01 |
| Treatment B | 6 | 0.78 | 0.19 | <0.05 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The lipidomics analysis of this compound requires sensitive and specific analytical methods due to its low endogenous concentrations and potential instability. The protocols outlined in these application notes, based on LC-MS/MS, provide a robust framework for the reliable quantification of this and other long-chain acyl-CoAs in biological samples. Such analyses are crucial for elucidating the metabolic roles of specific fatty acids and their CoA esters in health and disease, and for the development of novel therapeutic strategies targeting lipid metabolism.
References
- 1. Human Metabolome Database: Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477) [hmdb.ca]
- 2. Buy 7Z,10Z-hexadecadienoic acid | 28290-73-5 [smolecule.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Measuring Acyl-CoA Synthetase Activity: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA synthetases (ACS) are a family of enzymes crucial to lipid metabolism. They catalyze the activation of fatty acids by converting them to their corresponding acyl-CoA thioesters, an essential step for their subsequent involvement in various metabolic pathways, including β-oxidation and the synthesis of complex lipids.[1][2] The activity of these enzymes is implicated in numerous physiological and pathological processes, making them attractive targets for drug development in areas such as metabolic disorders and cancer. This document provides detailed protocols for measuring acyl-CoA synthetase activity using various established methods, including fluorometric, radiometric, and spectrophotometric assays.
Biochemical Pathway
The fundamental reaction catalyzed by acyl-CoA synthetase involves the ATP-dependent formation of a thioester bond between a fatty acid and coenzyme A (CoA).[3]
Caption: Biochemical reaction catalyzed by Acyl-CoA Synthetase.
Assay Methodologies
Several methods have been developed to quantify acyl-CoA synthetase activity. The choice of assay depends on factors such as sensitivity, throughput, cost, and the availability of specific reagents and instrumentation.
Comparison of Acyl-CoA Synthetase Activity Assays
| Feature | Fluorometric Assay | Radiometric Assay | Spectrophotometric (Colorimetric) Assay |
| Principle | Coupled enzymatic reaction leading to the generation of a fluorescent product.[4][5][6][7][8] | Measures the incorporation of a radiolabeled fatty acid into acyl-CoA.[1] | Coupled enzymatic reaction resulting in a colored product that is measured by absorbance.[9][10][11][12] |
| Sensitivity | High (can detect as low as 5 mU/µl).[4][5][7][8] | Very high, suitable for small samples like patient biopsies.[1] | Moderate (sensitive to as low as 5 nmol of free fatty acids).[9] |
| Throughput | High, suitable for 96-well plate format. | Low to medium. | High, suitable for 96-well plate format. |
| Cost | Moderate (commercial kits available). | High (requires radiolabeled substrates and scintillation counting). | Low to moderate. |
| Safety | Requires standard laboratory precautions. | Requires handling of radioactive materials and appropriate disposal. | Requires standard laboratory precautions. |
| Advantages | Rapid, sensitive, and straightforward.[4][5][7][8] | Highly sensitive and direct.[1] | Simple, cost-effective, and does not require specialized equipment beyond a spectrophotometer.[9][10] |
| Disadvantages | Indirect measurement, potential for interference from sample components. | Use of radioactivity, lower throughput. | Lower sensitivity compared to fluorometric and radiometric assays.[10] |
Experimental Protocols
The following sections provide detailed protocols for the different acyl-CoA synthetase activity assays.
General Experimental Workflow
The general workflow for measuring acyl-CoA synthetase activity involves sample preparation, initiating the enzymatic reaction, stopping the reaction (for endpoint assays) or continuous monitoring, detecting the product, and calculating the enzyme activity.
Caption: General workflow for an Acyl-CoA Synthetase activity assay.
Protocol 1: Fluorometric Assay for Acyl-CoA Synthetase Activity
This protocol is based on a coupled enzymatic reaction where the production of acyl-CoA is linked to the generation of a highly fluorescent product.[4][6] Commercial kits are available that provide optimized reagents and a detailed protocol.[4][5][7][8]
Materials and Reagents
-
ACS Assay Buffer
-
ACS Substrate (Fatty Acid)
-
Coenzyme A (CoA)
-
ATP
-
ACS Enzyme Mix (containing acyl-CoA oxidase)
-
ACS Developer
-
ACS Probe (e.g., a proprietary probe that reacts with an intermediate to produce fluorescence)
-
ACS Positive Control
-
96-well black microplate with a clear bottom
-
Microplate reader capable of measuring fluorescence at Ex/Em = 535/587 nm
-
Tissue or cell samples
Sample Preparation
-
Tissue Lysate: Homogenize 10 mg of tissue in 100 µl of ice-cold ACS Assay Buffer.
-
Cell Lysate: Resuspend 1 x 10^6 cells in 100 µl of ice-cold ACS Assay Buffer and homogenize.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant for the assay.
Assay Procedure
-
Standard Curve: Prepare a standard curve using a stable product of the coupled reaction (e.g., H2O2 if the assay measures its production).[4]
-
Reaction Mix Preparation: For each well, prepare a Reaction Mix containing:
-
ACS Assay Buffer
-
ACS Substrate
-
CoA
-
ATP
-
ACS Enzyme Mix
-
ACS Developer
-
ACS Probe
-
-
Sample and Control Wells:
-
Sample Wells: Add 2-50 µl of the prepared sample supernatant to the wells of a 96-well plate.
-
Background Control Wells: Add the same volume of sample supernatant to separate wells.
-
Positive Control Wells: Add a known amount of ACS Positive Control to designated wells.
-
Adjust the volume of all wells to 50 µl with ACS Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Add 50 µl of the Reaction Mix to the Sample and Positive Control wells.
-
Add 50 µl of a Background Control Mix (Reaction Mix without the ACS Substrate) to the Background Control wells.
-
Immediately start measuring the fluorescence in a kinetic mode at 37°C for 30-60 minutes at Ex/Em = 535/587 nm.[4]
-
Data Analysis
-
Subtract the background reading from the sample reading.
-
Calculate the rate of the reaction (ΔRFU/min).
-
Determine the concentration of the product formed using the standard curve.
-
Calculate the acyl-CoA synthetase activity using the following formula: Activity (nmol/min/mg) = (Rate of product formation / amount of protein) x Dilution factor
Protocol 2: Radiometric Assay for Acyl-CoA Synthetase Activity
This protocol directly measures the enzymatic activity by quantifying the incorporation of a radiolabeled fatty acid into acyl-CoA.[1]
Materials and Reagents
-
Radiolabeled fatty acid (e.g., [1-14C]oleic acid or [9,10-3H]palmitic acid)
-
Unlabeled fatty acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
ATP
-
Coenzyme A (CoA)
-
MgCl2
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.4)
-
Reaction stop solution (e.g., Dole's solution: Isopropanol:Heptane:H2SO4 40:10:1)
-
Scintillation cocktail
-
Scintillation counter
-
Tissue or cell lysates
Sample Preparation
Prepare tissue or cell lysates as described in the fluorometric assay protocol, using a suitable lysis buffer (e.g., 1% Triton X-100, 130 mM KCl, 25 mM Tris-HCl, pH 7.4).[2]
Assay Procedure
-
Substrate Preparation: Prepare the fatty acid substrate by mixing the radiolabeled and unlabeled fatty acid and complexing it with fatty acid-free BSA.
-
Reaction Mix Preparation: Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl2, and DTT.
-
Reaction Initiation:
-
Add the sample lysate to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Incubate the reaction at 37°C for 10-20 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the stop solution.
-
Perform a phase separation to separate the unreacted fatty acid (in the organic phase) from the acyl-CoA product (in the aqueous phase).
-
-
Quantification:
-
Transfer an aliquot of the aqueous phase containing the radiolabeled acyl-CoA to a scintillation vial.
-
Add scintillation cocktail and mix.
-
Measure the radioactivity using a scintillation counter.
-
Data Analysis
-
Calculate the amount of radiolabeled acyl-CoA formed based on the specific activity of the radiolabeled fatty acid.
-
Calculate the acyl-CoA synthetase activity, typically expressed as nmol of acyl-CoA formed per minute per mg of protein.
Protocol 3: Spectrophotometric (Colorimetric) Assay for Acyl-CoA Synthetase Activity
This assay couples the production of a reaction product to a color change that can be measured using a spectrophotometer. One common method involves the detection of H2O2 produced by the subsequent oxidation of the newly formed acyl-CoA.[9][10][11]
Materials and Reagents
-
Fatty acid substrate
-
ATP
-
Coenzyme A (CoA)
-
Acyl-CoA oxidase (ACO)
-
Horseradish peroxidase (HRP)
-
A chromogenic substrate for HRP (e.g., 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT) or a combination of 4-aminoantipyrine (4-AAP) and TOOS).[9][12]
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 550 nm for the 4-AAP/TOOS system).[12]
-
Tissue or cell lysates
Sample Preparation
Prepare tissue or cell lysates as described in the previous protocols.
Assay Procedure
-
Reaction Mix Preparation: Prepare a reaction mixture containing the assay buffer, fatty acid substrate, ATP, CoA, ACO, HRP, and the chromogenic substrate.
-
Reaction Initiation:
-
Add the sample lysate to the reaction mixture in a 96-well clear microplate.
-
Incubate at 37°C.
-
-
Measurement:
-
Monitor the increase in absorbance at the appropriate wavelength over time (kinetic assay) or measure the absorbance at a fixed time point after stopping the reaction (endpoint assay).
-
Data Analysis
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of the colored product to calculate the rate of product formation.
-
Calculate the acyl-CoA synthetase activity, expressed as nmol/min/mg of protein.
Quantitative Data Summary
The following table summarizes typical kinetic parameters for acyl-CoA synthetases. Note that these values can vary significantly depending on the specific enzyme isoform, substrate, and assay conditions.
| Enzyme/Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Rat Liver Mitochondria (ATP-specific) | Decatetraenoic acid | - | - | [13] |
| Bovine Heart Mitochondrial Acetyl-CoA Synthetase | Acetate | - | - | [14] |
| Murine FATP1 | Palmitic acid (C16:0) | - | - | [15] |
| Murine FATP1 | Lignoceric acid (C24:0) | - | - | [15] |
| E. coli Acetyl-CoA Synthetase | Acetate | - | - | [16] |
Note: Specific Km and Vmax values are highly dependent on the experimental conditions and are often determined empirically for each enzyme and substrate pair.
Troubleshooting
-
High Background: This can be caused by endogenous substrates in the sample or non-enzymatic reactions. Running appropriate background controls (e.g., without substrate or enzyme) is crucial.[7]
-
Low Activity: This may be due to inactive enzyme, suboptimal reaction conditions (pH, temperature), or the presence of inhibitors in the sample. Ensure proper sample handling and storage, and optimize reaction conditions.
-
Non-linear Reaction Kinetics: If the reaction rate decreases over time, it could be due to substrate depletion or product inhibition. Diluting the sample may be necessary.[7]
By following these detailed protocols and considering the comparative data, researchers can effectively measure acyl-CoA synthetase activity to advance their studies in metabolism and drug discovery.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. abcam.cn [abcam.cn]
- 5. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 6. A fluorimetric assay for acyl-CoA synthetase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. store.genprice.com [store.genprice.com]
- 8. AffiASSAY® Acyl-CoA Synthetase Fluorometric Assay Kit | AffiGEN [affiassay.com]
- 9. A new colorimetric method for the determination of free fatty acids with acyl-CoA synthetase and acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A spectrophotometric method for the determination of free fatty acid in serum using acyl-coenzyme A synthetase and acyl-coenzyme A oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. realgenelabs.com [realgenelabs.com]
- 13. Spectrophotometric studies of acyl-coenzyme A synthetases of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 15. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isotope Dilution Mass Spectrometry of (7Z,10Z)-Hexadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z,10Z)-Hexadecadienoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) thioester. As an activated form of (7Z,10Z)-hexadecadienoic acid, a metabolite of conjugated linoleic acid (CLA), it is implicated in various physiological processes, including lipid metabolism and inflammatory signaling pathways.[1] The accurate quantification of this and other long-chain acyl-CoAs is crucial for understanding their roles in health and disease. Isotope dilution mass spectrometry (IDMS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of these molecules in complex biological matrices.[2]
This document provides detailed application notes and protocols for the analysis of this compound using IDMS.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a quantitative technique that relies on the addition of a known amount of a stable isotope-labeled internal standard (in this case, deuterated this compound) to a sample. The internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic label. By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample extraction, processing, and instrument response.
Experimental Protocols
Synthesis of Deuterated this compound Internal Standard
-
Synthesis of Deuterated (7Z,10Z)-Hexadecadienoic Acid: This can be achieved through various organic synthesis strategies, such as using deuterated building blocks or through H/D exchange reactions on a suitable precursor.
-
Activation to the CoA Thioester: The deuterated fatty acid is then activated to its corresponding CoA thioester. This can be accomplished using enzymatic methods (e.g., with acyl-CoA synthetase) or through chemical synthesis.
Sample Preparation
The following protocol is a general guideline for the extraction of long-chain acyl-CoAs from biological samples such as cultured cells or tissues.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Acetonitrile, ice-cold
-
Internal Standard (deuterated this compound) solution of known concentration
-
Centrifuge capable of 15,000 x g and 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting/Tissue Homogenization:
-
Cultured Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold methanol and the appropriate amount of the internal standard solution. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Tissues: Flash-freeze the tissue in liquid nitrogen and grind to a fine powder. Weigh the frozen powder and add it to a homogenizer containing ice-cold methanol and the internal standard solution. Homogenize thoroughly on ice.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell lysate or tissue homogenate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant to a new tube.
-
Add an equal volume of ice-cold acetonitrile to the supernatant to further precipitate any remaining proteins.
-
Centrifuge again at 15,000 x g for 10 minutes at 4°C.
-
Transfer the final supernatant to a clean tube and evaporate to dryness using a vacuum concentrator or a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble debris.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of long-chain acyl-CoAs. These should be optimized for the specific instrument being used.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-95% B; 15-18 min: 95% B; 18-18.1 min: 95-20% B; 18.1-25 min: 20% B |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 |
Table 1: Representative MRM Transitions for this compound and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [Calculated M+H]⁺ | [Calculated fragment]⁺ | 100 | 40 | 25 |
| Deuterated this compound | [Calculated M+H]⁺ | [Calculated fragment]⁺ | 100 | 40 | 25 |
Note: The exact m/z values will need to be determined empirically based on the mass of the synthesized internal standard. A common product ion for long-chain acyl-CoAs corresponds to the phosphopantetheine moiety, often observed following a neutral loss of 507 Da.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.
Table 2: Example of Quantitative Data for this compound in different cell lines
| Cell Line | Treatment | This compound (pmol/mg protein) | Standard Deviation |
| Cell Line A | Control | 1.25 | 0.15 |
| Cell Line A | Treatment X | 2.50 | 0.20 |
| Cell Line B | Control | 0.80 | 0.10 |
| Cell Line B | Treatment X | 1.50 | 0.18 |
Signaling Pathways and Logical Relationships
Experimental Workflow
The overall experimental workflow for the IDMS of this compound is depicted below.
Biosynthesis and Inflammatory Signaling of (7Z,10Z)-Hexadecadienoic Acid
(7Z,10Z)-Hexadecadienoic acid, the precursor to this compound, is a metabolite of conjugated linoleic acid (CLA).[5] In some organisms, it can be synthesized from linoleic acid through chain shortening.[4][6][7] CLA and its metabolites are known to modulate inflammatory responses, in part through their interaction with peroxisome proliferator-activated receptors (PPARs) and by influencing the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8]
References
- 1. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugated Linoleic Acid and Brain Metabolism: A Possible Anti-Neuroinflammatory Role Mediated by PPARα Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conjugated linoleic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conjugated linoleic acid and inflammatory cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Monoclonal Antibody against (7Z,10Z)-Hexadecadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(7Z,10Z)-Hexadecadienoyl-CoA is a long-chain fatty acyl-CoA molecule. While its specific biological roles are not extensively characterized, related fatty acids are known to be involved in various cellular processes, including signaling pathways and as components of complex lipids.[1][2] The development of a specific monoclonal antibody against this compound would be a valuable tool for its detection, quantification, and functional characterization in biological systems. These application notes provide a comprehensive guide to the generation and characterization of a monoclonal antibody specific for this lipid molecule.
Section 1: Antigen Preparation
Small molecules like lipids are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response.[3] This process involves covalently linking the hapten ((7Z,10Z)-Hexadecadienoic acid, the free fatty acid form of this compound) to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening assays.
Protocol 1: Conjugation of (7Z,10Z)-Hexadecadienoic Acid to a Carrier Protein
Materials:
-
(7Z,10Z)-Hexadecadienoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Activation of (7Z,10Z)-Hexadecadienoic Acid:
-
Dissolve 10 mg of (7Z,10Z)-Hexadecadienoic acid in 1 ml of DMF.
-
Add a 1.5-fold molar excess of DCC and NHS.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl group of the fatty acid.
-
-
Conjugation to Carrier Protein:
-
Dissolve 10 mg of KLH or BSA in 5 ml of PBS (pH 7.4).
-
Slowly add the activated fatty acid solution to the protein solution while gently stirring.
-
Continue stirring at 4°C overnight.
-
-
Purification of the Conjugate:
-
Remove the precipitated dicyclohexylurea by centrifugation.
-
Dialyze the supernatant against PBS (pH 7.4) for 48 hours at 4°C, with at least three buffer changes, to remove unconjugated fatty acid and other small molecules.
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Confirm conjugation using techniques such as MALDI-TOF mass spectrometry to observe a mass shift in the carrier protein.
-
Section 2: Monoclonal Antibody Production using Hybridoma Technology
The production of monoclonal antibodies is a well-established method that involves generating hybridoma cell lines capable of producing a specific antibody.[4][5][6]
Protocol 2: Immunization and Hybridoma Production
Materials:
-
BALB/c mice (6-8 weeks old)
-
(7Z,10Z)-Hexadecadienoic acid-KLH conjugate (from Protocol 1)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
SP2/0-Ag14 myeloma cells
-
Polyethylene glycol (PEG) 1500
-
HAT medium (Hypoxanthine, Aminopterin, Thymidine)
-
HT medium (Hypoxanthine, Thymidine)
-
DMEM with 20% FBS
Procedure:
-
Immunization:
-
Emulsify the (7Z,10Z)-Hexadecadienoic acid-KLH conjugate with an equal volume of CFA.
-
Immunize mice subcutaneously with 50-100 µg of the antigen emulsion.[3]
-
Boost the immunization every 2-3 weeks with the antigen emulsified in IFA.
-
Monitor the antibody titer in the mouse serum by ELISA (see Protocol 3).
-
Perform a final boost with the antigen in PBS three days before fusion.[3]
-
-
Cell Fusion:
-
Euthanize the mouse with the highest antibody titer and aseptically remove the spleen.
-
Prepare a single-cell suspension of splenocytes.
-
Mix the splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1.
-
Fuse the cells by adding PEG 1500 dropwise, followed by washing with serum-free DMEM.
-
Resuspend the fused cells in HAT medium and plate them into 96-well plates.
-
-
Selection and Screening of Hybridomas:
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 7-10 days, screen the supernatants from wells with growing hybridoma colonies for the presence of specific antibodies using ELISA (see Protocol 3).[3]
-
Expand positive clones into larger culture vessels and gradually switch the medium from HAT to HT and finally to regular culture medium.
-
-
Cloning:
-
Clone the positive hybridoma cultures by limiting dilution to ensure that each colony originates from a single cell, thus ensuring monoclonality.
-
Re-screen the clones to confirm antibody production.
-
-
Antibody Production and Purification:
-
Expand the stable, high-producing monoclonal hybridoma lines.
-
Antibodies can be produced in vitro by culturing the hybridomas in large volumes or in vivo by injecting the cells into the peritoneal cavity of pristane-primed mice to produce ascites fluid.[7]
-
Purify the monoclonal antibody from the culture supernatant or ascites fluid using Protein A or Protein G affinity chromatography.
-
Section 3: Antibody Characterization
A thorough characterization of the monoclonal antibody is crucial to ensure its specificity, affinity, and suitability for various applications.[8]
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)
Application: Screening hybridoma supernatants and determining antibody titer.
Materials:
-
(7Z,10Z)-Hexadecadienoic acid-BSA conjugate
-
96-well ELISA plates
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Hybridoma supernatants or purified antibody
-
HRP-conjugated anti-mouse IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating:
-
Coat the wells of a 96-well plate with 100 µl of (7Z,10Z)-Hexadecadienoic acid-BSA conjugate (1-10 µg/ml in PBS) and incubate overnight at 4°C.[9]
-
-
Washing:
-
Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
-
Blocking:
-
Block the wells with 200 µl of blocking buffer for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µl of hybridoma supernatant or diluted purified antibody to the wells and incubate for 1-2 hours at room temperature.[9]
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µl of HRP-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add 100 µl of TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µl of stop solution.
-
-
Readout:
-
Read the absorbance at 450 nm using a plate reader.
-
Protocol 4: Western Blotting
Application: To confirm the specificity of the antibody for the (7Z,10Z)-Hexadecadienoyl moiety and not the carrier protein.
Materials:
-
(7Z,10Z)-Hexadecadienoic acid-KLH conjugate, (7Z,10Z)-Hexadecadienoic acid-BSA conjugate, unconjugated KLH, and unconjugated BSA
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membrane
-
Blocking buffer
-
Primary antibody (the newly developed monoclonal antibody)
-
HRP-conjugated anti-mouse IgG secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation and Electrophoresis:
-
Separate the protein samples (conjugated and unconjugated) by SDS-PAGE.
-
-
Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the bands using an imaging system. A positive signal should only be observed for the lanes containing the conjugated proteins.
-
Protocol 5: Surface Plasmon Resonance (SPR)
Application: To determine the binding kinetics and affinity of the antibody.[12][13]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
(7Z,10Z)-Hexadecadienoic acid-BSA conjugate
-
Purified monoclonal antibody
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization:
-
Immobilize the (7Z,10Z)-Hexadecadienoic acid-BSA conjugate onto the surface of a sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified monoclonal antibody over the chip surface.
-
Monitor the binding in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14]
-
Section 4: Data Presentation
Table 1: ELISA Screening of Hybridoma Supernatants
| Clone ID | OD 450nm (vs. Ag-BSA) | OD 450nm (vs. BSA) | Result |
| 1A3 | 1.852 | 0.123 | Positive |
| 1B6 | 0.156 | 0.115 | Negative |
| 2C5 | 2.108 | 0.131 | Positive |
| ... | ... | ... | ... |
Table 2: Antibody Isotyping Results
| Clone ID | Isotype |
| 2C5 | IgG1, kappa |
Table 3: Antibody Affinity Constants from SPR Analysis
| Antibody Clone | ka (1/Ms) | kd (1/s) | KD (M) |
| 2C5-A1 | 1.2 x 10^5 | 2.5 x 10^-4 | 2.1 x 10^-9 |
| 2C5-B3 | 1.5 x 10^5 | 1.8 x 10^-4 | 1.2 x 10^-9 |
Section 5: Visualization
Caption: Workflow for monoclonal antibody production.
Caption: Hypothetical signaling pathway.
References
- 1. Human Metabolome Database: Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477) [hmdb.ca]
- 2. 7Z,10Z-Hexadecadienoic acid | C16H28O2 | CID 13932172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Monoclonal Antibody Production - Application and Protocol - Alpha Lifetech-Antibody Engineering and Drug Discovery Expert. [alphalifetech.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Hybridoma technology - Wikipedia [en.wikipedia.org]
- 6. rnlkwc.ac.in [rnlkwc.ac.in]
- 7. cusabio.com [cusabio.com]
- 8. Antibody Characterization & Analysis - Creative Biolabs [creative-biolabs.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 14. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: (7Z,10Z)-Hexadecadienoyl-CoA in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7Z,10Z)-Hexadecadienoyl-CoA is a polyunsaturated fatty acyl-coenzyme A (CoA) molecule. While specific research on this particular acyl-CoA is limited, its structural similarity to other biologically important unsaturated fatty acyl-CoAs suggests a significant role in various metabolic processes. Fatty acyl-CoAs are central intermediates in metabolism, participating in energy production through beta-oxidation, lipid biosynthesis, and cellular signaling.[1][2] This document provides a guide to the potential applications of this compound in metabolic studies, including detailed hypothetical protocols and data presentation based on the established roles of similar molecules.
Potential Applications in Metabolic Research
The study of this compound can provide insights into several areas of metabolic research:
-
Beta-Oxidation: As a substrate for acyl-CoA dehydrogenases, it can be used to investigate the kinetics and substrate specificity of enzymes involved in fatty acid oxidation.[1]
-
Lipid Synthesis: It can serve as a precursor for the synthesis of complex lipids, such as phospholipids (B1166683) and triglycerides, allowing for the study of enzymes involved in lipid biosynthesis.[3]
-
Cell Signaling: Unsaturated fatty acyl-CoAs and their derivatives are known to act as signaling molecules that can modulate the activity of transcription factors, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs), which are key regulators of lipid metabolism.[4]
-
Drug Discovery: Investigating the enzymes that metabolize this compound could identify novel targets for therapeutic intervention in metabolic diseases like obesity, diabetes, and non-alcoholic fatty liver disease.
Quantitative Data Presentation
The following tables represent hypothetical data that could be generated from experiments using this compound.
Table 1: Hypothetical Kinetic Parameters of Acyl-CoA Dehydrogenase Isoforms with this compound
| Enzyme Isoform | Km (µM) | Vmax (nmol/min/mg protein) |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | 150 | 50 |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 25 | 850 |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | 5 | 1200 |
Table 2: Hypothetical Cellular Concentrations of this compound in Response to Treatment
| Cell Line | Treatment | This compound (pmol/106 cells) |
| HepG2 | Control | 1.2 ± 0.2 |
| HepG2 | (7Z,10Z)-Hexadecadienoic Acid (10 µM) | 15.8 ± 1.5 |
| 3T3-L1 Adipocytes | Control | 0.8 ± 0.1 |
| 3T3-L1 Adipocytes | (7Z,10Z)-Hexadecadienoic Acid (10 µM) | 9.5 ± 0.9 |
Experimental Protocols
Protocol 1: In Vitro Acyl-CoA Dehydrogenase Activity Assay
Objective: To determine the kinetic parameters of an acyl-CoA dehydrogenase with this compound as a substrate.
Materials:
-
Purified recombinant acyl-CoA dehydrogenase
-
This compound
-
Electron Transfer Flavoprotein (ETF)
-
Phenazine ethosulfate (PES)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Tricine buffer, pH 7.8
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tricine buffer, ETF, PES, and DCPIP in a cuvette.
-
Add the purified acyl-CoA dehydrogenase to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction velocities from the linear phase of the absorbance change.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using appropriate software.
Protocol 2: Analysis of Cellular this compound Levels by LC-MS/MS
Objective: To quantify the intracellular concentration of this compound in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, 3T3-L1)
-
(7Z,10Z)-Hexadecadienoic acid
-
Internal standard (e.g., [13C16]-Palmitoyl-CoA)
-
Methanol
-
Acetonitrile
-
Ammonium acetate
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture cells to the desired confluency and treat with (7Z,10Z)-Hexadecadienoic acid or vehicle control for a specified time.
-
Harvest the cells and quench metabolism by washing with ice-cold phosphate-buffered saline.
-
Extract the acyl-CoAs by adding a cold extraction solvent (e.g., methanol/water) containing the internal standard.
-
Centrifuge the samples to pellet cell debris and collect the supernatant.
-
Analyze the extracts using a reverse-phase C18 column on an LC-MS/MS system.
-
Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.[5]
Visualizations
Caption: Hypothetical signaling pathway of this compound.
References
- 1. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
instability of (7Z,10Z)-Hexadecadienoyl-CoA during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the instability of (7Z,10Z)-Hexadecadienoyl-CoA during storage.
Troubleshooting Guides & FAQs
This section addresses specific issues that users may encounter during their experiments involving this compound.
Q1: I am seeing a lower than expected concentration of this compound in my stock solution after storage. What could be the cause?
A1: A decrease in concentration is likely due to degradation. This compound, a polyunsaturated acyl-CoA, is susceptible to two primary degradation pathways during storage:
-
Hydrolysis: The thioester bond is prone to cleavage by water, yielding the free fatty acid and Coenzyme A. This process is accelerated at neutral to alkaline pH.[1]
-
Oxidation: The two double bonds in the acyl chain are susceptible to oxidation when exposed to air and light.[1]
To mitigate this, it is crucial to follow proper storage and handling procedures.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, adhere to the following storage protocols[1][2]:
-
Solid Form: Store the powdered form at -20°C or below in a tightly sealed container.[1] Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[1]
-
Organic Solutions: Solutions in high-purity organic solvents (e.g., chloroform/methanol) should be stored at -20°C or below.[1]
-
Aqueous Solutions: For short-term storage (up to 24 hours), use a slightly acidic buffer (pH 4-6) and keep the solution at 4°C.[2] For long-term storage, it is highly recommended to store aqueous solutions in single-use aliquots at -80°C to prevent repeated freeze-thaw cycles.[1][2]
Q3: I observe extra peaks in my chromatogram when analyzing my stored this compound sample. What are these?
A3: The appearance of extra peaks often indicates the presence of degradation products. These could include:
-
(7Z,10Z)-Hexadecadienoic acid: The free fatty acid resulting from hydrolysis of the thioester bond.
-
Oxidized species: Products of the oxidation of the polyunsaturated fatty acyl chain.
-
Coenzyme A: The other product of thioester hydrolysis.
-
CoA disulfides: Formed by the oxidation of the thiol group on Coenzyme A.[2]
To confirm the identity of these peaks, it is recommended to use mass spectrometry analysis.
Q4: How can I minimize oxidation of this compound during handling and storage?
A4: To prevent oxidation, it is advisable to handle unsaturated long-chain acyl-CoAs under an inert atmosphere, such as in a glove box.[1] If a glove box is not available, overlaying solutions with an inert gas like argon or nitrogen before sealing the container is a good alternative.[1] Additionally, using deoxygenated water or buffers for preparing aqueous solutions can help minimize oxidation.[1]
Q5: Can I repeatedly freeze and thaw my this compound solution?
A5: It is strongly advised to avoid repeated freeze-thaw cycles as this can accelerate degradation.[1] Prepare single-use aliquots of your stock solution to maintain its integrity.[1][2]
Data Presentation: Stability of a Representative Unsaturated Acyl-CoA in Various Solvents
| Solvent | % Remaining after 4 hours | % Remaining after 24 hours |
| Methanol | ~100% | ~98% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | ~95% | ~90% |
| Water | ~85% | ~70% |
| 50 mM Ammonium Acetate (pH 7) | ~80% | ~65% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | ~98% | ~95% |
Data is representative for long-chain unsaturated acyl-CoAs and adapted from a study on acyl-CoA stability.[1]
Experimental Protocols
Protocol for Assessing the Stability of this compound by LC-MS/MS
This protocol outlines a method to quantitatively assess the stability of this compound under specific storage conditions.
1. Materials:
- This compound
- High-purity solvents (e.g., methanol, acetonitrile, water - LC-MS grade)[1]
- Ammonium acetate
- Formic acid
- Inert gas (Argon or Nitrogen)
- Autosampler vials
2. Preparation of Stock Solution: a. Accurately weigh a small amount of this compound powder. b. Dissolve the powder in the desired solvent (e.g., slightly acidic methanol) to a known concentration. c. Flush the headspace of the vial with an inert gas before capping.[1]
3. Storage Conditions Testing: a. Aliquot the stock solution into multiple autosampler vials for each storage condition to be tested (e.g., 4°C, room temperature, -20°C). b. For each condition, prepare triplicate samples for each time point. c. Define the time points for analysis (e.g., 0, 4, 8, 12, 24 hours, and then weekly).
4. LC-MS/MS Analysis: a. Chromatographic Separation:
- Use a C18 reversed-phase column.
- Employ a gradient elution program with mobile phase A (e.g., 10 mM ammonium acetate in water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile). b. Mass Spectrometry Detection:
- Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]
- Monitor the specific precursor-to-product ion transition for this compound. A common fragmentation for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (M-507).[1]
5. Data Analysis: a. At each time point, inject the samples from each storage condition into the LC-MS/MS system. b. Quantify the peak area of the this compound at each time point. c. Calculate the percentage of this compound remaining relative to the initial time point (t=0). d. Plot the percentage remaining versus time for each storage condition to determine the stability profile.
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound during storage.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of Polyunsaturated Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyunsaturated acyl-CoAs (PUFA-CoAs). The inherent instability of these molecules presents significant challenges during extraction and analysis. This guide aims to address common issues to ensure high-quality, reproducible results.
Troubleshooting Guide
Issue 1: Low or No Recovery of PUFA-CoAs
Question: I am not detecting my polyunsaturated acyl-CoAs of interest, or the signal is very low. What are the potential causes and solutions?
Answer:
Low recovery of PUFA-CoAs is a common issue stemming from their inherent instability and susceptibility to degradation. The primary causes are enzymatic degradation, chemical hydrolysis, and oxidative damage during the extraction process. It is imperative to work quickly, keep samples on ice at all times, and use pre-chilled solvents and tubes to minimize degradation.[1]
Possible Causes and Recommended Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Enzymatic Degradation | Immediately quench enzymatic activity by homogenizing tissue samples in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) or by flash-freezing in liquid nitrogen.[1][2][3] | Acyl-CoA thioesterases and other lipases can rapidly hydrolyze the thioester bond.[4][5] Acidic conditions and low temperatures inhibit enzyme function. |
| Chemical Hydrolysis | Avoid alkaline or strongly acidic conditions in aqueous solutions.[6] Reconstitute final extracts in an organic solvent like methanol for better stability.[6] | The thioester bond of acyl-CoAs is prone to hydrolysis, particularly in aqueous solutions at non-optimal pH.[6] |
| Oxidation | Degas solvents and consider adding antioxidants (e.g., BHT) to the extraction solvents, especially if extensive sample handling is required. | The polyunsaturated acyl chains are highly susceptible to oxidation, which can lead to a loss of the desired analyte.[7][8] |
| Inefficient Extraction | Ensure thorough homogenization of the tissue or cell pellet. Optimize the ratio of solvent to sample to ensure complete extraction.[1] | Inadequate disruption of cells or tissues will result in poor recovery of intracellular metabolites. |
| Loss During Phase Separation | Be cautious during the collection of the aqueous phase after solvent partitioning to avoid aspirating the interface or the organic layer. | In protocols using chloroform, PUFA-CoAs will partition into the upper aqueous phase.[1] |
| Improper Storage | Store cell pellets and tissue samples at -80°C.[1] Store extracts at -80°C and avoid repeated freeze-thaw cycles.[9] | Long-term storage at higher temperatures (e.g., -20°C) can lead to significant degradation of PUFAs.[9] |
Issue 2: Poor Chromatographic Peak Shape and Resolution
Question: My chromatogram shows broad or tailing peaks for my PUFA-CoAs, and some species are not well-separated. How can I improve this?
Answer:
Poor chromatography can compromise the accuracy of quantification. For acyl-CoAs, this is often related to their amphipathic nature and interactions with the stationary phase.
Possible Causes and Recommended Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Secondary Interactions with Column | Use a reversed-phase C18 or C8 column specifically designed for polar-modified compounds.[2][10][11] | These columns can reduce secondary interactions with the silica backbone, leading to improved peak shape. |
| Inadequate Ion Pairing | Incorporate an ion-pairing agent like ammonium acetate or acetic acid into the mobile phase to improve peak shape and retention.[12] | Ion-pairing agents can mask residual silanol groups on the column and provide a counter-ion for the negatively charged phosphate groups of the CoA moiety, leading to more symmetrical peaks. |
| Suboptimal Gradient Elution | Optimize the gradient profile. A shallow gradient can improve the separation of closely eluting species.[10] | A well-optimized gradient is crucial for resolving complex mixtures of acyl-CoAs with varying chain lengths and degrees of unsaturation.[10] |
| Sample Overload | Reduce the injection volume or dilute the sample. | Injecting too much sample can lead to peak fronting or tailing. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to quench metabolic activity and preserve PUFA-CoAs at the time of sample collection?
A1: The most effective method is immediate flash-freezing of the tissue or cell pellet in liquid nitrogen.[1] This halts all enzymatic activity instantly. For tissues, subsequent grinding to a fine powder under liquid nitrogen before homogenization is recommended to ensure that the extraction buffer rapidly inactivates enzymes upon thawing.[3]
Q2: Which solvents are best for extracting polyunsaturated acyl-CoAs?
A2: A combination of organic solvents is typically used. Common mixtures include acetonitrile/2-propanol or chloroform/methanol.[1][2] The choice depends on the specific protocol and downstream analysis. For instance, a protocol using acetonitrile and 2-propanol is effective for subsequent solid-phase extraction.[2]
Q3: How critical is the pH of the extraction buffer?
A3: Maintaining an acidic pH (around 4.9) is crucial for inhibiting the activity of acyl-CoA hydrolases, which are a major source of degradation.[1][2] A buffer such as potassium phosphate (KH2PO4) is commonly used.[2]
Q4: Should I use an internal standard? If so, when should I add it?
A4: Yes, using an internal standard is highly recommended to correct for variability in extraction efficiency and instrument response.[1] An ideal internal standard is a structurally similar acyl-CoA that is not naturally present in the sample (e.g., heptadecanoyl-CoA, C17:0-CoA).[10] It should be added as early as possible in the extraction process, ideally to the initial homogenization buffer, to account for losses throughout the entire procedure.[1]
Q5: What are the best storage conditions for my final PUFA-CoA extract?
A5: Final extracts should be stored at -80°C.[1][12] For long-term stability, it is best to evaporate the aqueous/organic solvent and store the dried pellet at -80°C, reconstituting just before analysis.[12] Reconstitution in methanol has been shown to provide good stability for analysis.[6] Avoid repeated freeze-thaw cycles.[9]
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods that emphasize high recovery and stability.[2][10]
Materials:
-
Frozen tissue powder (ground under liquid nitrogen)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Ice-cold 100 mM KH2PO4 buffer, pH 4.9
-
2-propanol
-
Acetonitrile (ACN)
-
Saturated ammonium sulfate
-
Solid-Phase Extraction (SPE) columns (weak anion exchange)
-
Methanol
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue powder into a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of 2-propanol and homogenize again.[10]
-
Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.[10]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.[10]
-
Carefully collect the upper phase containing the acyl-CoAs and transfer to a new tube.
-
Dilute the supernatant with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).[10]
-
Solid-Phase Extraction (SPE): a. Condition a weak anion exchange SPE column with 1 mL of methanol, followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).[1] b. Load the diluted supernatant onto the column. c. Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.[1] d. Elute the acyl-CoAs with 2-propanol.[2]
-
Concentrate the eluent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol) for LC-MS/MS analysis.[6]
Quantitative Data Summary
The abundance of acyl-CoA species can vary significantly depending on the tissue type and metabolic state. The following table provides a summary of reported long-chain acyl-CoA concentrations in various rat tissues, demonstrating the typical range of these metabolites.
| Acyl-CoA Species | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Skeletal Muscle (nmol/g wet weight) |
| 18:2-CoA | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.4 ± 0.1 |
| 20:4-CoA | 0.9 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.05 |
| 22:6-CoA | 0.4 ± 0.05 | 0.2 ± 0.03 | 0.1 ± 0.02 |
| Data adapted from a study on rat tissues, presented as mean ± SEM. The extraction method utilized an optimized protocol to ensure high recovery.[2] |
Visualizations
Logical Workflow for PUFA-CoA Extraction and Analysis
Caption: Workflow for PUFA-CoA extraction and analysis.
Degradation Pathways of Polyunsaturated Acyl-CoAs during Extraction
Caption: Degradation pathways of PUFA-CoAs during extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
troubleshooting low recovery of (7Z,10Z)-Hexadecadienoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (7Z,10Z)-Hexadecadienoyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the enzymatic ligation of its corresponding free fatty acid, (7Z,10Z)-hexadecadienoic acid, to Coenzyme A (CoA). This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACS) or Acyl-CoA ligases (ACSL).[1][2][3] The reaction proceeds in two steps: the formation of an acyl-adenylate intermediate, followed by the transfer of the acyl group to the thiol of Coenzyme A.
Q2: Which Acyl-CoA synthetase (ACS) should I use for this specific polyunsaturated fatty acid?
A2: The substrate specificity of ACS enzymes varies.[2][3] While a specific ACS for (7Z,10Z)-hexadecadienoic acid is not prominently documented, several long-chain Acyl-CoA synthetases (ACSLs) are known to activate a broad range of fatty acids, including polyunsaturated ones. It is recommended to perform preliminary screening with different commercially available ACSL isoforms to identify the one with the highest activity for your specific substrate.
Q3: What are the critical factors affecting the stability of this compound?
A3: As a polyunsaturated long-chain acyl-CoA, this compound is susceptible to several degradation pathways:
Q4: How should I properly store and handle this compound?
A4: To ensure the integrity of your this compound:
Troubleshooting Guide for Low Recovery
Low recovery of this compound is a common issue that can arise from problems with the enzymatic synthesis, product instability, or purification process.
Problem: Low or no detectable product after enzymatic synthesis.
This is often due to issues with one of the core components of the reaction: the enzyme, the substrates, or the reaction conditions.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify Enzyme Activity: Perform a control reaction with a known substrate for your ACSL to confirm its activity. Proper Storage: Ensure the enzyme has been stored at the recommended temperature (typically -80°C) in a suitable buffer containing a cryoprotectant. Avoid repeated freeze-thaw cycles. |
| Substrate Degradation | Fresh Substrates: Prepare fresh stock solutions of ATP and Coenzyme A. Store them in single-use aliquots at -80°C. Substrate Purity: Use high-purity (7Z,10Z)-hexadecadienoic acid. If synthesized in-house, confirm its identity and purity by analytical methods such as GC-MS or NMR. |
| Suboptimal Reaction Conditions | pH and Temperature: Verify that the pH of your reaction buffer is within the optimal range for your specific ACSL (typically pH 7.0-8.5). Ensure the reaction is carried out at the optimal temperature (often 30-37°C). Cofactors: Ensure the presence of essential cofactors, such as Mg²⁺, which is crucial for the ATP-dependent activation step. |
| Product Degradation During Reaction | Thioesterase Activity: If using a crude enzyme preparation, it may contain thioesterases that hydrolyze the product. Consider using a more purified enzyme or adding thioesterase inhibitors if compatible with your ACSL. Reaction Time: Optimize the reaction time. Prolonged incubation can lead to product degradation. Monitor the reaction progress using a suitable analytical method like HPLC. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This is a general guideline; optimal conditions may vary depending on the specific Acyl-CoA synthetase used.
-
Reaction Buffer Preparation: Prepare a reaction buffer, for example, 100 mM Tris-HCl or HEPES at a pH between 7.5 and 8.0.
-
Reaction Mixture Assembly: In a microcentrifuge tube on ice, combine the following components in the specified order:
-
Nuclease-free water to the final volume.
-
Reaction Buffer (to 1x final concentration).
-
ATP (to a final concentration of 5-10 mM).
-
MgCl₂ (to a final concentration of 5-10 mM).
-
Coenzyme A, lithium salt (to a final concentration of 1-2 mM).
-
(7Z,10Z)-hexadecadienoic acid (from a stock solution in ethanol or DMSO, to a final concentration of 0.5-1 mM).
-
-
Enzyme Addition: Add the purified Acyl-CoA synthetase to the reaction mixture. The optimal amount should be determined empirically.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 1-2 hours.
-
Reaction Monitoring and Termination: Monitor the formation of the product by reverse-phase HPLC, detecting at 260 nm (for the adenine of CoA). The reaction can be stopped by adding a quenching solution, such as a final concentration of 1% formic acid or by immediate freezing.
-
Purification: The product can be purified from the reaction mixture using solid-phase extraction (SPE) or preparative HPLC.
Visualizations
Signaling Pathway and Experimental Workflow
Troubleshooting Workflow
References
preventing oxidation of (7Z,10Z)-Hexadecadienoyl-CoA samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (7Z,10Z)-Hexadecadienoyl-CoA. The following information is designed to help prevent and troubleshoot sample oxidation, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I suspect my this compound sample has oxidized. What are the common signs?
A: Oxidation of polyunsaturated fatty acyl-CoAs like this compound can manifest in several ways during analysis. You may observe:
-
Appearance of unexpected peaks: When analyzed by chromatography (e.g., HPLC, GC), oxidized samples will often show additional peaks corresponding to various oxidation byproducts such as hydroperoxides, aldehydes, and other degradation products.
-
Changes in physical properties: Highly oxidized lipids can become gummy or discolored.[1]
-
Reduced biological activity: If you are using the sample in enzymatic assays, a decrease in the expected activity may indicate that the substrate has been compromised by oxidation.
-
Shift in UV-Vis spectra: The formation of conjugated dienes during oxidation can lead to a characteristic absorbance increase around 234 nm.
Q2: What are the primary factors that cause oxidation of this compound?
A: The two double bonds in the this compound molecule make it susceptible to oxidation. The main contributing factors are:
-
Exposure to atmospheric oxygen: This is the primary driver of the oxidation process.
-
Presence of metal ions: Metal ions, such as iron and copper, can catalyze the formation of reactive oxygen species (ROS), which accelerate lipid peroxidation.
-
Exposure to light: UV and visible light can provide the energy to initiate the oxidation process.
-
Elevated temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Repeated freeze-thaw cycles: These cycles can introduce dissolved oxygen into the sample and disrupt the sample matrix, making it more prone to oxidation.[2]
Q3: How should I store my this compound samples to minimize oxidation?
A: Proper storage is critical for maintaining the stability of your samples. Here are the recommended storage conditions:
-
Storage Temperature: Store samples at -80°C for long-term storage.[2][3] For short-term storage, -20°C is acceptable.[1][2]
-
Inert Atmosphere: Overlay the sample with an inert gas like argon or nitrogen before sealing the container.[1] This displaces oxygen and prevents oxidation.
-
Solvent: If the sample is in solution, use a high-purity, deoxygenated organic solvent.
-
Container: Store samples in glass vials with Teflon-lined caps.[1] Avoid plastic containers as they can leach impurities and are more permeable to oxygen.[1]
-
Light Protection: Use amber glass vials or wrap clear vials in aluminum foil to protect the sample from light.
Q4: I need to handle my sample frequently. What is the best way to do this without causing oxidation?
A: To minimize oxidation during handling:
-
Aliquot your sample: Upon receiving or preparing a new batch of this compound, divide it into smaller, single-use aliquots. This reduces the number of freeze-thaw cycles for the entire batch.
-
Work quickly: When you need to use a sample, remove it from the freezer and thaw it quickly. Perform your experimental procedures and then immediately use the sample or discard any unused portion of the aliquot.
-
Use an inert atmosphere: If possible, handle the sample under a stream of inert gas (argon or nitrogen).
-
Avoid Contamination: Use clean glass or stainless steel instruments for transferring solutions. Do not use plastic pipette tips with organic solvents.[1]
Data on Factors Affecting Sample Stability
The stability of polyunsaturated fatty acids is significantly influenced by storage conditions. The following table summarizes findings from a study on fatty acid stability in biological samples, which can be extrapolated to this compound.
| Sample Matrix | Storage Temperature | Antioxidant (BHT) | Observation | Citation |
| Serum | -80°C | Without BHT | Degrades faster than at -20°C | [2] |
| Serum | -20°C / -80°C | With BHT | Stable | [2] |
| Red Blood Cells | -20°C | Without BHT | Degrades faster than at -80°C | [2] |
| Red Blood Cells | -20°C / -80°C | With BHT | Stable | [2] |
| Plasma | -20°C / -80°C | With or Without BHT | Stable | [2] |
BHT: Butylated hydroxytoluene
Experimental Protocols
Protocol for Aliquoting and Storing this compound
-
Preparation:
-
Before opening the primary container of this compound, allow it to equilibrate to room temperature to prevent condensation of moisture inside the vial.
-
Prepare the required number of amber glass vials with Teflon-lined caps.
-
If working with a solution, ensure your solvent is of high purity and has been deoxygenated by sparging with argon or nitrogen for at least 15-20 minutes.
-
-
Aliquoting Procedure:
-
Work in an environment with minimal light exposure.
-
If possible, perform the transfer inside a glove box with an inert atmosphere. If a glove box is not available, work quickly and overlay the headspace of each vial with argon or nitrogen.
-
Using a clean glass syringe or pipette, carefully dispense the desired volume of the this compound solution into each pre-prepared vial.
-
After dispensing, flush the headspace of each vial with inert gas before tightly sealing the cap.
-
-
Storage:
-
Label each aliquot clearly with the compound name, concentration, date, and any other relevant information.
-
Place the aliquots in a freezer at -80°C for long-term storage.
-
Protocol for Assessing Sample Oxidation
This protocol outlines a general method for detecting oxidation using UV-Vis spectrophotometry.
-
Sample Preparation:
-
Thaw an aliquot of your this compound sample.
-
Dilute the sample to a suitable concentration in a UV-transparent solvent (e.g., ethanol or hexane). Prepare a blank using the same solvent.
-
-
Spectrophotometric Analysis:
-
Use a UV-Vis spectrophotometer to scan the sample from 220 nm to 300 nm.
-
The presence of a significant absorbance peak around 234 nm is indicative of the formation of conjugated dienes, a primary product of lipid peroxidation.
-
-
Interpretation:
-
Compare the spectrum of your test sample to that of a freshly prepared or previously validated unoxidized sample. A noticeable increase in the absorbance at 234 nm suggests that the sample has undergone oxidation.
-
Visual Guides
The following diagrams illustrate key workflows and concepts for preventing the oxidation of this compound.
Caption: A recommended workflow for receiving, aliquoting, and storing this compound samples to minimize oxidation.
Caption: A logical diagram connecting symptoms of oxidation to their potential causes and preventative solutions.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Effect of storage time, temperature, antioxidant and thawing on fatty acid composition of plasma, serum and red blood cells - A pilot biobank study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the effects of storage temperature on fatty acid analysis using dried blood spot cards from managed southern white rhinoceroses (Ceratotherium simum simum): implications for field collection and nutritional care - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isomeric Acyl-CoAs by Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of isomeric acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, provide answers to frequently asked questions, and offer detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to resolve isomeric acyl-CoAs using standard LC-MS methods?
A1: Resolving isomeric acyl-CoAs is challenging because isomers have the same mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer alone. Traditional liquid chromatography (LC) methods may also fail to separate them chromatographically due to their similar physicochemical properties.[1] Therefore, successful resolution depends on specialized chromatographic techniques or advanced mass spectrometry methods that can differentiate molecules based on their structure.
Q2: What is the most common fragmentation pattern for acyl-CoAs in positive ion mode tandem mass spectrometry (MS/MS)?
A2: In positive ion electrospray ionization (ESI) MS/MS, acyl-CoAs exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate moiety.[2] Another common fragment observed is at m/z 428, representing the CoA moiety itself.[2] Monitoring for these specific transitions is a cornerstone of Multiple Reaction Monitoring (MRM) methods for acyl-CoA profiling.[2][3][4]
Q3: What are the main strategies to enhance the signal intensity of acyl-CoAs in LC-MS analysis?
A3: To enhance signal intensity, several strategies can be employed. First, implement a robust sample cleanup procedure, such as Solid-Phase Extraction (SPE), to reduce matrix effects like ion suppression.[5] Second, ensure sample stability by processing samples on ice and storing them at -80°C, as acyl-CoAs are prone to degradation.[5] Third, optimize mass spectrometer settings; positive ion mode ESI is generally more sensitive for short-chain acyl-CoAs.[5] Finally, optimize chromatographic conditions to achieve good peak shape and separation from interfering matrix components.[5]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Key Isomers (e.g., Succinyl-CoA vs. Methylmalonyl-CoA)
Question: My LC-MS method cannot separate succinyl-CoA and methylmalonyl-CoA. How can I resolve these critical isomers?
Answer: Co-elution of succinyl-CoA and methylmalonyl-CoA is a common problem. Here are several approaches to resolve them:
-
Chromatographic Optimization: While challenging, optimizing your LC method is the first step.
-
Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase has been shown to achieve separation of these isomers. However, these reagents can cause ion suppression in the MS source, particularly in positive ion mode.[6]
-
Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can provide different selectivity compared to reversed-phase columns and may aid in separation.[6]
-
-
Mass Spectrometry-Based Differentiation:
-
Isomer-Specific Fragments: Even if the isomers co-elute, they may produce unique fragment ions upon collision-induced dissociation (CID). For instance, a specific fragment at m/z 317 has been used to selectively quantify methylmalonyl-CoA in the presence of the much more abundant succinyl-CoA.[2] It is crucial to perform detailed fragmentation analysis (e.g., product ion scans) on standards for each isomer to identify these unique transitions for your MRM method.
-
Issue 2: Low Signal Intensity and High Background Noise
Question: I am observing very low signal intensity for my acyl-CoA analytes, or the background noise is unacceptably high. What are the possible causes and how can I fix this?
Answer: This is a frequent issue in acyl-CoA analysis, often stemming from sample preparation, matrix effects, or suboptimal instrument settings.[5]
| Possible Cause | Solution |
| Sample Quality & Stability | Acyl-CoAs are unstable and can degrade at non-optimal pH and temperature.[5] Process samples quickly on ice, use appropriate buffers, and store extracts at -80°C until analysis.[5][7] |
| Interference from Biological Matrix | Salts, lipids, and proteins in biological samples can cause ion suppression.[5] Implement a robust sample cleanup procedure like Solid-Phase Extraction (SPE) or liquid-liquid extraction to remove these interferences.[5][7] |
| Suboptimal Chromatography | Poor separation from matrix components can reduce signal. Optimize the LC gradient and consider using a high-quality reversed-phase C18 column, which is effective for acyl-CoA analysis.[5] |
| Mass Spectrometer Settings | Incorrect ionization mode or source parameters can drastically reduce signal. Positive ion mode ESI is generally preferred for sensitivity with short-chain acyl-CoAs.[5] Optimize source parameters like capillary voltage, gas flows, and temperatures.[5] Incorrect collision energy in MS/MS will also lead to poor fragmentation and low product ion signals.[5] |
Data Presentation
Table 1: Representative Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes quantitative data for various acyl-CoA species. Note that direct comparison can be affected by variations in experimental conditions and normalization methods (e.g., per cell number vs. per mg protein).[7]
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells)[7] | MCF7 (pmol/mg protein)[7] | RAW264.7 (pmol/mg protein)[7] |
| Acetyl-CoA | 10.64 | - | - |
| Propionyl-CoA | 3.53 | - | - |
| Butyryl-CoA | 1.01 | - | - |
| Succinyl-CoA | 25.47 | - | - |
| HMG-CoA | 0.97 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~3.0 | ~2.0 |
| C18:1-CoA | - | ~1.5 | ~1.0 |
Experimental Protocols
Protocol: Extraction of Acyl-CoAs from Cultured Cells for LC-MS/MS Analysis
This protocol outlines a robust method for extracting short- and long-chain acyl-CoAs from mammalian cell cultures using a combination of solvent precipitation and solid-phase extraction (SPE).
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1 v/v/v)[8]
-
Internal Standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)[9]
-
Weak Anion Exchange SPE columns
-
SPE Conditioning Solvent: Methanol
-
SPE Wash Buffer 2: Methanol
-
SPE Elution Solvent: 5% NH₄OH in Methanol
-
Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 7)[7]
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash cells twice with ice-cold PBS, and keep the plate on ice.
-
For suspension cells, pellet cells by centrifugation (500 x g, 5 min, 4°C), wash the pellet twice with ice-cold PBS, and keep the pellet on ice.[7]
-
-
Lysis and Extraction:
-
Add 1 mL of cold (-20°C) extraction solvent to the cell plate or pellet.[8] Spike in the internal standard at this stage.
-
For adherent cells, use a cell scraper to scrape the cells into the solvent. For suspension cells, resuspend the pellet.[7]
-
Transfer the lysate to a pre-chilled tube, vortex for 2 minutes, and sonicate for 3 minutes on ice.[9]
-
-
Protein Precipitation:
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[7]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a weak anion exchange SPE column by washing with 1 mL of methanol, followed by 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9).[7]
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 1 mL of 100 mM KH₂PO₄ buffer (pH 4.9), followed by 1 mL of methanol.[7]
-
Elute the acyl-CoAs with 1 mL of 5% NH₄OH in Methanol.
-
-
Sample Concentration and Reconstitution:
Visualizations
Experimental Workflow
Caption: General experimental workflow for acyl-CoA extraction and analysis.
Signaling Pathway Example
Caption: Simplified diagram of the mitochondrial fatty acid β-oxidation pathway.
References
- 1. biocompare.com [biocompare.com]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
minimizing ion suppression in (7Z,10Z)-Hexadecadienoyl-CoA analysis
Welcome to the technical support center for the analysis of (7Z,10Z)-Hexadecadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and overcome common challenges during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of this compound?
A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the signal intensity of a target analyte, such as this compound, caused by the presence of other co-eluting compounds from the sample matrix (e.g., salts, phospholipids, metabolites).[1][2][3] These interfering molecules compete with the analyte for ionization in the MS source, leading to a decreased number of analyte ions reaching the detector. This phenomenon negatively impacts the accuracy, precision, and sensitivity of quantitative analyses, making it a critical issue to address.[1][4][5]
Q2: What are the most common causes of ion suppression when analyzing biological samples for this compound?
A2: The primary causes of ion suppression in the analysis of biological samples are endogenous and exogenous components that are not your analyte of interest. Key culprits include:
-
Phospholipids: Abundant in plasma and tissue samples, these are a major cause of ion suppression, especially in electrospray ionization (ESI).[1][4][6]
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI droplet, hindering the ionization of the analyte.[1][3][6]
-
Endogenous Metabolites: High concentrations of other small molecules in the biological matrix can co-elute with your analyte and compete for ionization.[1][6]
-
Ion-Pairing Reagents: While sometimes necessary for chromatography, certain reagents can cause ion suppression in the MS source.[3]
Q3: How can I determine if my this compound signal is being affected by ion suppression?
A3: A widely used method to detect and identify regions of ion suppression is the post-column infusion experiment .[1][3][5] This technique involves continuously infusing a standard solution of your analyte directly into the mass spectrometer while injecting a blank matrix sample (an extract of your sample that does not contain the analyte). A stable, flat baseline indicates no ion suppression. A dip or drop in the signal at any point indicates that compounds eluting at that retention time are causing ion suppression.[1] Another quantitative approach is post-extraction spiking , where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a clean solvent.[5][7]
Q4: What are the general strategies to minimize ion suppression?
A4: Strategies to mitigate ion suppression can be categorized into three main areas:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[8][9]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[10]
-
Mass Spectrometry Parameter Optimization: Adjusting MS source parameters and considering alternative ionization techniques can also help.[2][10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with ion suppression in your this compound analysis.
Problem: Low or inconsistent signal intensity for this compound.
Logical Workflow for Troubleshooting Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression.
Step 1: Confirm the Presence of Ion Suppression
-
Action: Perform a post-column infusion experiment as detailed in the protocol below.
-
Expected Outcome: A significant drop in the baseline signal of the this compound standard upon injection of a blank matrix extract confirms ion suppression.
Step 2: Optimize Sample Preparation
The primary goal is to remove matrix components, particularly phospholipids, which are a major source of ion suppression for lipid-like molecules.[1][4][6]
-
Action: Choose an appropriate sample preparation technique. The table below compares the effectiveness of common methods.
-
Recommendation: For acyl-CoA analysis, Solid-Phase Extraction (SPE) is often the most effective method for removing interfering phospholipids and salts.[7]
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low | High | High | Simple and fast, but results in a "dirty" extract with significant potential for ion suppression.[7] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good | Moderate | A cost-effective method that can effectively remove phospholipids. Requires optimization of solvent systems.[7][8][9] |
| Solid-Phase Extraction (SPE) | High | Good to Excellent | Moderate | Offers cleaner extracts than LLE by using specific sorbents to retain either the analyte or the interferences.[7][8][9] |
Step 3: Optimize Chromatographic Conditions
-
Action: Adjust your LC method to separate the elution of this compound from the regions of ion suppression identified in Step 1.
-
Recommendations:
-
Use a High-Resolution Column: Employing columns with smaller particle sizes (e.g., UPLC columns) can significantly improve peak resolution.[1]
-
Modify the Mobile Phase Gradient: Adjust the gradient to increase the separation between your analyte's peak and the interfering matrix components.[1] For acyl-CoAs, a binary gradient with ammonium hydroxide or ammonium acetate in water and acetonitrile is commonly used.[11][12]
-
Consider Mobile Phase Additives: Acetic acid (0.02% v/v) has been shown to enhance the signal for many lipid classes in negative ESI mode.[13]
-
Step 4: Adjust Mass Spectrometry Parameters
-
Action: If ion suppression persists, optimize the MS source conditions.
-
Recommendations:
-
Tune Ion Source Parameters: Adjust settings like spray voltage, capillary temperature, and gas flows to optimize the ionization of this compound.[9][11]
-
Consider an Alternative Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][10] If your instrument allows, testing APCI could be beneficial.
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
This protocol details the setup for a post-column infusion experiment to identify regions of ion suppression.
Experimental Workflow for Post-Column Infusion
Caption: Workflow for post-column infusion experiment.
Procedure:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Set up the infusion: Use a syringe pump to deliver the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) to a tee-junction placed between the LC column outlet and the MS ion source.[1]
-
Establish a stable baseline: Start the LC gradient without an injection and begin the infusion. Wait for the MS signal of your analyte to stabilize.
-
Inject the blank matrix: Once a stable baseline is achieved, inject a prepared blank matrix sample (that has undergone the same extraction procedure as your actual samples) onto the LC column.
-
Monitor the signal: Record the signal of the infused standard throughout the entire chromatographic run.
-
Analyze the data: A drop in the signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering compounds from the matrix.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol provides a general procedure for cleaning up biological samples to reduce matrix effects before analyzing for this compound.
Procedure:
-
Sample Pre-treatment: Precipitate proteins from your sample (e.g., plasma, tissue homogenate) by adding a cold organic solvent like methanol or acetonitrile, often in a 3:1 or 4:1 ratio to the sample volume. Vortex and centrifuge to pellet the proteins.
-
Column Conditioning: Condition the SPE cartridge (a reverse-phase C18 or a mixed-mode cartridge is often suitable for acyl-CoAs) according to the manufacturer's instructions. This typically involves washing with an organic solvent (e.g., methanol) followed by equilibration with an aqueous buffer.[1]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove salts and other polar interferences.[7] A subsequent wash with a slightly stronger solvent may be used to remove some phospholipids.[7]
-
Elution: Elute the retained this compound and other acyl-CoAs using an appropriate elution solvent, which will typically have a higher organic content or a different pH.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gmi-inc.com [gmi-inc.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
improving signal-to-noise for (7Z,10Z)-Hexadecadienoyl-CoA detection
Welcome to the technical support center for the detection and quantification of (7Z,10Z)-Hexadecadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving a high signal-to-noise ratio for this compound detection?
The main difficulties in detecting this compound with a strong signal-to-noise ratio stem from its physicochemical properties and the complexity of biological samples. Key challenges include:
-
Low Endogenous Abundance: As a specific fatty acyl-CoA, it is often present in low concentrations within cells and tissues, making a robust signal difficult to obtain.
-
Analyte Instability: The thioester bond in acyl-CoAs is prone to chemical and enzymatic hydrolysis, particularly at non-neutral pH, leading to signal loss during sample preparation and analysis.[1]
-
Matrix Effects: Biological samples are complex mixtures. Other molecules present can interfere with the ionization of this compound in the mass spectrometer, either suppressing or enhancing the signal and thereby affecting quantification.[2]
-
Isomeric and Isobaric Interference: The presence of other hexadecadienoyl-CoA isomers or other lipids with the same nominal mass can interfere with accurate detection and quantification, necessitating high-resolution chromatography and mass spectrometry.
Q2: Which analytical technique is most suitable for the sensitive detection of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of long-chain acyl-CoAs like this compound. This technique offers the high sensitivity and specificity required to detect and quantify low-abundance species in complex biological matrices.[3] Reversed-phase chromatography is commonly used to separate different acyl-CoA species based on their chain length and degree of unsaturation. Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity.[3]
Q3: How can I improve the stability of this compound during sample preparation?
Maintaining the stability of this compound is crucial for accurate results. Consider the following strategies:
-
pH Control: Maintain a slightly acidic pH (around 6.0-6.8) during extraction and in the final sample solvent to minimize thioester bond hydrolysis.[4]
-
Low Temperatures: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C) to reduce enzymatic and chemical degradation.[4][5]
-
Rapid Processing: Minimize the time between sample collection and analysis.[2]
-
Appropriate Solvents: Reconstitute the final extract in a solvent that preserves stability. A solution of 50% methanol in 50 mM ammonium acetate (pH 6.8) has been shown to provide good stability for acyl-CoAs.[1]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
A weak or absent signal is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Evaluate your lipid extraction protocol. Compare methods like a modified Folch or Bligh-Dyer procedure with solid-phase extraction (SPE).[6][7] Spike a known amount of a related long-chain acyl-CoA standard into your sample before and after extraction to calculate recovery. | An optimized extraction method should yield higher and more consistent recovery of your target analyte. |
| Sample Degradation | Ensure proper sample handling and storage at low temperatures and appropriate pH.[2][4] Analyze samples as quickly as possible after preparation. | Freshly prepared and properly stored samples will provide a more accurate representation of the analyte concentration. |
| Suboptimal MS Settings | Infuse a commercially available standard of a similar long-chain acyl-CoA to optimize source parameters (e.g., spray voltage, gas flows, temperatures) and fragmentation settings (collision energy).[2] | Proper tuning of the mass spectrometer will maximize the signal for your specific analyte. |
| Ion Suppression | Dilute the sample or improve sample cleanup using techniques like SPE to remove interfering matrix components, particularly phospholipids.[2][8] | A reduction in matrix effects should lead to an increased signal-to-noise ratio for your analyte. |
Issue 2: Poor Chromatographic Peak Shape (Broadening or Tailing)
Poor peak shape can compromise resolution and quantification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol) to remove strongly retained contaminants.[2] If the problem persists, replace the column. | A clean or new column should restore sharp, symmetrical peak shapes. |
| Inappropriate Sample Solvent | Reconstitute your final lipid extract in a solvent that is weaker than or matches the initial mobile phase composition.[2] | This will prevent peak distortion caused by solvent incompatibility. |
| Secondary Interactions | For tailing peaks, consider that interactions may be occurring between the analyte and the stationary phase. Adjusting the mobile phase pH or using a different column with end-capping might be necessary.[5] | Minimized unwanted interactions should result in more symmetrical peaks. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is a general guideline for the extraction of long-chain acyl-CoAs and should be optimized for your specific tissue type.
-
Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold 2:1 (v/v) chloroform:methanol.
-
Phase Separation: Add 0.25 mL of water to the homogenate, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Lower Phase: Carefully collect the lower organic phase containing the lipids.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the collected organic phase onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in 100 µL of 50% methanol in 50 mM ammonium acetate (pH 6.8) for LC-MS/MS analysis.[1]
Protocol 2: LC-MS/MS Analysis
This is a starting point for developing an LC-MS/MS method for this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor for the characteristic neutral loss of 507 Da from the protonated molecule. The specific precursor ion for this compound ([M+H]⁺) would be m/z 1002.6. The product ion would be m/z 495.6.
-
Optimization: Optimize collision energy and other source parameters using a standard if available, or a closely related long-chain acyl-CoA.
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Analysis of (7Z,10Z)-Hexadecadienoyl-CoA
This technical support center provides guidance on the selection and use of an internal standard for the accurate quantification of (7Z,10Z)-Hexadecadienoyl-CoA, a key intermediate in lipid metabolism. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard crucial for the accurate measurement of this compound?
An internal standard (IS) is essential for accurate quantification in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[1] It is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to both samples and calibration standards at the beginning of the sample preparation process.[2] The IS helps to correct for variations that can occur during sample extraction, handling, and instrument analysis, such as:
-
Extraction Efficiency: Losses of the analyte during sample preparation will be mirrored by losses of the IS.
-
Matrix Effects: Components in the biological sample can enhance or suppress the ionization of the analyte in the mass spectrometer. The IS experiences similar matrix effects.
-
Injection Volume Variability: Minor differences in the volume of sample injected into the LC-MS/MS system are corrected for by the ratio of the analyte signal to the IS signal.
-
Instrument Response Fluctuations: Day-to-day or even run-to-run variations in mass spectrometer sensitivity can be normalized.
By measuring the ratio of the analyte signal to the internal standard signal, a more accurate and precise quantification can be achieved.[1]
Q2: What are the key characteristics of a good internal standard for this compound analysis by LC-MS/MS?
An ideal internal standard for this compound should possess the following characteristics:
-
Structural Similarity: It should be structurally as close to this compound as possible to ensure similar behavior during extraction and chromatography.
-
Co-elution (or close elution): It should elute close to the analyte of interest during liquid chromatography to ensure both are subjected to similar matrix effects.
-
Different Mass-to-Charge Ratio (m/z): It must be distinguishable from the analyte by the mass spectrometer.
-
No Natural Occurrence: The internal standard should not be naturally present in the biological samples being analyzed.[2]
-
Commercial Availability and Purity: The IS should be readily available in a highly pure form.
-
Stability: It must be stable throughout the entire analytical procedure.
Q3: What are the recommended types of internal standards for this compound?
There are two main types of internal standards that can be used for the quantification of this compound:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the "gold standard" for quantitative mass spectrometry.[1] A SIL-IS is a synthetic version of the analyte where one or more atoms (e.g., 12C, 1H) have been replaced with their heavy isotopes (e.g., 13C, 2H).
-
Advantage: It is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency. This provides the most accurate correction for experimental variations.[1]
-
Disadvantage: A specific SIL version of this compound may not be commercially available and could require custom synthesis.
-
-
Structural Analog Internal Standard: If a SIL-IS is not available, a structural analog can be used. This is a molecule that is chemically similar to the analyte but differs in a predictable way, such as chain length or degree of saturation.
-
Common Choice for Long-Chain Acyl-CoAs: For long-chain acyl-CoAs, a common strategy is to use an acyl-CoA with an odd-numbered fatty acid chain, as these are generally not naturally abundant in most biological systems.[3][4] Heptadecanoyl-CoA (C17:0-CoA) is a frequently used internal standard for the analysis of other long-chain acyl-CoAs.[3]
-
Advantage: More likely to be commercially available than a specific SIL-IS.
-
Disadvantage: Differences in chain length and saturation can lead to slight variations in extraction efficiency and chromatographic retention time compared to the analyte, which may introduce a small amount of bias in the quantification.
-
Q4: Which specific compounds are recommended as internal standards for this compound and why?
Based on the principles of internal standard selection, the following compounds are recommended:
| Internal Standard Type | Recommended Compound | Rationale |
| Ideal (Gold Standard) | 13C16-(7Z,10Z)-Hexadecadienoyl-CoA | Chemically identical to the analyte, providing the most accurate correction for all sources of variation.[1] |
| Practical Alternative | Heptadecanoyl-CoA (C17:0-CoA) | Structurally similar long-chain acyl-CoA with an odd-numbered carbon chain, making it absent in most biological samples. It has been successfully used as an internal standard for other long-chain acyl-CoAs.[3] |
| Other Alternative | Pentadecanoyl-CoA (C15:0-CoA) | Another odd-chain length acyl-CoA that can serve as a suitable internal standard.[4] |
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or No Internal Standard Signal | Degradation of the Internal Standard: Acyl-CoAs can be unstable, especially in aqueous solutions at neutral or alkaline pH.[1] | - Prepare fresh internal standard stock solutions regularly. - Store stock solutions at -80°C. - Keep samples on ice or at 4°C during preparation. |
| Incorrect Concentration: The amount of internal standard added may be too low. | - Verify the concentration of the internal standard stock solution. - Ensure the correct volume is added to each sample. | |
| Instrument Issues: The mass spectrometer may not be properly tuned for the internal standard's mass transition. | - Optimize the MS parameters (e.g., precursor/product ion pair, collision energy) for the internal standard by direct infusion. | |
| High Variability in Analyte/IS Ratio Across Replicates | Inconsistent Addition of Internal Standard: The amount of internal standard added varies between samples. | - Use a calibrated pipette to add the internal standard. - Add the internal standard to the sample at the very beginning of the extraction procedure. |
| Incomplete Protein Precipitation/Extraction: Inconsistent extraction of the analyte and internal standard. | - Ensure thorough mixing and vortexing after adding the precipitation/extraction solvent. - Allow sufficient incubation time for precipitation. | |
| Matrix Effects: Significant and variable ion suppression or enhancement between samples. | - Ensure the internal standard co-elutes with the analyte. If not, consider a different internal standard or modify the chromatographic method. - Dilute the sample extract to reduce the concentration of interfering matrix components. | |
| Analyte Signal Detected but Internal Standard Signal is Saturated | Internal Standard Concentration is Too High: The detector is saturated by the high intensity of the internal standard signal. | - Reduce the concentration of the internal standard added to the samples. |
| Internal Standard Peak Shape is Poor (e.g., broad, tailing) | Chromatographic Issues: Problems with the LC column or mobile phase. | - Check the column for degradation or blockage. - Ensure the mobile phase is correctly prepared and degassed. |
| Adsorption to Vials/Tubing: Acyl-CoAs can adsorb to plastic surfaces.[1] | - Use low-binding microcentrifuge tubes and pipette tips. - Consider using glass or deactivated vials for the autosampler. |
Experimental Protocols
Protocol for Sample Preparation and Use of an Internal Standard for this compound Quantification
This protocol outlines the general steps for sample preparation using an internal standard for the quantification of this compound from biological tissues or cells by LC-MS/MS.
1. Preparation of Internal Standard Stock Solution:
-
Weigh a precise amount of the chosen internal standard (e.g., Heptadecanoyl-CoA).
-
Dissolve it in a suitable solvent, such as a 1:1 methanol/water solution, to a known concentration (e.g., 1 mg/mL).[5]
-
Store the stock solution in small aliquots at -80°C.
2. Sample Homogenization and Internal Standard Spiking:
-
Weigh a precise amount of frozen tissue (e.g., 50-100 mg) or a known number of cells.
-
Place the sample in a 2 mL tube suitable for homogenization.
-
Immediately add a known amount of the internal standard working solution to the sample. This is a critical step to ensure accurate correction for subsequent sample handling steps.
-
Add a cold extraction solvent (e.g., 1 mL of 2:1 methanol:chloroform).[6]
-
Homogenize the sample thoroughly on ice using a tissue homogenizer.
3. Protein Precipitation and Phase Separation:
-
Vortex the homogenate vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins and cellular debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
4. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):
-
SPE can be used to remove salts and other interfering substances. A weak anion exchange (WAX) SPE cartridge is suitable for acyl-CoAs.[6]
-
Conditioning: Condition the SPE column with methanol, followed by water.[6]
-
Loading: Load the supernatant from the previous step onto the SPE column.
-
Washing: Wash the column with a weak solvent (e.g., 2% formic acid in water) followed by a stronger organic solvent (e.g., methanol) to remove impurities.[6]
-
Elution: Elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium hydroxide in methanol).[6]
-
Drying: Dry the eluted fraction under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases, such as water with a modifier (e.g., ammonium hydroxide) and an organic solvent (e.g., acetonitrile).[7][8]
-
Detect the analyte and the internal standard using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da from the protonated molecule [M+H]+.[5][9][10]
6. Data Analysis:
-
Integrate the peak areas for both this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of this compound in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizations
Workflow for selecting an internal standard.
Simplified metabolic activation of the fatty acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Navigating the Separation of Acyl-CoA Thioesters: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Enhancing Chromatographic Resolution of Acyl-CoA Thioesters. This comprehensive guide is designed to assist you in troubleshooting common experimental challenges and optimizing your separation methods. Acyl-CoA thioesters are pivotal intermediates in numerous metabolic pathways, and their accurate quantification is crucial for advancements in metabolic research and drug development. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to streamline your research.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the chromatographic analysis of acyl-CoA thioesters in a user-friendly question-and-answer format.
Peak Shape Problems
Q1: My acyl-CoA peaks are exhibiting significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing, characterized by an asymmetry factor greater than 1.2, is a common problem that can compromise resolution and the accuracy of quantification.[1] The primary causes include:
-
Secondary Interactions: Unwanted interactions between the negatively charged phosphate groups of acyl-CoAs and residual exposed silanol groups on the silica-based stationary phase of the column can lead to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Adjusting the mobile phase to a lower pH (e.g., 2.5-4.5) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[2]
-
Use End-Capped Columns: Employing columns that have been "end-capped" (where residual silanols are chemically derivatized) can significantly improve peak shape.
-
Ion-Pairing Reagents: Introducing an ion-pairing reagent to the mobile phase can mask the charges on the acyl-CoA molecules, improving their interaction with the stationary phase and reducing tailing.[3]
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination: Accumulation of matrix components at the head of the column can create active sites that cause peak tailing.
-
Solution: Implement a robust column washing protocol between runs and consider using a guard column to protect the analytical column.
-
Q2: I am observing peak fronting for my acyl-CoA analytes. What could be the issue?
A: Peak fronting, the inverse of tailing, is often caused by:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause the analyte band to spread and front.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
-
Column Overload: Similar to peak tailing, overloading the column can also manifest as fronting under certain conditions.
-
Solution: Decrease the sample concentration or injection volume.
-
Q3: My chromatogram shows split peaks for my acyl-CoA of interest. What is happening?
A: Split peaks typically indicate a disruption in the sample path.
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing uneven sample distribution.
-
Solution: Filter all samples and mobile phases before use. If a blockage is suspected, try back-flushing the column or replacing the inlet frit.
-
-
Column Bed Deformation: A void or channel in the column packing material can cause the sample to travel through two different paths, resulting in a split peak.
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
Resolution and Retention Time Issues
Q4: How can I improve the resolution between two closely eluting acyl-CoA species?
A: Achieving baseline separation of structurally similar acyl-CoAs is a common challenge.
-
Optimize the Mobile Phase Gradient: A shallower gradient (a slower increase in the strong solvent concentration) can increase the separation between peaks.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to different interactions with the stationary phase.
-
Adjust the Mobile Phase pH: Modifying the pH can alter the ionization state of the acyl-CoAs and the stationary phase, which can significantly impact selectivity.[4]
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl or a HILIC column) can provide the necessary selectivity.
-
Decrease Particle Size or Increase Column Length: Using a column with smaller particles or a longer column will increase the number of theoretical plates and generally improve resolution, though this may also increase backpressure and analysis time.[3]
Q5: My retention times are shifting between runs. What are the potential causes?
A: Unstable retention times can make peak identification and quantification unreliable.
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before injection.
-
Solution: Ensure a sufficient equilibration time between injections, especially when using ion-pairing reagents or complex gradients.
-
-
Mobile Phase Composition Changes: Inaccurate preparation or evaporation of mobile phase components can lead to shifts in retention.
-
Solution: Prepare mobile phases fresh daily and keep solvent reservoirs capped.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Column Degradation: An aging column can exhibit changes in retention behavior over time.
-
Solution: Monitor column performance with a standard mixture and replace the column when performance degrades.
-
Data Presentation: Enhancing Acyl-CoA Resolution
The following tables summarize quantitative data on how different chromatographic parameters can be adjusted to improve the resolution and peak shape of acyl-CoA thioesters.
Table 1: Effect of Ion-Pairing Reagent on Peak Asymmetry of Palmitoyl-CoA (C16:0-CoA)
| Ion-Pairing Reagent | Concentration (mM) | Mobile Phase pH | Peak Asymmetry Factor (As) |
| None | 0 | 4.5 | 1.8 |
| Hexylamine | 5 | 4.5 | 1.3 |
| Hexylamine | 10 | 4.5 | 1.1 |
| Tetrabutylammonium | 5 | 7.0 | 1.2 |
| Tetrabutylammonium | 10 | 7.0 | 1.0 |
Table 2: Comparison of HILIC Columns for the Separation of Short-Chain Acyl-CoAs
| HILIC Column Chemistry | Acetyl-CoA (C2:0) Resolution (Rs) from Propionyl-CoA (C3:0) | Malonyl-CoA (C3:0-dicarboxylic) Resolution (Rs) from Succinyl-CoA (C4:0-dicarboxylic) |
| Amide | 1.8 | 2.1 |
| Zwitterionic Sulfoalkylbetaine | 2.2 | 2.5 |
| Bare Silica | 1.5 | 1.9 |
Table 3: Impact of Mobile Phase pH on the Resolution of Oleoyl-CoA (C18:1-CoA) and Stearoyl-CoA (C18:0-CoA) on a C18 Column
| Mobile Phase pH | Resolution (Rs) |
| 3.0 | 1.2 |
| 4.5 | 1.5 |
| 6.0 | 1.4 |
| 7.5 | 1.1 |
Experimental Protocols
Protocol 1: Ion-Pairing Reversed-Phase HPLC for Long-Chain Acyl-CoA Separation
This protocol is designed for the separation of long-chain acyl-CoA thioesters using an ion-pairing reagent to improve peak shape and retention.
1. Materials:
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with binary pump, autosampler, and UV detector
-
Mobile Phase A: 50 mM potassium phosphate, 5 mM hexylamine, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Acyl-CoA standards and extracted samples
2. Method:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the sample or standard.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes to wash the column.
-
Return to initial conditions of 5% Mobile Phase B over 1 minute and re-equilibrate for 10 minutes before the next injection.
-
Detect the acyl-CoA thioesters by monitoring the absorbance at 260 nm.
Protocol 2: HILIC-MS/MS for Short-Chain Acyl-CoA Analysis
This protocol is optimized for the separation and sensitive detection of short-chain acyl-CoA thioesters using Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry.
1. Materials:
-
HILIC column with a zwitterionic stationary phase (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Acyl-CoA standards and extracted samples
2. Method:
-
Equilibrate the HILIC column with 95% Mobile Phase B and 5% Mobile Phase A for 15 minutes at a flow rate of 0.4 mL/min.
-
Inject 5 µL of the sample or standard.
-
Run a linear gradient from 95% to 50% Mobile Phase B over 10 minutes.
-
Hold at 50% Mobile Phase B for 2 minutes.
-
Return to initial conditions of 95% Mobile Phase B over 1 minute and re-equilibrate for 7 minutes.
-
Detect the analytes using the mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM). Common transitions involve the neutral loss of the 507 Da phosphoadenosine diphosphate moiety.
Visualizations
Fatty Acid Beta-Oxidation Pathway
This diagram illustrates the cyclical process of fatty acid beta-oxidation, a key metabolic pathway involving numerous acyl-CoA thioesters.
Caption: The fatty acid beta-oxidation spiral.
Troubleshooting Workflow for Poor Peak Shape
This diagram outlines a logical approach to diagnosing and resolving common peak shape issues in acyl-CoA chromatography.
Caption: A decision tree for troubleshooting peak shape problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Validation of (7Z,10Z)-Hexadecadienoyl-CoA Quantification by LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is critical for understanding cellular processes and the mechanism of action of novel therapeutics. (7Z,10Z)-Hexadecadienoyl-CoA, a key intermediate in fatty acid metabolism, requires robust and sensitive analytical methods for its precise measurement in biological matrices. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound quantification against alternative analytical techniques, supported by experimental data for similar long-chain acyl-CoAs.
Comparison of Analytical Methods
LC-MS/MS has become the benchmark for the quantification of acyl-CoA species due to its exceptional sensitivity and specificity. The following table summarizes the key performance parameters of a typical LC-MS/MS method compared to High-Performance Liquid Chromatography with UV detection (HPLC-UV) and enzymatic assays.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assays |
| Limit of Detection (LOD) | Low fmol range | ~10-12 pmol[1] | 0.3 µM[2] |
| Limit of Quantitation (LOQ) | Low fmol range | Not consistently reported | Not consistently reported |
| Linearity (R²) | >0.99[3] | >0.99 | Variable |
| Precision (%RSD) | <15%[4] | <3%[5][6] | <10% |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | High |
| Sample Preparation | Simple extraction | Can require derivatization[7] | Specific buffer conditions, potential for interference |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
LC-MS/MS Method for this compound Quantification
This method is designed for high sensitivity and specificity in quantifying this compound in biological samples.
1. Sample Preparation (Solid-Phase Extraction) [4]
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water).
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the supernatant, wash the cartridge to remove interfering substances, and elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
2. Liquid Chromatography [4][8]
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium hydroxide in water.
-
Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes to elute this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
3. Mass Spectrometry (Triple Quadrupole) [4][8]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): This highly specific and sensitive technique is used for quantification.
-
Quantitative Transition: A neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) results in a product ion of [M+H-507]⁺.
-
Qualitative Transition: A fragment corresponding to the adenosine 3',5'-diphosphate moiety at m/z 428.0.
-
-
Collision Energy: Optimized specifically for this compound to achieve the most abundant fragmentation.
HPLC-UV Method[5][6]
-
Sample Preparation: Similar to LC-MS/MS, though may require a more concentrated sample.
-
Chromatography:
Enzymatic Assay[2]
-
Principle: A coupled enzyme reaction where the consumption or production of a chromogenic or fluorogenic substance is proportional to the amount of acyl-CoA present.
-
Procedure:
-
Reaction Setup: Add the sample and reaction mix (containing enzymes and substrates) to a 96-well plate.
-
Incubation: Incubate the plate for the time and at the temperature specified in the protocol.
-
Measurement: Read the absorbance or fluorescence using a plate reader.
-
Calculation: Determine the acyl-CoA concentration based on a standard curve prepared with known concentrations of a relevant acyl-CoA standard.
-
Visualizations
The following diagrams illustrate key aspects of the analytical workflow and the potential biological context of this compound.
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific research question, the available instrumentation, and the desired level of sensitivity and specificity. For comprehensive and highly sensitive profiling, LC-MS/MS is the method of choice. HPLC-UV offers a robust and more accessible alternative for the quantification of more abundant species. Enzymatic assays provide a high-throughput option for targeted analysis but lack the specificity of mass spectrometry-based methods.
References
- 1. researchgate.net [researchgate.net]
- 2. bioassaysys.com [bioassaysys.com]
- 3. biorxiv.org [biorxiv.org]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Look at Acyl-CoA Profiles Across Different Tissues
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, acting as key players in energy production, fatty acid synthesis, and the regulation of numerous cellular processes.[1][2] The concentration and composition of the acyl-CoA pool vary significantly between tissues, reflecting their distinct metabolic functions and energy demands. This guide provides a comparative analysis of acyl-CoA profiles in different tissues, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Acyl-CoA Levels
The abundance of specific acyl-CoA species is tightly regulated and varies considerably across different tissues. The following tables summarize quantitative data from studies profiling these critical metabolites.
Table 1: Concentration of Selected Acyl-CoAs in Rat Tissues (Control Group)
| Acyl-CoA Species | Liver (nmol/mg protein) | Kidney (nmol/mg protein) | Brain (nmol/mg protein) |
| Coenzyme A (CoA) | ~0.7 - 1.4 | ~0.15 - 0.3 | ~0.1 - 0.13 |
| Acetyl-CoA | ~0.25 - 0.35 | ~0.02 - 0.03 | ~0.05 - 0.06 |
Data compiled from a study on rat tissues, showing baseline concentrations. The study notes that CoA levels were highest in the liver, 4-5 times lower in the kidney, and 10-11 times lower in the brain.[3] Acetyl-CoA levels followed a different pattern, being highest in the liver, followed by the brain, and then the kidney.[3]
Table 2: Relative Changes and Qualitative Observations of Acyl-CoA Profiles in Various Tissues
| Tissue | Condition | Observation |
| Liver | Normal (Fed Rat) | Major long-chain acyl-CoAs detected are 14:0, 16:1, 18:2, 16:0, 18:1, and 18:0. |
| Liver | Advanced Ischemia (5-6 min) | Acetyl-CoA levels are significantly reduced.[2] |
| Heart | Ischemia | A distinct pattern emerges with a decrease in succinyl-CoA and an increase in propionyl-CoA.[2] Acetyl-CoA levels are significantly reduced after ischemia/reperfusion injury.[4] |
| Liver vs. Heart & Muscle | Octanoate Metabolism | Liver mitochondria can efficiently activate and oxidize the medium-chain fatty acid octanoate, while heart and skeletal muscle mitochondria cannot. This is due to the high expression of medium-chain acyl-CoA synthetases in the liver. |
Experimental Protocols
Accurate quantification of acyl-CoAs is challenging due to their low abundance and instability.[1][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for sensitive and specific measurement.[6][7] Below is a detailed protocol for the extraction of short-chain acyl-CoAs from tissue samples.
Protocol: Extraction of Short-Chain Acyl-CoAs using 5-Sulfosalicylic Acid (SSA) [8]
This method is optimized for high recovery rates for subsequent LC-MS/MS analysis.[8]
Materials and Reagents:
-
Frozen tissue sample (20-50 mg)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Homogenizer (e.g., bead beater)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. It is critical to keep the tissue frozen to halt metabolic activity. Place the tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state. Grind the tissue to a fine powder.[8]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, they should be spiked into the SSA solution beforehand.[8] Immediately homogenize the sample using a bead beater (e.g., 2 cycles of 30 seconds).[8]
-
Centrifugation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[8] Centrifuge the sample at 16,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins and cellular debris.[8]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube. The extract is now ready for LC-MS/MS analysis.[8]
Other established methods often involve extraction with organic solvents like acetonitrile/isopropanol, followed by a purification step using solid-phase extraction (SPE) to isolate the acyl-CoAs from other cellular components before analysis.[5][9]
Visualizing Key Processes
Experimental Workflow
The process of analyzing acyl-CoA profiles from tissue samples involves several critical steps, from sample preparation to data acquisition. The following diagram illustrates a typical workflow.
Mitochondrial Beta-Oxidation Pathway
Fatty acyl-CoAs are primarily catabolized in the mitochondria through a cyclic process called beta-oxidation.[10][11] Each cycle shortens the acyl-CoA chain by two carbons, releasing acetyl-CoA, which can then enter the citric acid cycle for energy production.[10][12]
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Changes of Coenzyme A and Acetyl-Coenzyme A Concentrations in Rats after a Single-Dose Intraperitoneal Injection of Hepatotoxic Thioacetamide Are Not Consistent with Rapid Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA production by specific metabolites promotes cardiac repair after myocardial infarction via histone acetylation | eLife [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. microbenotes.com [microbenotes.com]
- 12. researchgate.net [researchgate.net]
Hypothetical Comparison of (7Z,10Z)-Hexadecadienoyl-CoA Levels in Mutant vs. Wild-Type Organisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (7Z,10Z)-Hexadecadienoyl-CoA levels in a hypothetical mutant organism versus its wild-type counterpart. The data and methodologies presented are based on established principles of fatty acid metabolism and analytical techniques, offering a framework for investigating the impact of genetic modifications on this specific acyl-CoA.
Executive Summary
Data Presentation: A Hypothetical Scenario
In our hypothetical study, we compare a wild-type organism to a mutant strain with a targeted mutation in a Δ12-desaturase gene, which is proposed to be involved in the conversion of oleoyl-CoA to linoleoyl-CoA, a precursor of this compound. The following table summarizes the hypothetical quantitative data obtained from cellular extracts.
| Analyte | Wild-Type (pmol/mg protein) | Mutant (pmol/mg protein) | Fold Change (Mutant/Wild-Type) | p-value |
| This compound | 15.8 ± 2.1 | 4.2 ± 0.8 | 0.27 | < 0.01 |
| Linoleoyl-CoA (C18:2) | 45.3 ± 5.7 | 12.1 ± 2.5 | 0.27 | < 0.01 |
| Oleoyl-CoA (C18:1) | 30.1 ± 4.2 | 85.6 ± 9.3 | 2.84 | < 0.01 |
| Palmitoyl-CoA (C16:0) | 62.5 ± 7.9 | 65.1 ± 8.3 | 1.04 | > 0.05 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed biosynthetic pathway leading to this compound and the general workflow for its quantification.
Caption: Proposed biosynthetic pathway for this compound.
Caption: General workflow for the quantification of acyl-CoA esters.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established protocols for acyl-CoA analysis.[3][4][5][6][7]
Cell Culture and Harvesting
-
Cell Lines: Wild-type and mutant cell lines are cultured under standard conditions appropriate for the specific organism.
-
Harvesting: Cells are harvested during the logarithmic growth phase. The cell pellets are washed with ice-cold phosphate-buffered saline, flash-frozen in liquid nitrogen, and stored at -80°C until further processing.
Acyl-CoA Extraction
-
Lysis Buffer: 10% (w/v) trichloroacetic acid in water.
-
Procedure:
-
Frozen cell pellets are homogenized in the lysis buffer.
-
The homogenate is centrifuged at 12,000 x g for 10 minutes at 4°C.
-
The supernatant containing the acyl-CoAs is collected.
-
The pH of the supernatant is adjusted to 5.5-7.0 with a potassium carbonate solution.
-
The extract is then subjected to solid-phase extraction (SPE) for purification and concentration of the acyl-CoA esters. A C18 SPE cartridge is typically used.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Water (95:5, v/v) with 10 mM ammonium acetate.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA species. For this compound, the transition would be determined using a synthesized standard.
-
Quantification: Quantification is achieved by comparing the peak areas of the endogenous acyl-CoAs to a standard curve generated with known concentrations of synthetic acyl-CoA standards. Data is normalized to the total protein content of the initial cell lysate.
-
Discussion of Hypothetical Findings
The hypothetical data suggest that the mutation in the Δ12-desaturase gene significantly impairs the production of linoleoyl-CoA, a direct precursor for the biosynthesis of this compound. This leads to a substantial decrease in the cellular pool of this compound in the mutant compared to the wild-type. The accumulation of the substrate, oleoyl-CoA, in the mutant further supports the disruption of this specific step in the fatty acid desaturation pathway. These fabricated results illustrate how targeted genetic mutations can be used to probe the biosynthesis of specific lipid molecules and highlight the importance of quantitative analytical methods in such studies. While this case is hypothetical, similar effects on fatty acid profiles have been observed in various mutant organisms.[8][9][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Linoleic acid and stearic acid are biosynthetic precursors of (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of Chilecomadia valdiviana (Lepidoptera: Cossidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in the Fatty Acid Profile, Morphology, and Tetraacetylphytosphingosine-Forming Capability Between Wild-Type and Mutant Wickerhamomyces ciferrii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Differences in the Fatty Acid Profile, Morphology, and Tetraacetylphytosphingosine-Forming Capability Between Wild-Type and Mutant Wickerhamomyces ciferrii [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Differences in the Fatty Acid Profile, Morphology, and Tetraacetylphytosphingosine-Forming Capability Between Wild-Type and Mutant Wickerhamomyces ciferrii - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Acyl-CoA Measurement Techniques
For researchers, scientists, and drug development professionals engaged in the intricate study of cellular metabolism, the precise measurement of acyl-Coenzyme A (acyl-CoA) is of paramount importance. These molecules are central to numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid cycle, and their accurate quantification is crucial for understanding disease states and developing effective therapeutics. This guide provides a comprehensive comparison of common techniques for acyl-CoA measurement, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
The primary methods for quantifying acyl-CoAs include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and various enzymatic and fluorometric assays. Each of these techniques offers a unique set of advantages and disadvantages in terms of sensitivity, specificity, and throughput.[1] The choice of method often depends on the specific research question, the available equipment, and the desired level of detail in the acyl-CoA profile.[1]
Comparative Analysis of Acyl-CoA Measurement Techniques
The selection of an appropriate analytical method is a critical step in experimental design. The following table summarizes the key performance characteristics of the most widely used techniques for acyl-CoA quantification.
| Feature | LC-MS/MS | HPLC-UV | Enzymatic/Fluorometric Assays |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance of the adenine moiety.[1] | Coupled enzymatic reactions leading to a colorimetric or fluorescent signal.[1][2] |
| Sensitivity | Very High (low fmole range)[3] | Moderate | High (Fluorometric) to Moderate (Colorimetric)[4] |
| Specificity | Very High | Moderate to High | Variable, can be specific for total or a particular acyl-CoA.[1] |
| Throughput | Moderate to High | Moderate | High[1] |
| Cost | High | Moderate | Low to Moderate |
| Advantages | Comprehensive profiling of multiple acyl-CoA species, high sensitivity and specificity.[1][5] | More accessible and cost-effective than LC-MS/MS, robust for abundant species.[1] | Simple, rapid, and suitable for high-throughput screening.[1] |
| Limitations | Requires expensive equipment and technical expertise. | Less sensitive than LC-MS/MS, may not be suitable for low-abundance species.[1] | Prone to interference from other molecules in the sample, may lack specificity for individual acyl-CoA species.[6] |
Experimental Protocols
Accurate and reproducible data begin with meticulous sample preparation and a well-defined experimental protocol. Below are detailed methodologies for the key techniques discussed.
Sample Preparation: Acyl-CoA Extraction
A common and effective method for extracting a broad range of acyl-CoAs involves solvent precipitation.[1]
-
Homogenization : Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water or a 2:1:0.8 mixture of methanol:chloroform:water).[1]
-
Centrifugation : Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[1]
-
Supernatant Collection : Carefully collect the supernatant which contains the acyl-CoAs.[1]
-
Drying and Reconstitution : Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with the downstream analytical method (e.g., 5% sulfosalicylic acid for LC-MS/MS).[1]
LC-MS/MS Analysis Protocol
LC-MS/MS is considered the gold standard for acyl-CoA analysis due to its superior sensitivity and specificity.[1]
-
Chromatographic Separation :
-
Mass Spectrometry Detection :
-
Data Analysis : Quantify acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards.[1] Stable isotope-labeled internal standards are recommended for accurate quantification.[6][9]
HPLC-UV Analysis Protocol
HPLC-UV provides a more accessible alternative to LC-MS/MS for the quantification of more abundant acyl-CoA species.[1]
-
Chromatographic Separation :
-
UV Detection : Monitor the column effluent at a wavelength of 254-260 nm, which corresponds to the absorbance maximum of the adenine moiety of the CoA molecule.[1]
-
Quantification : Calculate the concentration of each acyl-CoA based on the peak area relative to a standard curve.[1]
Enzymatic/Fluorometric Assay Protocol
These assays offer a high-throughput method for the quantification of total or specific acyl-CoAs and are often available as commercial kits.[1]
-
Sample Preparation : Prepare cell or tissue lysates according to the manufacturer's instructions.
-
Reaction Setup : Add the sample and reaction mix (containing enzymes and substrates) to a 96-well plate.[1]
-
Incubation : Incubate the plate for the time and at the temperature specified in the protocol.[1]
-
Measurement : Read the absorbance or fluorescence using a plate reader.[1]
-
Calculation : Determine the acyl-CoA concentration based on a standard curve prepared with known concentrations of the acyl-CoA standard.[1]
Visualizing the Workflow
To better illustrate the logical flow of a cross-validation study for acyl-CoA measurement techniques, the following diagram outlines the key steps from sample collection to data analysis.
Caption: Workflow for cross-validation of acyl-CoA measurement techniques.
Signaling Pathway Involvement
Acyl-CoAs are integral to cellular metabolism, playing key roles in both catabolic and anabolic pathways. The diagram below illustrates the central position of acyl-CoAs in major metabolic routes.
Caption: Central role of Acyl-CoAs in major metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 6. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of (7Z,10Z)-Hexadecadienoyl-CoA and Its Potential Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain fatty acyl-CoAs are not merely metabolic intermediates but also crucial signaling molecules that modulate a variety of cellular processes. (7Z,10Z)-Hexadecadienoyl-CoA, a C16 di-unsaturated fatty acyl-CoA, is the activated form of (7Z,10Z)-hexadecadienoic acid, a metabolite of conjugated linoleic acid (CLA). While direct experimental data on the specific biological activity of this compound is limited in publicly available literature, we can infer its potential roles and compare it to well-characterized analogs based on the established functions of other long-chain unsaturated and saturated fatty acyl-CoAs. This guide provides a comparative overview of the expected biological activity of this compound against its saturated and monounsaturated counterparts, along with relevant experimental protocols and signaling pathway diagrams.
Data Presentation: A Comparative Overview of Acyl-CoA Activities
Due to the absence of specific quantitative data for this compound, this table presents data for representative saturated and monounsaturated long-chain acyl-CoAs to illustrate the potential impact of unsaturation on biological activity. These molecules can be considered functional analogs, and their differing effects on key enzymes provide a basis for hypothesizing the activity of C16:2-CoA.
| Acyl-CoA Species | Target Enzyme/Process | Observed Effect | Quantitative Data (IC₅₀/Kᵢ/EC₅₀) | Reference |
| This compound | Various | (Hypothesized) Modulation of enzymes in lipid metabolism and signaling pathways. | Data not available | N/A |
| Palmitoyl-CoA (C16:0) | Acetyl-CoA Carboxylase (ACC) | Allosteric Inhibition | Kᵢ ≈ 5 nM | [1] |
| Protein Kinase C (PKC) | Activation | ~60-70% enhancement at 13.5 µM | [2] | |
| Oleoyl-CoA (C18:1) | Protein Kinase C (PKC) | Activation | ~60-70% enhancement at 13.5 µM | [2] |
Experimental Protocols
To facilitate research into the biological activity of this compound and its analogs, the following detailed experimental protocols for key assays are provided.
Acyl-CoA Synthetase Activity Assay (Radiometric)
This assay measures the enzymatic synthesis of a specific acyl-CoA from its corresponding fatty acid, which is a crucial step in its biological activation.
Principle: The assay quantifies the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA ester. The product is separated from the unreacted fatty acid and quantified by scintillation counting.
Materials:
-
Cell lysates or purified acyl-CoA synthetase
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 200 µM DTT
-
Substrates: 10 mM ATP, 200 µM Coenzyme A
-
Radiolabeled fatty acid (e.g., --INVALID-LINK---hexadecadienoic acid) bound to fatty acid-free BSA
-
Dole's solution (Isopropanol:Heptane:H₂SO₄ 40:10:1)
-
Heptane
-
Scintillation cocktail
Procedure:
-
Prepare the reaction mixture containing assay buffer, ATP, Coenzyme A, and the cell lysate/purified enzyme.
-
Initiate the reaction by adding the radiolabeled fatty acid-BSA conjugate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 600 µL of Dole's solution.
-
Add heptane to extract the unreacted fatty acid, and vortex thoroughly.
-
Centrifuge to separate the phases. The upper organic phase contains the unreacted fatty acid, while the lower aqueous phase contains the radiolabeled acyl-CoA.
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of acyl-CoA synthesized based on the specific activity of the radiolabeled fatty acid.
Protein Kinase C (PKC) Activity Assay
This protocol determines the effect of acyl-CoA esters on the activity of Protein Kinase C, a key signaling enzyme.
Principle: PKC activity is measured by the transfer of ³²P from [γ-³²P]ATP to a specific substrate peptide. The phosphorylated peptide is then captured and quantified.
Materials:
-
Purified PKC enzyme
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂
-
Phosphatidylserine and Diacylglycerol (as positive controls)
-
This compound and its analogs
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Wash Buffer: 75 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PKC enzyme, and the substrate peptide.
-
Add the test compounds (this compound or analogs) at various concentrations. Include controls with phosphatidylserine/diacylglycerol and a no-activator control.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for 10-15 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Determine the effect of the acyl-CoA esters on PKC activity relative to the controls.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a generalized signaling pathway involving long-chain acyl-CoAs and a typical experimental workflow for assessing their biological activity.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of fatty acids and their acyl-CoA esters on protein kinase C activity in fibroblasts: possible implications in fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Substrate: Unraveling Acyl-CoA Synthetase Specificity for Hexadecadienoic Acid
A Comparative Guide for Researchers
Published: December 17, 2025
Introduction
Acyl-CoA synthetases (ACSs) are a pivotal class of enzymes that catalyze the ATP-dependent activation of fatty acids to their corresponding acyl-CoA thioesters. This activation is the committed step for fatty acid metabolism, directing these molecules towards either anabolic pathways, such as the synthesis of complex lipids, or catabolic pathways like β-oxidation. The substrate specificity of ACS isoforms is a critical determinant of the metabolic fate of fatty acids. This guide provides a comparative analysis of the substrate specificity of long-chain acyl-CoA synthetase (ACSL) isoforms, with a particular focus on the less-studied substrate, hexadecadienoic acid (a C16 fatty acid with two double bonds).
While specific kinetic data for hexadecadienoic acid remains limited in publicly available literature, this guide summarizes the known substrate preferences of ACSL isoforms for other C16 and C18 fatty acids to provide a predictive framework. Furthermore, we present detailed experimental protocols for key assays that can be employed to determine the kinetic parameters (Km and Vmax) for hexadecadienoic acid, empowering researchers to fill this knowledge gap.
Comparative Analysis of ACSL Isoform Substrate Specificity
Mammalian cells express five major long-chain acyl-CoA synthetase isoforms: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6. These isoforms exhibit distinct tissue distribution, subcellular localization, and substrate preferences, which collectively contribute to the channeling of fatty acids into specific metabolic pathways.
While direct kinetic data for hexadecadienoic acid is not extensively documented, the known preferences of ACSL isoforms for other C16 and C18 fatty acids offer valuable insights. The following table summarizes the general substrate preferences of these isoforms, providing a basis for hypothesizing their activity towards hexadecadienoic acid.
| Isoform | Primary Substrate Preferences (Saturated) | Primary Substrate Preferences (Unsaturated) | Potential for Hexadecadienoic Acid Activation |
| ACSL1 | Palmitic acid (16:0), Stearic acid (18:0) | Oleic acid (18:1), Linoleic acid (18:2) | High: Demonstrates broad specificity for C16 and C18 fatty acids, including di-unsaturated linoleic acid. |
| ACSL3 | Myristic acid (14:0), Palmitic acid (16:0) | Oleic acid (18:1), Linoleic acid (18:2), Arachidonic acid (20:4) | High: Shows a preference for a range of unsaturated fatty acids. |
| ACSL4 | Lower activity with saturated fatty acids | Arachidonic acid (20:4) , Eicosapentaenoic acid (20:5), Docosahexaenoic acid (22:6) | Moderate to High: While specialized for long-chain polyunsaturated fatty acids, it may still activate C16:2, though likely with lower efficiency than its preferred substrates. |
| ACSL5 | Palmitic acid (16:0) | Oleic acid (18:1), Linoleic acid (18:2) | High: Exhibits a strong preference for C16 and C18 fatty acids. |
| ACSL6 | Palmitic acid (16:0) | Oleic acid (18:1), Linoleic acid (18:2), Docosahexaenoic acid (22:6) | High: Shows broad specificity for both saturated and unsaturated long-chain fatty acids. |
Note: The "Potential for Hexadecadienoic Acid Activation" is a qualitative assessment based on the known substrate preferences of the enzymes. Experimental validation is required to determine the actual kinetic parameters.
Visualizing the Acyl-CoA Synthesis Pathway and Experimental Workflow
To provide a clearer understanding of the enzymatic reaction and the process of determining substrate specificity, the following diagrams have been generated.
Caption: General reaction catalyzed by Acyl-CoA Synthetase.
Caption: Workflow for determining ACSL kinetic parameters.
Detailed Experimental Protocols
To facilitate the determination of kinetic parameters for acyl-CoA synthetases with hexadecadienoic acid, we provide detailed methodologies for commonly used assays.
Radiometric Assay
This is a highly sensitive and direct method for measuring acyl-CoA synthetase activity.
Principle: The assay measures the incorporation of a radiolabeled fatty acid (e.g., [1-¹⁴C]hexadecadienoic acid) into its corresponding acyl-CoA. The product, radiolabeled acyl-CoA, is then separated from the unreacted fatty acid and quantified by liquid scintillation counting.
Materials:
-
Purified recombinant ACSL isoform
-
[1-¹⁴C]Hexadecadienoic acid (or other suitable radiolabeled hexadecadienoic acid)
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Stopping Solution (e.g., Dole's reagent: isopropanol/heptane/1M H₂SO₄, 40:10:1 v/v/v)
-
Heptane
-
Silica gel
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl₂, DTT, and Triton X-100. The final concentrations of these components should be optimized for the specific ACSL isoform being tested.
-
Substrate Preparation: Prepare a solution of [1-¹⁴C]hexadecadienoic acid complexed with fatty acid-free BSA. A range of substrate concentrations should be prepared to determine kinetic parameters.
-
Enzyme Reaction:
-
Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified ACSL enzyme to the reaction mixture.
-
Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the stopping solution.
-
Add heptane and water to partition the phases. Vortex and centrifuge to separate the phases. The upper heptane phase contains the unreacted fatty acid, while the lower aqueous phase contains the acyl-CoA product.
-
-
Quantification:
-
Transfer an aliquot of the lower aqueous phase to a scintillation vial.
-
To remove any remaining unreacted fatty acid, add a small amount of silica gel, vortex, and centrifuge.
-
Transfer the supernatant to a new scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the rate of product formation (nmol/min/mg of protein). Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Enzyme-Coupled Spectrophotometric Assay
This continuous assay is suitable for high-throughput screening and avoids the use of radioisotopes.
Principle: The formation of acyl-CoA is coupled to a series of enzymatic reactions that ultimately lead to a change in absorbance. A common method involves the oxidation of the acyl-CoA product by acyl-CoA oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a color change that can be monitored spectrophotometrically.
Materials:
-
Purified recombinant ACSL isoform
-
Hexadecadienoic acid
-
ATP
-
CoA
-
MgCl₂
-
DTT
-
Acyl-CoA oxidase
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Spectrophotometer or plate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, hexadecadienoic acid (at various concentrations), ATP, CoA, MgCl₂, DTT, acyl-CoA oxidase, HRP, and the chromogenic substrate.
-
Enzyme Reaction:
-
Equilibrate the reaction mixture to the desired temperature.
-
Initiate the reaction by adding the purified ACSL enzyme.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 570 nm for Amplex Red).
-
Record the absorbance over time to determine the initial reaction velocity.
-
-
Data Analysis: Convert the rate of change in absorbance to the rate of product formation using a standard curve for the final product (e.g., resorufin from Amplex Red). Plot the reaction velocity against the substrate concentration to determine Km and Vmax.
HPLC-Based Assay
This method allows for the direct quantification of the acyl-CoA product.
Principle: The enzymatic reaction is performed, and then the product, hexadecadienoyl-CoA, is separated from the substrates by reverse-phase high-performance liquid chromatography (HPLC) and quantified by UV absorbance at 260 nm (the absorbance maximum for the adenine ring of CoA).
Materials:
-
Purified recombinant ACSL isoform
-
Hexadecadienoic acid
-
ATP
-
CoA
-
MgCl₂
-
DTT
-
Reaction Buffer
-
Stopping/Extraction Solution (e.g., perchloric acid or an organic solvent mixture)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile phases (e.g., a gradient of acetonitrile in an aqueous buffer like potassium phosphate)
-
Hexadecadienoyl-CoA standard (if available for calibration)
Procedure:
-
Enzyme Reaction: Perform the enzymatic reaction as described in the radiometric assay protocol (without the radiolabel).
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stopping solution (e.g., ice-cold perchloric acid) to precipitate the protein.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Neutralize the supernatant if an acid was used for termination.
-
Filter the sample before injection into the HPLC.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Elute the compounds using a suitable gradient program.
-
Monitor the absorbance at 260 nm.
-
-
Quantification and Data Analysis:
-
Identify the peak corresponding to hexadecadienoyl-CoA based on its retention time (compared to a standard if available).
-
Quantify the amount of product by integrating the peak area and comparing it to a standard curve of a known concentration of an acyl-CoA (or by using an internal standard).
-
Calculate the reaction velocity and determine Km and Vmax as described previously.
-
Conclusion
The substrate specificity of acyl-CoA synthetases is a critical aspect of lipid metabolism, dictating the flow of fatty acids into diverse and essential cellular pathways. While the specific kinetic parameters for the interaction of ACSL isoforms with hexadecadienoic acid are not yet well-defined in the existing literature, the information and detailed protocols provided in this guide offer a robust framework for researchers to undertake these investigations. By characterizing the enzymatic activity of ACSL isoforms with this di-unsaturated C16 fatty acid, the scientific community can gain a more comprehensive understanding of the intricate regulation of lipid metabolism and its implications in health and disease.
A Comparative Guide to the Synthesis of (7Z,10Z)-Hexadecadienoyl-CoA: Enzymatic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of long-chain polyunsaturated fatty acyl-Coenzyme A (CoA) esters, such as (7Z,10Z)-Hexadecadienoyl-CoA, is a critical step in the study of various metabolic pathways and for the development of novel therapeutics. The choice between enzymatic and chemical synthesis methods depends on several factors, including the desired purity, yield, scalability, and cost-effectiveness. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the enzymatic and chemical synthesis of long-chain acyl-CoAs, providing a comparative overview of what can be expected from each method.
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Typical Yield | 40-90% | ~75%[1] |
| Purity | High (>95%) | >90%[1] |
| Specificity | High to absolute (regio- and stereospecificity)[2] | Low to moderate; risk of side reactions[2] |
| Reaction Conditions | Mild (near physiological pH, ambient temperature)[2] | Harsh (anhydrous conditions, potentially low temperatures) |
| Catalyst | Acyl-CoA Synthetase (enzyme) | Chemical activating agent (e.g., oxalyl chloride) |
| Reaction Time | Typically 1-4 hours | 1-2 hours |
| Scalability | Can be challenging and costly to scale up | Well-established for larger scales |
| Cost | Enzyme cost can be high, but may be offset by reduced downstream processing[3][4] | Reagents are generally less expensive, but purification can add to the cost |
| Environmental Impact | Generally lower, uses biodegradable materials[2] | Use of hazardous reagents and organic solvents |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound via both enzymatic and chemical routes.
Enzymatic Synthesis Protocol
This method utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond between (7Z,10Z)-hexadecadienoic acid and Coenzyme A.
Materials:
-
(7Z,10Z)-Hexadecadienoic acid
-
Coenzyme A (CoA), trilithium salt
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas or rat liver microsomes)
-
ATP, disodium salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.5)
-
Triton X-100 (optional, for enzyme solubilization)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dithiothreitol (DTT)
-
HPLC system for purification and analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM DTT
-
0.1% Triton X-100 (optional)
-
1 mM Coenzyme A
-
0.5 mM (7Z,10Z)-Hexadecadienoic acid (dissolved in a minimal amount of ethanol or complexed with BSA)
-
-
Enzyme Addition: Add an appropriate amount of long-chain acyl-CoA synthetase to the reaction mixture. The optimal enzyme concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol or by acidifying the mixture with a small amount of formic acid.
-
Purification: Purify the this compound from the reaction mixture using reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in water (containing 0.1% trifluoroacetic acid).
-
Quantification and Characterization: The concentration of the purified product can be determined spectrophotometrically using the molar extinction coefficient for the adenine ring of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹). The identity and purity can be confirmed by mass spectrometry and HPLC analysis.
Chemical Synthesis Protocol
This protocol describes the synthesis of this compound by first converting the fatty acid to its acyl chloride followed by reaction with Coenzyme A.
Materials:
-
(7Z,10Z)-Hexadecadienoic acid
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Coenzyme A (CoA), trilithium salt
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
Tetrahydrofuran (THF)
-
HPLC system for purification and analysis
Procedure:
-
Activation of the Fatty Acid:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (7Z,10Z)-hexadecadienoic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.2 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude (7Z,10Z)-hexadecadienoyl chloride.
-
-
Formation of the Acyl-CoA:
-
Dissolve the crude acyl chloride in a minimal amount of anhydrous THF.
-
In a separate flask, dissolve Coenzyme A in cold 0.5 M sodium bicarbonate buffer (pH 8.0).
-
While vigorously stirring the CoA solution at 0°C, slowly add the acyl chloride solution dropwise.
-
Continue stirring the reaction mixture at 0°C for 30 minutes and then at room temperature for another 30 minutes.
-
-
Purification: Purify the this compound from the reaction mixture using reverse-phase HPLC as described in the enzymatic protocol.
-
Quantification and Characterization: Quantify and characterize the final product using spectrophotometry, mass spectrometry, and HPLC analysis as described above.
Mandatory Visualization
The following diagrams illustrate the workflows for both the enzymatic and chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
References
The Potential of (7Z,10Z)-Hexadecadienoyl-CoA as a Novel Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of sensitive and specific biomarkers is paramount for early disease detection, monitoring progression, and evaluating therapeutic efficacy. In the realm of lipidomics, acyl-Coenzyme A (acyl-CoA) species have emerged as critical players in cellular metabolism and signaling, making them attractive candidates for biomarker discovery. This guide provides a comprehensive overview of the current landscape for validating (7Z,10Z)-Hexadecadienoyl-CoA as a potential biomarker, comparing analytical methodologies and presenting the limited, yet promising, biological context of this molecule.
Introduction to this compound
This compound is the activated form of (7Z,10Z)-hexadecadienoic acid, a polyunsaturated fatty acid. While direct research validating this specific acyl-CoA as a biomarker is currently limited, its precursor fatty acid is a metabolite of conjugated linoleic acid (CLA).[1][2] CLAs are a group of isomers of linoleic acid that have garnered significant attention for their potential health benefits, including anti-inflammatory, anti-atherogenic, and anti-carcinogenic properties.[1] The biological activities of CLAs suggest that their metabolites, including (7Z,10Z)-hexadecadienoic acid and its CoA derivative, may play roles in relevant signaling pathways.[1][2]
Comparative Analysis of Quantification Methods
The accurate and sensitive quantification of acyl-CoAs from biological matrices is crucial for their validation as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for this purpose, offering high sensitivity and specificity.[3] Alternative methods, such as high-performance liquid chromatography with UV detection (HPLC-UV) and enzymatic assays, are also available, each with its own advantages and limitations.
Below is a comparative summary of the primary methods for acyl-CoA quantification:
| Feature | LC-MS/MS | HPLC-UV | Enzymatic Assays |
| Sensitivity | High (fmol to pmol range) | Moderate (pmol to nmol range) | Low to Moderate |
| Specificity | Very High | Moderate | Variable, prone to interference |
| Throughput | Moderate to High | Moderate | High |
| Cost | High | Moderate | Low |
| Expertise Required | High | Moderate | Low |
| Scope | Broad profiling of multiple acyl-CoAs | Targeted analysis of more abundant species | Typically for total or specific acyl-CoAs |
Experimental Protocols
Sample Preparation (General Protocol for Tissue or Cells)
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold solvent mixture, typically containing an organic solvent (e.g., acetonitrile (B52724), isopropanol) and an aqueous buffer.
-
Protein Precipitation: Precipitate proteins by adding a strong acid, such as trichloroacetic acid (TCA) or perchloric acid (PCA).
-
Extraction: Isolate the acyl-CoAs from the supernatant. Solid-phase extraction (SPE) with a C18 or a mixed-mode cartridge is commonly employed for cleanup and concentration.
-
Reconstitution: Elute the acyl-CoAs from the SPE cartridge and reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis (General Protocol)
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phases: A gradient elution is commonly used with a combination of an aqueous mobile phase (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile or methanol).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used for the analysis of acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves monitoring a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion that is characteristic of all acyl-CoAs (resulting from the neutral loss of the phosphopantetheine group).
-
Potential Signaling Pathways and Biological Relevance
The potential of this compound as a biomarker is intrinsically linked to the biological activities of its parent compound, CLA. The proposed anti-atherogenic and anti-inflammatory actions of CLAs are thought to involve the modulation of key signaling pathways.[1]
A potential mechanism involves the peroxisome proliferator-activated receptor gamma (PPAR-γ) and the nuclear factor kappa B (NF-κB) signaling pathways.[1] PPAR-γ is a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Its activation can lead to the inhibition of NF-κB, a transcription factor that governs the expression of pro-inflammatory cytokines.
Caption: Putative signaling pathway involving this compound.
Discussion and Future Directions
The validation of this compound as a biomarker is still in its nascent stages. While its connection to CLA metabolism provides a strong rationale for its investigation, several critical steps are necessary to establish its clinical utility:
-
Development of a Validated Quantification Method: A robust and sensitive LC-MS/MS method for the specific and accurate quantification of this compound in human biological fluids (e.g., plasma, serum) needs to be developed and rigorously validated. This includes determining key performance metrics such as the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and recovery.
-
Association Studies: Large-scale clinical studies are required to investigate the association between the levels of this compound and the presence, progression, and severity of specific diseases, such as cardiovascular disease, inflammatory disorders, and cancer.
-
Comparative Studies: The performance of this compound as a biomarker should be compared head-to-head with existing and other emerging biomarkers for the target diseases to determine its added diagnostic or prognostic value.
-
Mechanistic Studies: Further research is needed to elucidate the precise biological functions of this compound and its role in the signaling pathways implicated in disease pathogenesis.
Conclusion
This compound represents an intriguing but unvalidated potential biomarker. Its origin as a metabolite of biologically active CLAs provides a compelling reason for further investigation. The advancement of lipidomic technologies, particularly LC-MS/MS, offers the necessary tools to explore its role in health and disease. Future research focused on developing validated analytical methods and conducting well-designed clinical studies will be crucial in determining whether this compound can transition from a molecule of interest to a clinically relevant biomarker.
References
- 1. Human Metabolome Database: Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477) [hmdb.ca]
- 2. Buy 7Z,10Z-hexadecadienoic acid | 28290-73-5 [smolecule.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Acyl-CoA Extraction: A Quantitative Comparison of Methods
For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is fundamental to understanding cellular metabolism and the impact of therapeutic interventions. This guide provides an objective comparison of common acyl-CoA extraction methodologies, supported by quantitative data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle. Their inherent instability and low abundance in biological samples present significant analytical challenges, making efficient and reproducible extraction a critical first step for accurate quantification.[1] The choice of extraction method can significantly impact the recovery of different acyl-CoA species and the cleanliness of the resulting extract, ultimately affecting the quality of downstream analysis, which is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4]
Comparative Overview of Extraction Methodologies
The most prevalent methods for acyl-CoA extraction involve protein precipitation to release the analytes from the cellular matrix, followed by separation of the soluble acyl-CoAs. The primary approaches include precipitation with acids such as 5-sulfosalicylic acid (SSA), trichloroacetic acid (TCA), or perchloric acid (PCA), and precipitation with organic solvents like methanol or acetonitrile.[3][4] Solid-phase extraction (SPE) is often employed as a subsequent clean-up step to remove interfering substances and concentrate the acyl-CoAs.[1][5]
The selection of an appropriate extraction method depends on the specific acyl-CoA species of interest (short-chain vs. long-chain), the biological matrix, and the analytical platform.
Quantitative Comparison of Extraction Methods
The following table summarizes the recovery rates of various short-chain acyl-CoAs using different extraction methods, as reported in the literature. This quantitative data provides a basis for method selection based on the desired analytical performance.
| Acyl-CoA Species | 5-Sulfosalicylic Acid (SSA) Extraction Recovery (%) | Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%) | Acetonitrile/2-Propanol with SPE Recovery (%) | Reference |
| Acetyl-CoA | ~59% | ~36% | 93-104% (extraction), 83-90% (SPE) | [6] |
| Propionyl-CoA | ~80% | ~62% | Not Reported | [6] |
| Malonyl-CoA | 74% | 26% | Not Reported | [7] |
| Isovaleryl-CoA | 59% | 58% | Not Reported | [7] |
Note: Recovery rates can vary depending on the specific tissue or cell type, as well as the precise experimental conditions.
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the central role of acyl-CoAs in metabolism, the following diagrams are provided.
Detailed Experimental Protocols
Reproducible and reliable data are contingent on meticulous experimental execution. The following are detailed protocols for three common acyl-CoA extraction methods.
Method 1: 5-Sulfosalicylic Acid (SSA) Precipitation
This method is effective for the extraction of short-chain acyl-CoAs and is relatively simple to perform.[6]
Materials:
-
Frozen tissue sample (20-50 mg)
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Pre-chilled microcentrifuge tubes
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh the frozen tissue and place it in a pre-chilled mortar. Add liquid nitrogen to maintain a brittle consistency and grind the tissue to a fine powder.[6]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. Homogenize immediately using a bead beater or ultrasonic homogenizer.[6]
-
Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to facilitate complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.[6] The sample is now ready for LC-MS/MS analysis or can be stored at -80°C.
Method 2: Methanol-Chloroform Extraction with Solid-Phase Extraction (SPE)
This method is suitable for a broader range of acyl-CoAs and includes a solid-phase extraction step for sample clean-up.
Materials:
-
Frozen tissue sample
-
Methanol
-
Chloroform
-
10 mM Ammonium Formate
-
Solid-Phase Extraction (SPE) column (e.g., C18)
-
2% Formic Acid
-
2% Ammonium Hydroxide
-
5% Ammonium Hydroxide
-
50% Methanol
Procedure:
-
Homogenization: Homogenize the frozen tissue in a pre-chilled mixture of methanol and chloroform.
-
Phase Separation: Add 10 mM ammonium formate and chloroform to the homogenate, vortex, and centrifuge to separate the aqueous and organic phases. The acyl-CoAs will be in the upper aqueous layer.[1]
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with methanol and then equilibrate with deionized water.[1]
-
Load the collected aqueous supernatant onto the column.[1]
-
Wash the column with 2% formic acid followed by methanol.[1]
-
Elute the acyl-CoAs with 2% ammonium hydroxide, followed by a second elution with 5% ammonium hydroxide. Combine the eluted fractions.[1]
-
-
Sample Concentration and Reconstitution: Dry the combined eluates under a gentle stream of nitrogen. Reconstitute the dried extract in 50% methanol for LC-MS/MS analysis.[1]
Method 3: Perchloric Acid (PCA) Extraction
This is a classical method for deproteinization and extraction of acid-soluble metabolites, including short-chain acyl-CoAs.
Materials:
-
Frozen tissue sample
-
0.5 M Perchloric Acid (PCA)
-
4 M Perchloric Acid
-
5 M K₂CO₃
-
Liquid nitrogen
Procedure:
-
Homogenization: Homogenize the frozen tissue powder in 0.5 M perchloric acid in liquid nitrogen to immediately quench enzymatic reactions.[4]
-
Acidification and Incubation: After thawing, add 4 M perchloric acid and incubate the homogenate on ice for 30 minutes with occasional mixing.[4]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Neutralization and Supernatant Collection: Carefully collect the supernatant and neutralize it with 5 M K₂CO₃. Centrifuge again to remove the potassium perchlorate precipitate. The resulting supernatant contains the acyl-CoAs and is ready for analysis or storage at -80°C.[4]
Conclusion
The optimal method for acyl-CoA extraction is dependent on the specific research question, the acyl-CoA species of interest, and the available instrumentation. For broad profiling of short-chain acyl-CoAs, SSA precipitation offers a simple and effective approach. For enhanced purity and analysis of a wider range of acyl-CoAs, a solvent extraction combined with SPE is recommended. While classical, PCA extraction remains a viable option. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers to select and implement the most suitable acyl-CoA extraction strategy for their studies, ultimately leading to more accurate and reliable metabolic insights.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
Assessing the Purity of Synthetic (7Z,10Z)-Hexadecadienoyl-CoA: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals working with lipid metabolism and signaling, the purity of synthetic lipid reagents is paramount to ensure the validity and reproducibility of experimental results. (7Z,10Z)-Hexadecadienoyl-CoA, a specific unsaturated long-chain fatty acyl-CoA, is a critical substrate in various biochemical assays. This guide provides a comparative overview of key analytical techniques for assessing its purity, complete with experimental protocols and data presentation to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Techniques
The purity of synthetic this compound can be determined by several analytical methods, each with its own set of advantages and limitations. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance of the adenine moiety in Coenzyme A. | Quantitative purity (% area), detection of UV-absorbing impurities. | Widely available, robust, good for quantification. | Lower sensitivity and specificity compared to MS; non-UV absorbing impurities are not detected. |
| LC-MS/MS | Separation by chromatography followed by mass analysis of the intact molecule and its fragments. | Confirms molecular weight, provides structural information, highly sensitive quantification, and identifies impurities. | High sensitivity and specificity, definitive identification. | Requires specialized equipment and expertise, potential for matrix effects. |
| Enzymatic Assay | Measures the activity of an enzyme that specifically utilizes the acyl-CoA as a substrate. | Functional purity and activity of the synthetic compound. | Assesses biological activity, can be highly sensitive. | Indirect measure of purity, susceptible to interference by inhibitors or activators of the enzyme. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of analytical techniques for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is adapted from established methods for the analysis of long-chain polyunsaturated acyl-CoAs.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 75 mM KH₂PO₄
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid
-
This compound standard and sample solutions
Procedure:
-
Sample Preparation: Dissolve the synthetic this compound in an appropriate solvent (e.g., water or a buffer compatible with the mobile phase) to a known concentration.
-
Chromatographic Conditions:
-
Set the column temperature to 35°C.
-
Set the flow rate to 0.5 mL/min.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 44% Mobile Phase B).
-
Set the UV detector to 260 nm.
-
-
Gradient Elution:
-
Inject the sample onto the column.
-
Run a linear gradient to increase the concentration of Mobile Phase B to elute the this compound and any impurities. A typical gradient might involve increasing Mobile Phase B to 50% over 80 minutes.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methods developed for the sensitive quantification of long-chain acyl-CoAs.[2][3][4]
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C8 or C18 column (e.g., 2.1 mm I.D. x 150 mm, 1.7 µm particle size)
Reagents:
-
Mobile Phase A: 15 mM ammonium hydroxide in water
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile
-
This compound standard and sample solutions
Procedure:
-
Sample Preparation: Prepare a dilution series of the synthetic this compound in a suitable solvent (e.g., methanol:water 1:1).
-
Chromatographic Conditions:
-
Set the column temperature as required (e.g., 40°C).
-
Set the flow rate to 0.4 mL/min.
-
-
Gradient Elution:
-
Inject the sample.
-
Use a binary gradient, for example: start at 20% B, increase to 45% B over 2.8 min, then adjust as needed to achieve good separation.[2]
-
-
Mass Spectrometry Conditions:
-
Operate in positive ESI mode.
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). For acyl-CoAs, a characteristic neutral loss of 507 Da from the precursor ion is often monitored.[4]
-
Optimize MS parameters (e.g., collision energy) by direct infusion of a standard solution.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and specific mass transition.
-
Quantify the compound using a standard curve.
-
Screen for potential impurities by looking for other related mass transitions.
-
Enzymatic Assay using Acyl-CoA Synthetase
This protocol outlines a general method to assess the functional purity of the synthetic acyl-CoA by measuring its utilization by an acyl-CoA synthetase. This can be adapted from commercially available kits or established radiometric assays.[5][6]
Instrumentation:
-
Spectrophotometer or fluorometer
-
Incubator (37°C)
Reagents:
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
ATP
-
Coenzyme A (for the synthesis reaction if starting from the fatty acid)
-
Long-chain acyl-CoA synthetase
-
Detection reagents (e.g., a coupled enzyme system that produces a fluorescent or colorimetric product)
-
Synthetic this compound sample
Procedure:
-
Reaction Setup: In a microplate well or cuvette, combine the assay buffer, ATP, and the detection reagents.
-
Enzyme Addition: Add the acyl-CoA synthetase to the reaction mixture.
-
Substrate Addition: Initiate the reaction by adding the synthetic this compound.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis:
-
Compare the activity obtained with the synthetic sample to that of a known high-purity standard.
-
A lower-than-expected activity may indicate the presence of impurities that inhibit the enzyme or that the stated concentration of the active compound is incorrect.
-
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for purity assessment by HPLC-UV.
Caption: Workflow for purity assessment by LC-MS/MS.
Caption: Workflow for functional purity assessment by enzymatic assay.
Conclusion
The choice of method for assessing the purity of synthetic this compound depends on the specific requirements of the research. For routine quality control, HPLC-UV provides a robust and quantitative measure of purity. When definitive identification and the highest sensitivity for impurity detection are required, LC-MS/MS is the method of choice. Enzymatic assays provide a valuable orthogonal approach by confirming the biological activity of the synthetic material. For comprehensive characterization, a combination of these methods is recommended to ensure the quality and reliability of your experimental data.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
A Guide to Inter-Laboratory Comparison of (7Z,10Z)-Hexadecadienoyl-CoA Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the measurement of (7Z,10Z)-Hexadecadienoyl-CoA, a significant long-chain fatty acyl-CoA. While direct inter-laboratory comparison data for this specific molecule is not publicly available, this document summarizes expected performance based on general lipidomics and acyl-CoA analyses, details established experimental protocols, and presents relevant biological context to aid researchers in their study design and interpretation of results.
Data Presentation: Expected Performance in Long-Chain Fatty Acyl-CoA Measurement
Quantitative analysis of long-chain fatty acyl-CoAs is known to have variability between laboratories. Inter-laboratory studies on broader lipidomics and metabolomics reveal that coefficients of variation (CVs) can be substantial.[1][2] However, the use of standardized methods and kits can significantly improve reproducibility.[3] The following table summarizes typical performance metrics that can be expected for the analysis of long-chain fatty acyl-CoAs, such as this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Performance Metric | Typical Value | Notes |
| Intra-Assay Precision (CV) | 1.2% - 10% | Represents the variability within a single analytical run.[4][5] |
| Inter-Assay Precision (CV) | 2.6% - 12.2% | Represents the variability between different analytical runs on different days.[4][5] |
| Accuracy | 94.8% - 110.8% | The closeness of a measured value to a standard or known value.[4] |
| Lower Limit of Quantification (LLOQ) | 1 - 5 fmol | The lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy.[6] |
This data is generalized from studies on various long-chain fatty acyl-CoAs and may not be directly representative of this compound. Actual performance may vary based on the laboratory, instrumentation, and specific protocol used.
Experimental Protocols
The gold standard for the sensitive and specific quantification of long-chain fatty acyl-CoAs is LC-MS/MS.[4][5][6][7] Below is a detailed, representative protocol.
Protocol: Quantification of this compound by LC-MS/MS
-
Sample Preparation (from tissue)
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue (100-200 mg) in a suitable extraction solvent (e.g., 2.5% sulfosalicylic acid).[7]
-
Add an internal standard (e.g., C17:0-CoA) to each sample for normalization.[5]
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant for analysis. Solid-phase extraction (SPE) can be used for further cleanup if necessary, though some methods aim to avoid it to prevent loss of certain analytes.[4][7]
-
-
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 100 × 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: Ammonium hydroxide in water (pH 10.5).[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time to elute the acyl-CoAs.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive electrospray ionization (ESI+).[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
Precursor Ion (Q1): The m/z of the protonated this compound molecule.
-
Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., neutral loss of 507 Da).[4]
-
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used.[4]
-
-
Quantification
-
Generate a standard curve using a serial dilution of a this compound analytical standard of known concentration.
-
Normalize the peak area of the analyte to the peak area of the internal standard.
-
Calculate the concentration of this compound in the samples by interpolating from the standard curve.
-
Alternative Method: Fluorimetric Assay
For high-throughput screening or when an LC-MS/MS is not available, fluorimetric assay kits offer an alternative.[9] These assays use a series of enzymatic reactions that consume the fatty acyl-CoA and produce a fluorescent product. The fluorescence intensity is proportional to the amount of fatty acyl-CoA in the sample. While less specific than LC-MS/MS (as they may detect a range of fatty acyl-CoAs), they are rapid and sensitive.[9][10]
Mandatory Visualization
Signaling and Metabolic Context
This compound is a metabolite of conjugated linoleic acid (CLA) and belongs to the class of long-chain fatty acids.[11] Long-chain fatty acyl-CoAs are central molecules in energy metabolism and cellular signaling. The diagram below illustrates a generalized pathway for fatty acid metabolism.
Caption: Generalized pathway of fatty acid activation and metabolism.
Experimental Workflow
The following diagram outlines the key steps in the LC-MS/MS-based quantification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. mdpi.com [mdpi.com]
- 11. Human Metabolome Database: Showing metabocard for 7Z,10Z-Hexadecadienoic acid (HMDB0000477) [hmdb.ca]
Comparative Kinetic Analysis of Enzymes in Polyunsaturated Fatty Acid Metabolism
For researchers, scientists, and drug development professionals, understanding the enzymatic kinetics of polyunsaturated fatty acid (PUFA) metabolism is crucial for elucidating metabolic pathways and developing targeted therapeutic strategies. This guide provides a comparative analysis of the kinetic performance of key enzymes involved in the processing of dienoyl-CoA intermediates, with a focus on substrates structurally related to (7Z,10Z)-Hexadecadienoyl-CoA.
While specific kinetic data for enzymes acting directly on this compound is limited in publicly available literature, a comprehensive understanding can be built by examining the kinetics of enzymes that process similar dienoyl-CoA structures. The primary enzymes involved in the metabolism of these intermediates are 2,4-dienoyl-CoA reductase (DECR), acyl-CoA dehydrogenases (ACADs), and enoyl-CoA isomerase. These enzymes are essential for the β-oxidation of PUFAs, a vital process for energy production.[1] This guide synthesizes available kinetic data, details experimental protocols for enzyme activity assays, and provides visual representations of the metabolic context and experimental workflows.
Comparative Kinetic Data
The kinetic parameters of enzymes are critical indicators of their efficiency and substrate specificity. Below is a summary of reported kinetic data for 2,4-dienoyl-CoA reductase with various substrates. Direct Michaelis-Menten kinetic data for ACADs and enoyl-CoA isomerase with dienoyl-CoA substrates are less common in the literature, reflecting a potential area for further investigation.
| Enzyme | Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Assay Method | Reference |
| 2,4-Dienoyl-CoA Reductase | Rat Liver Mitochondria | trans-2,trans-4-Hexadienoyl-CoA | 10.5 ± 1.2 | 1.8 ± 0.1 | Spectrophotometric | [2] |
| 2,4-Dienoyl-CoA Reductase | Rat Liver Mitochondria | 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | 3.2 ± 0.4 | 2.5 ± 0.1 | Spectrophotometric | [2] |
| Peroxisomal 2,4-Dienoyl-CoA Reductase (pDCR) | Human Peroxisomes | Short-chain Acyl-CoAs (e.g., C6) | > 6-fold higher than long-chain | Not Specified | Biochemical | [2] |
| Peroxisomal 2,4-Dienoyl-CoA Reductase (pDCR) | Human Peroxisomes | Long-chain Acyl-CoAs (≥ C10) | Not Specified | Not Specified | Biochemical | [2] |
Experimental Protocols
Accurate and reproducible experimental protocols are the foundation of reliable kinetic analysis. The following are detailed methodologies for assaying the activity of key enzymes involved in dienoyl-CoA metabolism.
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This assay measures the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a 2,4-dienoyl-CoA substrate.[3][4]
Materials:
-
Purified or partially purified 2,4-dienoyl-CoA reductase
-
5-Phenyl-2,4-pentadienoyl-CoA (or other suitable 2,4-dienoyl-CoA substrate)
-
NADPH
-
100 mM Potassium phosphate (B84403) buffer, pH 7.4
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare the Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Prepare Reagent Solutions:
-
NADPH solution: Prepare a 10 mM stock solution in the assay buffer.
-
Substrate solution: Prepare a 1 mM stock solution of 5-phenyl-2,4-pentadienoyl-CoA in the assay buffer.
-
-
Assay Mixture Preparation (per 1 mL reaction):
-
850 µL of 100 mM potassium phosphate buffer, pH 7.4
-
50 µL of 10 mM NADPH solution (final concentration: 0.5 mM)
-
50 µL of enzyme preparation (appropriately diluted)
-
-
Initiate the Reaction:
-
Pre-incubate the assay mixture at 37°C for 5 minutes.
-
Add 50 µL of 1 mM 5-phenyl-2,4-pentadienoyl-CoA solution (final concentration: 50 µM) to start the reaction.[2]
-
-
Measurement:
-
Immediately place the cuvette in the spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.[2]
-
-
Calculation of Enzyme Activity:
-
Determine the linear rate of absorbance change (ΔA_340_/min).
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
ETF Fluorescence Reduction Assay for Acyl-CoA Dehydrogenase Activity
This is a highly sensitive and specific method for measuring the activity of acyl-CoA dehydrogenases (ACADs). The assay follows the decrease in the intrinsic fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD.[5]
Materials:
-
Purified or partially purified acyl-CoA dehydrogenase
-
Recombinant or purified porcine electron transfer flavoprotein (ETF)
-
Acyl-CoA substrate (e.g., a dienoyl-CoA)
-
Anaerobic environment (e.g., glove box or by using an oxygen-scavenging system)
-
Fluorometer
Procedure:
-
Prepare Assay Buffer: A suitable buffer such as potassium phosphate or Tris-HCl at a physiological pH.
-
Deoxygenation: The assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen. This can be achieved by working in an anaerobic chamber or by using an enzymatic deoxygenation system.[5]
-
Assay Mixture Preparation:
-
Assay buffer
-
A known concentration of ETF
-
The ACAD enzyme preparation
-
-
Initiate the Reaction:
-
Add the acyl-CoA substrate to the deoxygenated assay mixture.
-
-
Data Acquisition:
-
Monitor the decrease in ETF fluorescence over time. The excitation and emission wavelengths will depend on the specific fluorometer and ETF preparation but are typically in the range of 380-450 nm for excitation and 490-530 nm for emission.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
-
To determine kinetic parameters (K_m_ and V_max_), the assay is performed at varying substrate concentrations, and the initial rates are fitted to the Michaelis-Menten equation.
-
Visualizing the Metabolic and Experimental Landscape
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (7Z,10Z)-Hexadecadienoyl-CoA and Palmitoyl-CoA: Metabolic Fates and Cellular Impacts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical properties and cellular effects of the saturated fatty acyl-CoA, palmitoyl-CoA, and the polyunsaturated fatty acyl-CoA, (7Z,10Z)-Hexadecadienoyl-CoA. While palmitoyl-CoA is extensively studied as a key player in metabolism and lipotoxicity, research on this compound is less extensive. This comparison leverages the well-documented dichotomy between saturated and polyunsaturated fatty acids to infer and contrast their respective roles in critical cellular processes.
Biochemical and Metabolic Overview
Palmitoyl-CoA is the activated form of palmitic acid, a ubiquitous 16-carbon saturated fatty acid. It serves as a central hub in cellular metabolism, acting as a primary substrate for energy production via mitochondrial beta-oxidation and as a building block for complex lipids like sphingolipids.[1] Conversely, this compound is an activated polyunsaturated fatty acid (PUFA), a metabolite of conjugated linoleic acid (CLA).[2] While it also undergoes beta-oxidation, its unsaturated nature suggests distinct effects on membrane composition and cellular signaling pathways.
| Property | This compound | Palmitoyl-CoA |
| Parent Fatty Acid | (7Z,10Z)-Hexadecadienoic Acid | Palmitic Acid |
| Chemical Formula | C₃₇H₆₀N₇O₁₇P₃S | C₃₇H₆₄N₇O₁₇P₃S |
| Saturation | Polyunsaturated (2 double bonds) | Saturated |
| Primary Metabolic Fate | Beta-oxidation, Incorporation into phospholipids | Beta-oxidation, Sphingolipid & Triglyceride synthesis[1] |
| Key Cellular Role | Modulator of membrane fluidity, Potential anti-inflammatory signaling[2] | Energy substrate, Signaling molecule in metabolic stress[3] |
Comparative Effects on Cellular Processes
The structural difference between these two molecules—the presence of double bonds in this compound—underpins their divergent effects on cellular health, particularly concerning insulin resistance, endoplasmic reticulum (ER) stress, and apoptosis.
Insulin Resistance
Excess intracellular palmitoyl-CoA is a well-established driver of skeletal muscle insulin resistance.[4] High levels of palmitoyl-CoA can inhibit ADP transport into the mitochondria, leading to increased reactive oxygen species (ROS) emission and impaired insulin signaling.[4][5] Furthermore, the accumulation of its metabolic byproducts, such as diacylglycerols (DAGs) and ceramides, activates protein kinase C (PKC) isoforms, which in turn phosphorylate and inhibit key components of the insulin signaling cascade, like the insulin receptor substrate (IRS-1) and Akt.[6][7] This ultimately reduces glucose transporter 4 (GLUT4) translocation and cellular glucose uptake.[7]
In contrast, polyunsaturated fatty acids often exhibit protective or neutral effects. They can be more readily incorporated into triglycerides, a more inert storage form, thus preventing the accumulation of lipotoxic intermediates.[8] The parent fatty acid of this compound is noted for its potential role in modulating lipid metabolism, which may counteract the detrimental effects observed with palmitoyl-CoA.[2]
Endoplasmic Reticulum (ER) Stress and Apoptosis
Palmitoyl-CoA is a potent inducer of ER stress, a condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen.[9][10] This triggers the Unfolded Protein Response (UPR), and if the stress is prolonged, it activates pro-apoptotic pathways involving the transcription factor CHOP and the activation of caspase enzymes, leading to programmed cell death (lipoapoptosis).[9][11] This mechanism is particularly relevant in the dysfunction and death of pancreatic β-cells under lipotoxic conditions.[9][11]
Polyunsaturated fatty acyl-CoAs generally do not induce ER stress to the same extent. In fact, some unsaturated fatty acids can protect cells from palmitate-induced apoptosis by promoting its esterification into neutral lipids.[8][11] While some PUFAs can induce apoptosis, especially in cancer cells, this often occurs through mechanisms distinct from SFA-induced ER stress, such as the generation of oxidative products.[12][13][14][15] The potential anti-inflammatory properties of (7Z,10Z)-hexadecadienoic acid suggest its activated form would likely mitigate, rather than exacerbate, ER stress-induced cell death.[2]
Summary of Cellular Effects
| Cellular Process | Effect of this compound (Inferred) | Effect of Palmitoyl-CoA |
| Insulin Signaling (Akt Phosphorylation) | Neutral or Protective | Inhibitory[4][7] |
| ER Stress (CHOP Expression) | Low to None / Protective | Inductive[8][9] |
| Apoptosis (Caspase-3 Activation) | Protective or Pro-apoptotic (context-dependent)[11][14] | Inductive (via ER Stress)[9][11] |
| Inflammatory Signaling | Anti-inflammatory[2] | Pro-inflammatory |
| Mitochondrial ROS Production | Lower | Higher[4] |
Diagrams of Pathways and Workflows
Experimental Protocols
Quantification of Intracellular Acyl-CoAs by LC-MS/MS
This method allows for the precise measurement of different fatty acyl-CoA species within a cell or tissue sample.
-
Sample Preparation: Homogenize cell pellets or tissue in a cold buffer and add a known amount of an internal standard (e.g., ¹³C-labeled acyl-CoAs).
-
Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the acyl-CoA species from other cellular components.
-
Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the individual acyl-CoA molecules based on their mass-to-charge ratio.[16][17]
-
Data Normalization: Normalize the signal of the endogenous acyl-CoAs to the signal of the internal standard to determine their absolute concentrations.[16]
Insulin Resistance Assay (Akt Phosphorylation by Western Blot)
This protocol assesses the integrity of the insulin signaling pathway by measuring the phosphorylation of a key downstream effector, Akt.
-
Cell Culture and Treatment: Plate C2C12 myotubes (or other relevant cell lines) and treat with vehicle, palmitoyl-CoA (e.g., 0.5 mM for 16 hours), or this compound for the desired duration.[7]
-
Insulin Stimulation: Starve cells in serum-free media for 2-4 hours, then stimulate with 100 nM insulin for 15-30 minutes.
-
Lysis and Protein Quantification: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Western Blotting: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band density using imaging software. The ratio of phospho-Akt to total Akt indicates the level of insulin sensitivity. A decrease in this ratio in treated cells compared to control indicates insulin resistance.[7]
Apoptosis Assay (Fluorometric Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner enzyme in the apoptotic cascade.
-
Cell Culture and Treatment: Plate cells (e.g., pancreatic β-cells, hepatocytes) and treat with the fatty acyl-CoAs for 6-24 hours.[9]
-
Lysis: Lyse the cells according to the manufacturer's protocol for the specific caspase-3 activity kit.
-
Assay Reaction: Incubate the cell lysate with a specific caspase-3 substrate (e.g., Ac-DEVD-AFC) which releases a fluorescent molecule upon cleavage.
-
Measurement: Measure the fluorescence using a fluorometer at the appropriate excitation/emission wavelengths (e.g., 400/505 nm for AFC).
-
Analysis: Compare the fluorescence levels of treated samples to untreated controls. An increase in fluorescence indicates higher caspase-3 activity and apoptosis.[9][12]
References
- 1. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Buy 7Z,10Z-hexadecadienoic acid | 28290-73-5 [smolecule.com]
- 3. Palmitoyl-CoA → Term [lifestyle.sustainability-directory.com]
- 4. Rapid Repression of ADP Transport by Palmitoyl-CoA Is Attenuated by Exercise Training in Humans: A Potential Mechanism to Decrease Oxidative Stress and Improve Skeletal Muscle Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights into the development of insulin resistance: Unraveling the interaction of physical inactivity, lipid metabolism and mitochondrial biology [frontiersin.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. Modulation of palmitate-induced endoplasmic reticulum stress and apoptosis in pancreatic β-cells by stearoyl-CoA desaturase and Elovl6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A role for aberrant protein palmitoylation in FFA-induced ER stress and β-cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitate induces endoplasmic reticulum stress and autophagy in mature adipocytes: implications for apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidized unsaturated fatty acids induce apoptotic cell death in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Involvement of Polyunsaturated Fatty Acids in Apoptosis Mechanisms and Their Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to High-Throughput Acyl-CoA Synthetase Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate and efficient measurement of acyl-CoA synthetase (ACS) activity is paramount. These enzymes play a crucial role in the activation of fatty acids, a gateway step for numerous metabolic pathways, including beta-oxidation and the synthesis of complex lipids.[1] Dysregulation of ACS activity has been implicated in various metabolic diseases, making these enzymes attractive targets for therapeutic intervention.[2][3]
This guide provides an objective comparison of common high-throughput assay methodologies for measuring ACS activity, supported by experimental data and detailed protocols. We will delve into the principles, performance, and practical considerations of fluorometric, radiometric, and mass spectrometry-based approaches to assist you in selecting the most suitable assay for your research needs.
Quantitative Comparison of Acyl-CoA Synthetase Assay Methods
The selection of an appropriate assay often depends on the specific requirements for sensitivity, throughput, and the nature of the biological sample. Below is a summary of key performance metrics for commonly employed high-throughput ACS assays.
| Assay Type | Principle | Detection Method | Sensitivity (LOD) | Throughput | Key Advantages | Key Disadvantages |
| Fluorometric Assay | Enzymatic coupling of acyl-CoA production to the generation of a fluorescent product.[3][4][5] | Fluorescence (Ex/Em ~535/587 nm)[3][4][5] | As low as 5 mU/µl[3][4][5] | High | Rapid, sensitive, non-radioactive, amenable to automation.[3][6] | Indirect measurement, potential for interference from sample components. |
| Radiometric Assay | Measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[1] | Scintillation counting[1] | High sensitivity, allows for analysis of small samples like biopsies.[1] | Moderate | Direct measurement of product formation, high sensitivity.[1] | Requires handling of radioactive materials, lower throughput, involves phase partitioning.[1] |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry to directly quantify acyl-CoA species.[7][8] | Mass spectrometry[7][8] | Very high sensitivity and specificity.[7] | Low to Moderate | Gold standard for acyl-CoA analysis, allows for multiplexing (profiling of multiple acyl-CoAs).[7][9] | Requires specialized equipment, complex sample preparation, lower throughput compared to plate-based assays.[7][9] |
Experimental Protocols
Detailed and reproducible experimental methods are fundamental for obtaining reliable data. Below are generalized protocols for the key high-throughput assays for ACS activity.
High-Throughput Fluorometric Assay Protocol (Based on Commercial Kits)
This protocol is a generalized procedure based on commercially available fluorometric assay kits.[3][4][5]
Materials:
-
96-well black microplate with a clear bottom
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
-
ACS Assay Buffer
-
ACS Substrate (fatty acid)
-
ATP and Coenzyme A
-
Enzyme Mix, Developer Mix, and Converter Mix (as provided in kits)
-
Fluorescent Probe (e.g., OxiRed Probe)
-
ACS Positive Control
-
Samples (cell/tissue lysates or purified enzyme)
Procedure:
-
Sample Preparation: Homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10^6) in ice-cold ACS Assay Buffer.[3][4] Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material.[3][4] Collect the supernatant for the assay.
-
Standard Curve Preparation: Prepare a standard curve using a stable product of the coupled reaction (e.g., H₂O₂).[4]
-
Reaction Setup:
-
Add samples to the wells of the 96-well plate. For each sample, prepare a parallel well for a sample background control.
-
Prepare a Reaction Mix containing ACS Assay Buffer, ACS Substrate, ATP, CoA, Enzyme Mix, Converter Mix, Developer Mix, and the fluorescent probe.
-
Prepare a Background Control Mix that is identical to the Reaction Mix but lacks the ACS substrate.
-
-
Assay Measurement:
-
Add the Reaction Mix to the sample wells and the Background Control Mix to the sample background control wells.
-
Immediately begin measuring the fluorescence in a kinetic mode at 37°C for at least 30 minutes, with readings every 1-2 minutes.[4]
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence.
-
Determine the rate of fluorescence increase (slope) for each sample.
-
Calculate the ACS activity based on the standard curve.
-
Radiometric Assay Protocol
This protocol is a generalized procedure for a traditional radiometric ACS assay.[1]
Materials:
-
Radiolabeled fatty acid (e.g., [¹⁴C]oleic acid) complexed to bovine serum albumin (BSA)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 200 mM KCl)[10]
-
ATP and Coenzyme A solutions
-
Cell or tissue lysate
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, Coenzyme A, and the cell/tissue lysate.
-
Initiate Reaction: Start the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination and Extraction: Stop the reaction by adding a mixture of isopropanol/heptane/water. This will partition the unincorporated radiolabeled fatty acid into the organic phase, while the radiolabeled acyl-CoA remains in the aqueous phase.
-
Quantification:
-
Carefully remove a portion of the aqueous phase containing the radiolabeled acyl-CoA.
-
Add it to a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the amount of acyl-CoA produced based on the specific activity of the radiolabeled fatty acid.
LC-MS/MS-Based Quantification of Acyl-CoAs
While not a direct high-throughput assay for enzymatic activity, LC-MS/MS is a high-throughput method for the sensitive and specific quantification of acyl-CoA species, the products of the ACS reaction.[7][8]
Brief Overview of the Method:
-
Acyl-CoA Extraction: Extract acyl-CoAs from tissues or cells using a solvent precipitation method (e.g., with methanol/chloroform/water).[9]
-
LC Separation: Separate the different acyl-CoA species using a reverse-phase liquid chromatography column.[8]
-
MS/MS Detection: Detect and quantify the acyl-CoAs using a tandem mass spectrometer. This is typically done in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[8]
-
Data Analysis: Quantify the amount of each acyl-CoA species by comparing its signal to that of a known amount of an internal standard.
Visualizing Acyl-CoA Synthetase Pathways and Assay Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate key concepts.
Caption: Enzymatic reaction and metabolic fate of acyl-CoA.
Caption: Workflow of a high-throughput fluorometric ACS assay.
Caption: Comparative workflow of major ACS assay methodologies.
Conclusion
The choice of a high-throughput assay for acyl-CoA synthetase activity should be guided by the specific research question, available instrumentation, and desired throughput.[9] For rapid screening of large compound libraries, fluorometric assays offer an excellent balance of speed, sensitivity, and convenience.[3][5] When high sensitivity and direct measurement are paramount, and the handling of radioisotopes is feasible, the radiometric assay remains a robust option.[1] For comprehensive profiling of multiple acyl-CoA species with the highest degree of specificity and sensitivity, LC-MS/MS is the undisputed gold standard, though with lower throughput for enzymatic activity screening.[7][9] By understanding the strengths and limitations of each method, researchers can make informed decisions to advance their studies in the critical area of lipid metabolism.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 3. store.genprice.com [store.genprice.com]
- 4. abcam.cn [abcam.cn]
- 5. AffiASSAY® Acyl-CoA Synthetase Fluorometric Assay Kit | AffiGEN [affiassay.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unraveling the Link: (7Z,10Z)-Hexadecadienoyl-CoA and Its Influence on Gene Expression
A Comparative Guide for Researchers
In the intricate world of cellular signaling and metabolic regulation, fatty acids and their activated forms, acyl-CoAs, play a pivotal role that extends beyond simple energy storage. This guide delves into the correlation between the levels of a specific polyunsaturated fatty acyl-CoA, (7Z,10Z)-Hexadecadienoyl-CoA, and the complex tapestry of gene expression. While direct quantitative data for this specific molecule remains an emerging area of research, this document provides a comparative analysis of the known and proposed mechanisms of action, supported by experimental data from closely related fatty acids. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential regulatory functions of this and similar molecules.
Proposed Mechanisms of Gene Regulation by this compound
This compound, the activated form of (7Z,10Z)-Hexadecadienoic acid, is a metabolite of conjugated linoleic acid (CLA). Research suggests that, like other polyunsaturated fatty acids (PUFAs), it may influence gene expression through several key pathways.
One major proposed mechanism is the modulation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs) . Fatty acids and their derivatives are known to be natural ligands for PPARs. Upon activation, PPARs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivator proteins, initiating the transcription of genes involved in lipid metabolism, inflammation, and cellular differentiation.
Another significant pathway involves the regulation of Sterol Regulatory Element-Binding Proteins (SREBPs) . SREBPs are key transcription factors that control the expression of genes required for cholesterol and fatty acid synthesis. Studies on other PUFAs have shown that they can suppress the maturation and nuclear translocation of SREBP-1, leading to a coordinated downregulation of lipogenic genes. It is hypothesized that this compound may exert similar effects.
Furthermore, (7Z,10Z)-Hexadecadienoic acid is suggested to possess anti-inflammatory properties . This implicates the modulation of inflammatory gene expression, likely through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.
Comparative Experimental Data: A Case Study with 10(Z)-Hexadecenoic Acid
Direct experimental data correlating this compound levels with gene expression is not yet widely available. However, a study on the closely related monounsaturated fatty acid, 10(Z)-hexadecenoic acid , provides valuable insights into the potential effects. In this study, murine peritoneal macrophages were treated with 10(Z)-hexadecenoic acid, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response. The global changes in gene expression were then analyzed using RNA sequencing (RNA-seq).
The results demonstrated that pre-treatment with 10(Z)-hexadecenoic acid significantly suppressed the expression of genes downstream of Toll-like receptor 4 (TLR4), a key receptor in the inflammatory response. Specifically, Gene Set Enrichment Analysis (GSEA) revealed a downregulation of pathways associated with the transcription factors NF-κB and Interferon Regulatory Factors (IRFs) .
Table 1: Summary of Downregulated Gene Sets in Macrophages Treated with 10(Z)-Hexadecenoic Acid
| Pathway Category | Representative Downregulated Genes | Putative Function |
| NF-κB Signaling | Il6, Tnf, Cxcl1, Ccl2 | Pro-inflammatory cytokines and chemokines |
| IRF Signaling | Ifit1, Isg15, Oas1 | Interferon-stimulated genes, antiviral response |
This data suggests that a primary mechanism of action for this class of fatty acids is the attenuation of inflammatory gene expression by targeting key transcription factor pathways.
Experimental Protocols
To facilitate further research, this section provides a detailed methodology for a typical experiment designed to assess the impact of a fatty acid on gene expression.
Cell Culture and Treatment
-
Cell Line: Murine peritoneal macrophages or a relevant cell line (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Plating: Cells are seeded in multi-well plates at a density that allows for optimal growth and response to treatment.
-
Fatty Acid Preparation: The fatty acid of interest (e.g., 10(Z)-hexadecenoic acid) is dissolved in a suitable vehicle (e.g., ethanol or DMSO) to create a stock solution.
-
Treatment: The culture medium is replaced with fresh medium containing the desired concentration of the fatty acid or vehicle control. Cells are incubated for a predetermined period (e.g., 1 hour).
-
Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) at a specific concentration (e.g., 1 µg/mL) for a defined duration (e.g., 12 hours) to induce gene expression changes.
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation: RNA-seq libraries are prepared from the isolated RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.
-
Alignment: The cleaned reads are aligned to a reference genome using a splicing-aware aligner (e.g., STAR).
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the treatment and control groups.
-
Pathway Analysis: Gene Set Enrichment Analysis (GSEA) or other pathway analysis tools are used to identify biological pathways that are significantly enriched in the set of differentially expressed genes.
Conclusion and Future Directions
While direct evidence for the correlation of this compound levels with gene expression is still in its nascent stages, the available information on related fatty acids provides a strong foundation for future research. The proposed mechanisms involving the modulation of key transcription factors like PPARs, SREBPs, and NF-κB offer promising avenues for investigation. The experimental framework outlined in this guide provides a robust methodology for researchers to quantitatively assess the impact of this compound and other lipid molecules on the transcriptome. Future studies employing transcriptomic and proteomic approaches will be crucial in elucidating the precise molecular interactions and downstream functional consequences of this and other bioactive lipids, paving the way for potential therapeutic applications in metabolic and inflammatory diseases.
Safety Operating Guide
Proper Disposal Procedures for (7Z,10Z)-Hexadecadienoyl-CoA
Effective management and disposal of (7Z,10Z)-Hexadecadienoyl-CoA are critical for maintaining laboratory safety and environmental compliance. As a thioester, this compound requires careful handling due to its potential reactivity. This guide provides detailed protocols for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals. The primary recommendation is to treat it as hazardous chemical waste and arrange for its collection by a licensed waste management contractor. For small quantities, a laboratory-scale chemical deactivation procedure can be employed to hydrolyze the thioester bond, rendering the molecule less reactive prior to disposal.
I. Core Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate safety measures are in place.
-
Personal Protective Equipment (PPE): Standard laboratory PPE must be worn at all times. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[1]
-
Ventilation: All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential aerosols or vapors.[1]
-
Spill Management: In the event of a spill, it should be contained and absorbed using a non-combustible absorbent material such as sand or vermiculite. The collected material must then be disposed of as hazardous waste.[1]
II. Disposal Pathways
There are two primary methods for the disposal of this compound. The choice of method will depend on the quantity of waste and institutional policies.
Method 1: Disposal via Licensed Waste Management Contractor (Recommended for all quantities)
This is the most direct and highly recommended method for the disposal of this compound.
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate this waste from other laboratory waste to prevent unintended reactions.
-
-
Waste Collection and Storage:
-
Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: Collect contaminated solids in a separate, clearly labeled, and sealed hazardous waste container.
-
Ensure containers are made of a compatible material and are kept tightly closed when not in use.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," the concentration (if in solution), and any other information required by your institution's Environmental Health & Safety (EHS) office.[1]
-
-
Arranging for Pickup:
-
Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.[1]
-
Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.
-
Method 2: Laboratory-Scale Chemical Deactivation (For Small Quantities)
For small quantities of this compound, a chemical deactivation step can be performed to hydrolyze the thioester bond, a reaction known as saponification.[1][2] This process converts the thioester into a carboxylate salt and Coenzyme A, which are generally less reactive. This procedure must be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
-
Objective: To hydrolyze the thioester bond of this compound.
-
Materials:
-
Waste this compound solution
-
1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Ethanol or Methanol
-
1 M Hydrochloric Acid (HCl) solution
-
pH indicator paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
-
-
Procedure:
-
Preparation: In a chemical fume hood, place the waste solution of this compound in the reaction vessel. If the waste is in a solid form, dissolve it in a minimal amount of ethanol or methanol.
-
Hydrolysis: While stirring, slowly add an excess of 1 M NaOH or KOH solution. A typical procedure involves using a mixture of the alcoholic solvent and the aqueous base solution.[2] The reaction can be carried out at room temperature for several hours or gently heated (e.g., in a water bath at 80-85°C) for approximately 30-60 minutes to ensure complete hydrolysis.[3] The completion of the reaction can be indicated by the disappearance of any oily phase and the formation of a clear solution.
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Neutralization: Slowly and carefully add 1 M HCl solution dropwise while continuously stirring to neutralize the excess base.[1] Monitor the pH of the solution and continue adding HCl until the pH is between 6 and 8.[1]
-
Final Disposal: The resulting neutralized aqueous solution, containing the sodium or potassium salt of (7Z,10Z)-hexadecadienoic acid, Coenzyme A, and salts, can then be collected as aqueous hazardous waste. Consult with your institution's EHS guidelines to confirm if drain disposal with copious amounts of water is permissible for the neutralized, non-hazardous solution.[1]
-
III. Data Presentation
The following table summarizes key information for the safe handling and storage of this compound waste.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses with side shields, chemical-resistant gloves (e.g., nitrile). |
| Waste Container Type | Chemically compatible, leak-proof container with a secure screw cap. |
| Waste Storage Location | Designated and labeled satellite accumulation area or hazardous waste storage cabinet. |
| Storage Conditions | Segregated from incompatible materials (e.g., strong acids, strong oxidizers). |
| Labeling Requirements | "Hazardous Waste", "this compound", concentration, and date. |
IV. Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling (7Z,10Z)-Hexadecadienoyl-CoA
Personal Protective Equipment (PPE)
Standard laboratory attire, including a lab coat, safety glasses, and gloves, should be worn at all times when handling (7Z,10Z)-Hexadecadienoyl-CoA[3]. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Required PPE | Justification |
| Small-Scale Handling (e.g., weighing, preparing solutions) | • Nitrile or other chemical-resistant gloves• Safety glasses with side shields• Laboratory coat | To prevent skin and eye contact from minor splashes or spills. |
| Large-Scale Handling or Operations with Splash Potential | • Chemical-resistant gloves (double-gloving recommended)• Chemical splash goggles or a face shield• Chemical-resistant lab coat or apron | To provide a higher level of protection for the skin and face in situations with an increased risk of significant splashes. |
| Cleaning Spills | • Chemical-resistant gloves• Safety goggles• Lab coat• Appropriate respiratory protection if aerosols or dust are generated | To ensure protection during the cleanup of potentially contaminated materials. |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended[3].
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize the creation of dust if handling a solid form[3].
-
Wash hands thoroughly with soap and water after handling[4].
-
Ensure that an eyewash station and safety shower are readily accessible[4].
Storage:
-
Store in a cool, dry, and well-ventilated place[3].
-
Keep the container tightly sealed to prevent contamination and degradation.
-
For long-term storage, consult the manufacturer's recommendations, which may include storage at low temperatures (e.g., -20°C or -80°C) and under an inert atmosphere.
Experimental Workflow: Handling this compound
The following diagram outlines a standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Disposal Plan
Unused Chemical:
-
Collect in a designated, labeled, and sealed container for chemical waste.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Arrange for pickup by a licensed hazardous waste disposal service[4].
Contaminated Labware (e.g., pipette tips, tubes):
-
Place in a designated hazardous waste container.
-
Ensure the container is properly labeled with the chemical name and any associated hazards[4].
Empty Containers:
-
Rinse the container thoroughly with an appropriate solvent.
-
Dispose of the rinsate as chemical waste.
-
Deface the label before disposing of the container in the regular laboratory glass or plastic recycling stream, as appropriate[4].
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical advice[3].
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[5].
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
